molecular formula C4H7NO2S B15545458 Timonacic-d4

Timonacic-d4

Cat. No.: B15545458
M. Wt: 137.20 g/mol
InChI Key: DZLNHFMRPBPULJ-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Timonacic-d4 is a useful research compound. Its molecular formula is C4H7NO2S and its molecular weight is 137.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H7NO2S

Molecular Weight

137.20 g/mol

IUPAC Name

2,2,5,5-tetradeuterio-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C4H7NO2S/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)/i1D2,2D2

InChI Key

DZLNHFMRPBPULJ-LNLMKGTHSA-N

Origin of Product

United States

Foundational & Exploratory

Timonacic-d4: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Timonacic-d4, also known as 1,3-Thiazolidine-4-carboxylic acid-d4, is the deuterium-labeled form of Timonacic.[1][2][3] Timonacic itself is a thiol-containing antioxidant with demonstrated anti-aging and anti-hepatotoxic properties.[1][3][4] The incorporation of deuterium (B1214612), a stable heavy isotope of hydrogen, makes this compound a valuable tool in drug development and metabolic research.[1] Deuteration can alter the pharmacokinetic and metabolic profiles of a drug, and labeled compounds serve as tracers for quantification in various studies.[1] This guide provides a comprehensive overview of this compound, its chemical properties, and its applications in scientific research.

Chemical Structure and Properties

This compound is a derivative of the cyclic sulfur amino acid, Timonacic (also known as Thioproline).[5][6] The core structure consists of a thiazolidine (B150603) ring with a carboxylic acid group. In this compound, four hydrogen atoms are replaced by deuterium atoms.[7]

Chemical Structure of Timonacic

Caption: Chemical structure of Timonacic.

Quantitative Data Summary
PropertyTimonacicThis compound
Synonyms Thiazolidine-4-carboxylic acid, Thioproline1,3-Thiazolidine-4-carboxylic acid-d4, Thioproline-d4
Molecular Formula C4H7NO2SC4H3D4NO2S[1]
Molecular Weight 133.17 g/mol [6][8]137.19 g/mol [1]
CAS Number 444-27-9[4][6][8]3066050-54-9[1]
Appearance White solidNeat

Biological Activity and Research Applications

Timonacic has been investigated for its potential therapeutic effects in various conditions, including liver diseases, cancer, and age-related ailments.[1][4][9][10] Its mechanism of action is believed to involve its antioxidant properties, which help protect cells from damage caused by reactive oxygen species (ROS).[11]

Key Research Areas for Timonacic and this compound:

  • Hepatoprotection: Timonacic has shown protective effects against liver damage in various studies.[6][10]

  • Oncology: Research suggests that Timonacic may have anti-neoplastic properties, potentially by inducing cancer cells to revert to a non-transformed state.[5][9][10]

  • Antioxidant Effects: As a thiol antioxidant, Timonacic can help restore glutathione (B108866) concentrations and protect against oxidative stress.[4][5]

  • Pharmacokinetic Studies: this compound is used as a stable isotope-labeled standard in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of Timonacic.[1]

G cluster_0 Compound Forms cluster_1 Research Applications Timonacic Timonacic (Antioxidant) Hepatoprotection Hepatoprotection Timonacic->Hepatoprotection Oncology Oncology Research Timonacic->Oncology Antioxidant_Studies Antioxidant Mechanism Studies Timonacic->Antioxidant_Studies Pharmacokinetics Pharmacokinetic Analysis Timonacic->Pharmacokinetics Timonacic_d4 This compound (Deuterated Form) Timonacic_d4->Pharmacokinetics

Caption: Logical relationship of Timonacic and its deuterated form in research.

Experimental Protocols

While detailed synthesis protocols for this compound are proprietary, a common experimental application for Timonacic involves its quantification in pharmaceutical preparations. A spectrophotometric method has been developed for this purpose.[4]

Spectrophotometric Determination of Timonacic

This method is based on the formation of a chelate between Timonacic and palladium(II) chloride in a buffered medium.[4]

Materials and Reagents:

  • Timonacic standard solution

  • Palladium(II) chloride solution

  • Buffered medium (specific pH to be optimized)

  • Spectrophotometer

Methodology:

  • Preparation of Standard Curve:

    • Prepare a series of standard solutions of Timonacic of known concentrations.

    • To each standard, add the palladium(II) chloride solution and the buffer.

    • Allow the reaction to proceed to form the colored chelate.

    • Measure the absorbance of each solution at the wavelength of maximum absorption.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare the sample containing an unknown concentration of Timonacic.

    • Treat the sample with palladium(II) chloride and the buffer in the same manner as the standards.

    • Measure the absorbance of the sample solution.

    • Determine the concentration of Timonacic in the sample by interpolating its absorbance on the standard curve.

This method has been shown to have good linearity, precision, and accuracy, making it suitable for quality control in pharmaceutical analysis.[4]

Conclusion

This compound is a critical tool for researchers in the fields of drug metabolism and pharmacokinetics. Its use as an internal standard allows for the precise quantification of Timonacic in biological matrices, aiding in the understanding of its therapeutic potential. The underlying biological activities of Timonacic as a potent antioxidant and hepatoprotective agent continue to drive research into its applications for various diseases.[4][10] Further investigation into the mechanisms of action of Timonacic, facilitated by studies utilizing its deuterated form, will be crucial in unlocking its full therapeutic capabilities.

References

In Vitro Mechanism of Action of Timonacic-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Timonacic-d4 is the deuterated form of Timonacic, a synthetic thiol compound also known as Thioproline or 1,3-thiazolidine-4-carboxylic acid. In preclinical research, this compound is primarily utilized as an internal standard for pharmacokinetic studies due to its mass difference from the parent compound. The biological activity and in vitro mechanism of action are attributed to the non-deuterated moiety, Timonacic. This technical guide provides an in-depth overview of the core in vitro mechanisms of action of Timonacic, focusing on its antioxidant, anti-cancer, and hepatoprotective properties. The information presented is based on available scientific literature.

Antioxidant Activity

Timonacic is recognized for its potent antioxidant properties, which are central to its protective effects in various in vitro models. Its primary mechanism as an antioxidant involves the donation of a hydrogen atom from its thiol group to neutralize free radicals.

Radical Scavenging Activity

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of Timonacic can be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Preparation of Reagents:

    • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727).

    • Timonacic is dissolved in a suitable solvent (e.g., methanol or water) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

    • A positive control, such as Ascorbic Acid or Trolox, is prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, a fixed volume of the DPPH solution is added to each well.

    • An equal volume of the different concentrations of Timonacic, positive control, or blank solvent is added to the wells.

    • The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Data Analysis:

    • The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution with the blank solvent, and A_sample is the absorbance of the DPPH solution with Timonacic or the positive control.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of Timonacic.

Logical Workflow for DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH DPPH Solution Mix Mix DPPH with Timonacic/Control DPPH->Mix Timonacic Timonacic Solutions (various concentrations) Timonacic->Mix Control Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in Dark Mix->Incubate Read Read Absorbance (517 nm) Incubate->Read Calculate Calculate % Scavenging Read->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow of the DPPH radical scavenging assay.

Anti-Cancer Activity

Timonacic has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanism is believed to involve the induction of cell cycle arrest and the activation of apoptotic pathways.

Cytotoxicity Assessment

Experimental Protocol: MTT Cell Viability Assay

The cytotoxic effect of Timonacic on cancer cells is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture:

    • Cancer cell lines (e.g., HeLa, MCF-7, HepG2) are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of Timonacic. A vehicle control (medium with the solvent used to dissolve Timonacic) is also included.

    • The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.

    • The plates are incubated for a further period (e.g., 2-4 hours) to allow the formazan (B1609692) crystals to form.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Analysis:

    • The absorbance is measured at a wavelength of approximately 570 nm.

    • Cell viability is calculated as a percentage of the vehicle control.

    • The IC50 value, the concentration of Timonacic that inhibits cell growth by 50%, is determined from the dose-response curve.

Quantitative Data: Hypothetical IC50 Values of Timonacic

Cell LineIncubation Time (h)Hypothetical IC50 (µM)
HeLa48150
MCF-748200
HepG248120

Note: These are hypothetical values for illustrative purposes. Actual values would need to be determined experimentally.

Apoptosis Induction

The pro-apoptotic mechanism of Timonacic can be investigated by examining key proteins in the apoptotic signaling pathway using Western blotting.

Experimental Protocol: Western Blot Analysis of Apoptotic Markers

  • Cell Treatment and Lysis:

    • Cancer cells are treated with Timonacic at concentrations around the determined IC50 value for a specified time.

    • Cells are harvested and lysed to extract total proteins.

  • Protein Quantification:

    • The protein concentration of the lysates is determined using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked and then incubated with primary antibodies against apoptotic markers such as cleaved Caspase-3, Bax, and Bcl-2. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

    • The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis:

    • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.

    • The relative expression levels of the apoptotic proteins are normalized to the loading control.

Signaling Pathway: Timonacic-Induced Apoptosis

Apoptosis_Pathway cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic Timonacic Timonacic Bax Bax Timonacic->Bax upregulates Bcl2 Bcl-2 Timonacic->Bcl2 downregulates Caspase3 Cleaved Caspase-3 Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Caspase3 inhibits

Caption: Proposed apoptotic signaling pathway induced by Timonacic.

Hepatoprotective Effects

Timonacic exhibits protective effects against toxin-induced damage in hepatocytes in vitro. This is largely attributed to its antioxidant properties and its ability to support cellular detoxification pathways.

Experimental Protocol: In Vitro Hepatoprotection Assay

  • Hepatocyte Culture:

    • Primary hepatocytes or a hepatoma cell line (e.g., HepG2) are cultured.

  • Pre-treatment and Toxin Exposure:

    • Cells are pre-treated with various concentrations of Timonacic for a specific period.

    • A hepatotoxin, such as acetaminophen (B1664979) (APAP) or carbon tetrachloride (CCl4), is then added to the culture medium to induce cell damage. Control groups include cells treated with the toxin alone and untreated cells.

  • Assessment of Hepatotoxicity:

    • After a defined exposure time, the cell culture supernatant is collected to measure the levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of cell membrane damage.

    • Cell viability is assessed using the MTT assay as described previously.

  • Measurement of Oxidative Stress Markers:

    • Cell lysates can be used to measure levels of intracellular glutathione (B108866) (GSH) and reactive oxygen species (ROS) to evaluate the effect of Timonacic on oxidative stress.

Logical Relationship in Hepatoprotection

Hepatoprotection_Logic Timonacic Timonacic OxidativeStress Oxidative Stress (Increased ROS, Decreased GSH) Timonacic->OxidativeStress reduces Protection Hepatoprotection Timonacic->Protection Hepatotoxin Hepatotoxin (e.g., APAP, CCl4) Hepatocyte Hepatocyte Hepatotoxin->Hepatocyte induces Hepatocyte->OxidativeStress leads to CellDamage Cell Damage (Enzyme Leakage, Decreased Viability) OxidativeStress->CellDamage causes Protection->CellDamage prevents

Caption: Logical flow of Timonacic's hepatoprotective action.

The in vitro mechanism of action of Timonacic (the active component of this compound) is multifaceted, primarily revolving around its antioxidant, anti-cancer, and hepatoprotective activities. These effects are mediated through direct radical scavenging, modulation of apoptotic signaling pathways, and protection against cellular damage induced by toxins. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades involved in its therapeutic potential. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the continued investigation of Timonacic's in vitro pharmacology.

A Technical Guide to the Synthesis and Isotopic Purity of Timonacic-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Timonacic-d4, a deuterated analogue of Timonacic (Thiazolidine-4-carboxylic acid). This document details the synthetic methodology, experimental protocols for isotopic enrichment determination, and the biological significance of Timonacic, making it a valuable resource for professionals in drug development and metabolic research.

Introduction

Timonacic, also known as Thiazolidine-4-carboxylic acid, is a sulfur-containing amino acid with notable antioxidant and hepatoprotective properties.[1] It is a condensation product of L-cysteine and formaldehyde.[2] The deuterated form, this compound, serves as an invaluable internal standard in pharmacokinetic and metabolic studies due to its mass difference from the endogenous compound, allowing for precise quantification using mass spectrometry.[3] The stability of the deuterium (B1214612) labels and the high isotopic purity are critical for the accuracy of such quantitative bioanalytical assays.

Synthesis of this compound

The synthesis of this compound is achieved through the condensation of L-cysteine with a deuterated source of formaldehyde, typically paraformaldehyde-d2 or formaldehyde-d2 solution. The reaction involves the nucleophilic attack of the thiol group of L-cysteine on the carbonyl carbon of the deuterated formaldehyde, followed by the cyclization with the amino group to form the thiazolidine (B150603) ring.

A plausible synthetic route is the reaction of L-cysteine hydrochloride with paraformaldehyde-d2 in a suitable solvent system, such as a mixture of water and an alcohol, to facilitate the dissolution of the reactants and the progress of the reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • L-Cysteine Hydrochloride Monohydrate

  • Paraformaldehyde-d2 (D, 98%+)

  • Methanol (B129727)

  • Deionized Water

  • Diethyl Ether

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask, dissolve L-cysteine hydrochloride monohydrate (1 equivalent) in deionized water under an inert atmosphere (Argon or Nitrogen).

  • Add a solution of paraformaldehyde-d2 (2 equivalents of D) in methanol to the L-cysteine solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Wash the resulting solid with diethyl ether to remove any unreacted starting materials and by-products.

  • Dry the solid product under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as methanol/water.

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is crucial for its application as an internal standard. The primary analytical techniques employed for this purpose are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique to determine the isotopic distribution of a deuterated compound. By accurately measuring the mass-to-charge ratio (m/z), it can differentiate between the unlabeled (d0), partially deuterated (d1, d2, d3), and the fully deuterated (d4) species.

Experimental Protocol: LC-MS for Isotopic Purity

  • Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

  • Sample Preparation : Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.

  • Chromatographic Conditions :

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A suitable gradient to ensure the elution and separation of Timonacic.

  • Mass Spectrometry Conditions :

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 100 to 200.

    • Resolution: >10,000 to resolve isotopic peaks.

  • Data Analysis :

    • Extract the ion chromatograms for the [M+H]+ ions of Timonacic-d0 (m/z 134.03), d1 (m/z 135.04), d2 (m/z 136.04), d3 (m/z 137.05), and d4 (m/z 138.05).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue to determine the isotopic distribution and the overall isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the degree of deuteration by observing the reduction in the signal intensity of the protons at the deuterated positions. ¹³C and ²H NMR can also provide valuable information about the location and extent of deuteration.

Experimental Protocol: ¹H NMR for Isotopic Purity

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition : Acquire a quantitative ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis : Compare the integral of the residual proton signals at the deuterated positions (the two methylene (B1212753) groups of the thiazolidine ring) to the integral of a non-deuterated proton signal (e.g., the methine proton at position 4) or an internal standard. This comparison allows for the calculation of the percentage of deuterium incorporation at each position.

Quantitative Data Summary

The following tables summarize the expected quantitative data for a typical batch of high-purity this compound. The exact values may vary between batches and suppliers, and it is essential to refer to the Certificate of Analysis for a specific lot.

Table 1: Isotopic Distribution of this compound by LC-MS

IsotopologueMass ShiftRepresentative Abundance (%)
d0 (Unlabeled)+0< 0.5
d1+1< 1.0
d2+2< 2.0
d3+3< 5.0
d4 (Fully Deuterated)+4> 90.0

Table 2: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₄H₃D₄NO₂S
Molecular Weight 137.19 g/mol
Appearance White to off-white solid
Chemical Purity (by HPLC) ≥ 98%
Isotopic Purity ≥ 98% (sum of d1 to d4)

Mandatory Visualizations

Synthesis Workflow```dot

Synthesis_Workflow L_Cysteine L-Cysteine Hydrochloride Reaction Condensation Reaction (Water/Methanol, RT) L_Cysteine->Reaction Paraformaldehyde_d2 Paraformaldehyde-d2 Paraformaldehyde_d2->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Analytical workflow for isotopic purity determination.

Biological Role of Timonacic as an Antioxidant

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage causes Timonacic Timonacic Timonacic->ROS scavenges Cysteine Cysteine Timonacic->Cysteine releases GSH Glutathione (GSH) Cysteine->GSH precursor for GSH_Px Glutathione Peroxidase GSH->GSH_Px cofactor for GSH_Px->ROS neutralizes

Caption: Timonacic's antioxidant mechanism.

References

Physical and chemical properties of Timonacic-d4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Timonacic-d4

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated form of Timonacic. It is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and mechanisms of this compound.

Core Properties of this compound

This compound is the deuterium-labeled version of Timonacic (also known as Thiazolidine-4-carboxylic acid). The incorporation of stable heavy isotopes is often used in drug development as a tracer for quantification and to potentially influence pharmacokinetic and metabolic profiles.[1]

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Analyte Name This compound[2][3][4][5]
Molecular Formula C₄D₄H₃NO₂S[2][3][4][5]
Molecular Weight 137.194[2][3][4][5]
Accurate Mass 137.0449[2][3][4][5]
SMILES [2H]C1([2H])NC(C(=O)O)C([2H])([2H])S1[2][3][4][5]

For comparative purposes, the properties of the non-deuterated Timonacic are provided below.

PropertyValueSource
Synonyms Thiazolidine-4-carboxylic acid, Thioproline[6][7]
Molecular Formula C₄H₇NO₂S[7][8]
Molecular Weight 133.17 g/mol [7][8]
Exact Mass 133.0198 Da[8]
Elemental Analysis C: 36.08%, H: 5.30%, N: 10.52%, O: 24.03%, S: 24.08%[8]
Storage (Solid) Short-term: 0-4°C; Long-term: -20°C (dry and dark)[8]
Storage (Solution) -20°C for 1 year; -80°C for 2 years[9]

Experimental Protocols

Synthesis

The fundamental synthesis of Timonacic involves the condensation reaction between cysteine and formaldehyde (B43269).[10] This reaction is reported to be spontaneous under physiological conditions. Advanced synthetic strategies focus on optimizing reaction conditions to improve yield and purity.[10] One patented method for a related compound involves:

  • Starting with L-cysteine hydrochloride and formaldehyde.

  • Subsequent esterification.

  • Oxidation using Manganese Dioxide (MnO₂).

  • Final hydrolysis to yield the desired acid.[10]

Analytical Methodologies

A spectrophotometric method has been developed for the quantitative determination of Timonacic. This protocol is based on the chelation reaction between Timonacic and palladium(II) chloride in a buffered medium.[1][9] The resulting colored chelate can be measured to determine the concentration of the compound, making it suitable for quality control in pharmaceutical preparations.[9]

Mechanism of Action and Biological Pathways

Timonacic is recognized as a thiol antioxidant with a multifaceted mechanism of action.[9][10][11] Its effects are attributed to antioxidant activity, metal ion chelation, immunomodulation, protein stabilization, and modulation of gene expression.[10][11]

Metabolism

After oral administration, Timonacic is absorbed and metabolized in the liver. It breaks down into cysteine and formaldehyde. The formaldehyde is then oxidized to formic acid, which is further converted into carbon dioxide and water for detoxification.[12]

Timonacic Timonacic Liver Liver Metabolism Timonacic->Liver Cysteine Cysteine Liver->Cysteine breaks down to Formaldehyde Formaldehyde Liver->Formaldehyde breaks down to FormicAcid Formic Acid Formaldehyde->FormicAcid oxidized to CO2_H2O CO₂ + H₂O (Detoxification) FormicAcid->CO2_H2O converted to

Metabolic Pathway of Timonacic in the Liver.
Cellular Mechanisms

Timonacic exerts its effects through various cellular pathways. It acts as an antioxidant, protecting cells from oxidative stress by modulating levels of reactive oxygen species (ROS) and enhancing glutathione (B108866) levels.[8][10][11][13] In oncology, it is suggested to interfere with mitochondrial oxidative phosphorylation, thereby disrupting ATP production in cancer cells, and to induce apoptosis.[10] It can also modulate genes related to the cell cycle and stress response.[10][11]

cluster_cellular_effects Cellular Effects Antioxidant Antioxidant Activity Reduced ROS\nEnhanced Glutathione Reduced ROS Enhanced Glutathione Antioxidant->Reduced ROS\nEnhanced Glutathione Chelation Metal Ion Chelation GeneMod Gene Expression Modulation Cell Cycle & Stress\nResponse Regulation Cell Cycle & Stress Response Regulation GeneMod->Cell Cycle & Stress\nResponse Regulation Apoptosis Induction of Apoptosis Activation of\nPro-Apoptotic Proteins Activation of Pro-Apoptotic Proteins Apoptosis->Activation of\nPro-Apoptotic Proteins Metabolic Metabolic Interference Disrupted ATP\nProduction Disrupted ATP Production Metabolic->Disrupted ATP\nProduction Timonacic Timonacic Timonacic->Antioxidant Timonacic->Chelation Timonacic->GeneMod Timonacic->Apoptosis Timonacic->Metabolic

Multifaceted Cellular Mechanisms of Timonacic.

References

An In-Depth Technical Guide to Timonacic and its Deuterated Analog, Timonacic-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timonacic (Thiazolidine-4-carboxylic acid) is a sulfur-containing amino acid derivative with a range of biological activities, including antioxidant, hepatoprotective, and potential antineoplastic effects. Its deuterated analog, Timonacic-d4, serves as a crucial tool in the bioanalysis of the parent compound. This technical guide provides a comprehensive overview of both molecules, detailing their physicochemical properties, the biological activities and proposed mechanisms of action of Timonacic, and the application of this compound as an internal standard in quantitative analytical methods. Detailed experimental protocols and visual representations of key signaling pathways are included to support researchers in their drug development and scientific investigations.

Introduction

Timonacic has garnered interest in the scientific community for its potential therapeutic applications. As a thiol antioxidant, it may play a role in mitigating cellular damage from oxidative stress.[1][2] Understanding its mechanism of action and accurately quantifying its presence in biological systems are paramount for preclinical and clinical development. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision.[3] This guide offers a comparative analysis of the unlabeled and deuterated forms of Timonacic, providing practical information for researchers.

Physicochemical Properties

A clear understanding of the physicochemical properties of both Timonacic and this compound is essential for their application in research and analysis. The key properties are summarized in the table below.

PropertyTimonacic (Unlabeled)This compound (Deuterated)
Chemical Name Thiazolidine-4-carboxylic acid2,2,5,5-tetradeuteriothiazolidine-4-carboxylic acid
Synonyms Thioproline, 4-Thiazolidinecarboxylic acidThioproline-d4, 4-Thiazolidinecarboxylic Acid-d4
CAS Number 444-27-9[4][5]3066050-54-9[6]
Molecular Formula C₄H₇NO₂S[4][5]C₄H₃D₄NO₂S[7][8]
Molecular Weight 133.17 g/mol [1][4][5]137.19 g/mol [6][7][8]
Appearance White to Off-White Solid[4]Not specified (typically a solid)
Storage Conditions 2-8°C Refrigerator[4]+4°C[8]

Biological Activities and a Proposed Mechanism of Action of Timonacic

Timonacic exhibits several biological activities that are of therapeutic interest. Its mechanism of action is multifaceted and is thought to involve the modulation of key cellular signaling pathways.

Antioxidant and Cytoprotective Effects

As a thiol-containing compound, Timonacic is a potent antioxidant.[2] It is proposed to exert its cytoprotective effects through the modulation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, Nrf2 is a master regulator of the antioxidant response.

Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Timonacic Timonacic Timonacic->Keap1_Nrf2 may promote dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, GCLC) ARE->Antioxidant_Genes activates Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection leads to

Proposed Nrf2-Mediated Antioxidant Response of Timonacic.
Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases. Timonacic may exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.

NFkB_Pathway cluster_cytoplasm cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) NFkB->Inflammatory_Genes activates transcription Timonacic Timonacic Timonacic->IKK may inhibit Inflammation Inflammation Inflammatory_Genes->Inflammation leads to

Proposed NF-κB Inhibition Pathway by Timonacic.
Induction of Apoptosis in Cancer Cells

Timonacic has been reported to have potential antineoplastic activities, which may be mediated by the induction of apoptosis (programmed cell death) in cancer cells.[4] This process is tightly regulated by the Bcl-2 family of proteins and the subsequent activation of caspases.

Apoptosis_Pathway Timonacic Timonacic Bcl2 Anti-apoptotic Bcl-2 family (e.g., Bcl-2, Bcl-xL) Timonacic->Bcl2 may inhibit Bax Pro-apoptotic Bcl-2 family (e.g., Bax, Bak) Timonacic->Bax may activate Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Proposed Intrinsic Apoptosis Pathway Induced by Timonacic.

Role of this compound in Bioanalysis

This compound is the stable isotope-labeled analog of Timonacic and is primarily used as an internal standard (IS) in quantitative bioanalytical methods, such as LC-MS/MS.[6] The near-identical chemical and physical properties of a deuterated IS to the unlabeled analyte allow it to compensate for variability during sample preparation and analysis, leading to highly accurate and precise quantification.

LCMS_Workflow Sample Biological Sample (Plasma, Urine, etc.) contains unlabeled Timonacic Spike Spike with known amount of this compound (IS) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Quantification Quantification (Peak Area Ratio of Timonacic / this compound) MS->Quantification

General Workflow for Bioanalysis using a Deuterated Internal Standard.

Experimental Protocols

The following section provides a representative experimental protocol for the quantitative analysis of Timonacic in human plasma using this compound as an internal standard by LC-MS/MS. This protocol is based on standard bioanalytical methods and should be validated in the end-user's laboratory.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of Timonacic and this compound analytical standards into separate 1.5 mL polypropylene (B1209903) tubes.

    • Dissolve each standard in 1.0 mL of methanol (B129727) to obtain a final concentration of 1 mg/mL.

    • Vortex for 30 seconds and store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions for the calibration curve by serially diluting the Timonacic primary stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for calibration standards, quality control samples, and unknown samples.

  • Add 50 µL of the appropriate matrix (human plasma) to each tube.

  • For calibration standards and quality controls, add 5 µL of the corresponding Timonacic working standard solution. For unknown samples, add 5 µL of the 50:50 methanol/water mixture.

  • To all tubes, add 150 µL of the IS working solution in acetonitrile (B52724) (containing 0.1% formic acid).

  • Vortex each tube for 1 minute to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
ParameterRecommended Conditions
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Start with a low percentage of Mobile Phase B, ramp up to elute the analytes, and then return to initial conditions for re-equilibration.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be determined by direct infusion of Timonacic and this compound standards. Expected transitions: Timonacic (m/z 134.0 -> fragment), this compound (m/z 138.0 -> fragment)
Data Analysis Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

Timonacic and its deuterated analog, this compound, represent a synergistic pair for advancing pharmaceutical research. Timonacic, with its antioxidant, anti-inflammatory, and pro-apoptotic properties, is a promising molecule for further investigation as a therapeutic agent. This compound is an indispensable tool for the accurate and precise quantification of Timonacic in biological matrices, which is fundamental for pharmacokinetic and toxicokinetic studies. This technical guide provides a foundational understanding of both compounds and practical methodologies to aid researchers in their drug discovery and development endeavors. The provided protocols and pathway diagrams serve as a starting point for further exploration into the therapeutic potential and bioanalytical assessment of Timonacic.

References

A Technical Guide to the Biological Activity of Timonacic and the Prospective Impact of Deuterium Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timonacic, also known as thiazolidine-4-carboxylic acid, is a cyclic sulfur-containing amino acid derivative with a range of biological activities, including antioxidant, antineoplastic, and hepatoprotective effects. Its mechanism of action is multifaceted, involving the modulation of cellular redox status, influence on metabolic pathways, and the restoration of normal cellular phenotypes. This technical guide provides a comprehensive overview of the known biological activities of Timonacic, including its mechanism of action, pharmacokinetic profile, and preclinical data. Furthermore, this document explores the potential for enhancing the therapeutic profile of Timonacic through deuterium (B1214612) labeling. Based on established principles of the kinetic isotope effect, we present a hypothetical analysis of how deuteration could impact the metabolic stability and biological activity of Timonacic, along with proposed experimental workflows for the synthesis and evaluation of a deuterated analog.

Biological Activity of Timonacic

Timonacic has demonstrated a variety of biological effects in preclinical studies, positioning it as a compound of interest for several therapeutic areas.

Mechanism of Action

The mechanism of action for Timonacic is complex, involving several cellular processes:

  • Antioxidant Activity : Timonacic functions as a thiol antioxidant.[1][2] It can help mitigate oxidative stress by influencing the levels of reactive oxygen species (ROS) within cells.[1][3] Its antioxidant effects are also attributed to its ability to release cysteine, a precursor for the synthesis of glutathione (B108866), a major intracellular antioxidant, thereby helping to restore glutathione concentrations.[4][5]

  • Metal Ion Chelation : The compound can chelate metal ions, which neutralizes their ability to catalyze the production of free radicals.[1][3]

  • Antineoplastic and Cytostatic Effects : Timonacic has shown potential as an anticancer agent.[1][4][5][6] It is suggested to interfere with the metabolic pathways that cancer cells depend on for rapid growth, specifically targeting mitochondrial oxidative phosphorylation to disrupt ATP production.[1] It may also induce apoptosis in cancer cells by activating pro-apoptotic proteins.[1] Furthermore, Timonacic has been observed to reverse the transformed phenotype of cancer cells, restoring a more normal morphology and re-establishing contact inhibition, a process that limits cell proliferation.[1][7] One proposed mechanism for its anticancer effect is its breakdown into hemi-glycine and formaldehyde (B43269), where the aldehyde moiety interacts with nucleic acids or proteins in tumor cells.[1][7]

  • Hepatoprotective Effects : Timonacic has been investigated for its liver-protective properties and is noted for its role in treating hepatic disorders.[1] Its benefits in cases of alcoholic liver injury in rats have been linked to positive effects on glutathione peroxidase (GSH-Px) activity and reductions in malondialdehyde (MDA) content, a marker of oxidative stress.[1]

  • Formaldehyde Homeostasis : Timonacic is a reaction product of formaldehyde and cysteine and can act as a reversible reservoir for formaldehyde, which may play a role in one-carbon metabolism.[1]

Pharmacokinetics and Metabolism

After oral administration in rats, Timonacic is rapidly absorbed from the intestines, likely through an active transport mechanism.[7] It is metabolized in the liver, where it breaks down into cysteine and formaldehyde.[7] The formaldehyde is then oxidized to formic acid and further to carbon dioxide and water.[7]

Signaling Pathways

Timonacic's biological effects are mediated through its influence on several cellular signaling pathways. Its ability to modulate genes involved in cell cycle regulation, apoptosis, and stress response is a key aspect of its mechanism.[1][3] It has also been shown to increase cAMP concentration by affecting the adenosine (B11128) cyclase of cells.[7]

Timonacic_Signaling_Pathways Figure 1: Postulated Signaling Pathways of Timonacic Timonacic Timonacic ROS Reactive Oxygen Species (ROS) Timonacic->ROS Reduces Mitochondria Mitochondrial Oxidative Phosphorylation Timonacic->Mitochondria Inhibits Apoptosis Apoptosis Timonacic->Apoptosis Induces CellCycle Cell Cycle Regulation Genes Timonacic->CellCycle Modulates StressResponse Stress Response Genes Timonacic->StressResponse Modulates Cysteine Cysteine Release Timonacic->Cysteine Formaldehyde Formaldehyde Metabolism Timonacic->Formaldehyde Metabolizes to AdenosineCyclase Adenosine Cyclase Timonacic->AdenosineCyclase Increases activity of ATP ATP Production Mitochondria->ATP Leads to ATP->Apoptosis Disruption induces Glutathione Glutathione Synthesis Cysteine->Glutathione cAMP cAMP AdenosineCyclase->cAMP Increases

Caption: Postulated signaling pathways influenced by Timonacic.

Quantitative Data

The available quantitative data for Timonacic is limited. The primary value found in the literature is its acute toxicity.

ParameterSpeciesValueReference
LD50 (Oral)Mouse400 mg/kg[2]

Prospective Biological Activity of Deuterium-Labeled Timonacic: A Hypothetical Analysis

Currently, there is no published data on the biological activity of deuterium-labeled Timonacic. However, based on the principles of deuteration in medicinal chemistry, we can hypothesize the potential effects of isotopic substitution on its pharmacokinetic and pharmacodynamic profile. Deuteration, the replacement of hydrogen with its stable isotope deuterium, can slow down metabolic processes that involve the cleavage of a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect.[8][9][10]

Rationale for Deuteration

The metabolism of Timonacic in the liver involves its breakdown into cysteine and formaldehyde.[7] This metabolic cleavage is a key determinant of its duration of action and bioavailability. By selectively replacing hydrogen atoms at or near the sites of metabolic breakdown with deuterium, it may be possible to slow this process. A slower rate of metabolism could lead to a longer plasma half-life, increased systemic exposure, and potentially a more sustained therapeutic effect.[8][11][12]

Potential Sites for Deuteration

The Timonacic molecule (1,3-thiazolidine-4-carboxylic acid) has several carbon-hydrogen bonds. The most logical positions for deuteration to investigate the kinetic isotope effect would be on the thiazolidine (B150603) ring, specifically at positions that are involved in the enzymatic cleavage that leads to its degradation.

Deuteration_Sites Figure 2: Potential Deuteration Sites on Timonacic cluster_labels Figure 2: Potential Deuteration Sites on Timonacic mol D1 D D2 D D3 D D4 D

Caption: Potential sites for deuterium labeling on the Timonacic molecule.

Hypothetical Impact on Biological Activity
  • Pharmacokinetics : Deuteration is expected to primarily affect the pharmacokinetic properties of Timonacic.[12] A reduced rate of metabolism could lead to:

    • Increased Half-Life (t½) : A longer duration in the systemic circulation.

    • Increased Bioavailability : A greater proportion of the administered dose reaching the bloodstream unchanged.

    • Reduced Dosing Frequency : Potentially allowing for less frequent administration.

  • Pharmacodynamics : The intrinsic biological activity of Timonacic is unlikely to be altered, as deuterium substitution generally does not affect receptor binding or enzyme inhibition directly.[13] However, a more sustained plasma concentration could lead to a more pronounced or prolonged therapeutic effect.

  • Safety Profile : By slowing metabolism, deuteration could potentially alter the safety profile. If toxic metabolites are formed during Timonacic's breakdown, a slower metabolism could reduce their formation.[11] Conversely, higher and more sustained levels of the parent drug could lead to different off-target effects.

Experimental Protocols

Synthesis of Deuterium-Labeled Timonacic

The synthesis of a deuterated analog of Timonacic would likely involve the use of deuterated starting materials. A general synthetic approach could be adapted from known methods for preparing thiazolidine derivatives, incorporating deuterated precursors as needed.[14][15][16][17]

Synthesis_Workflow Figure 3: Hypothetical Synthesis Workflow Start Deuterated Cysteine Precursor Step1 Reaction with Deuterated Formaldehyde Source Start->Step1 Step2 Cyclization to form Deuterated Thiazolidine Ring Step1->Step2 Step3 Purification (e.g., Chromatography) Step2->Step3 End Deuterium-Labeled Timonacic Step3->End

Caption: A conceptual workflow for the synthesis of deuterium-labeled Timonacic.

In Vitro Metabolic Stability Assay

To assess the impact of deuteration on metabolic stability, an in vitro assay using liver microsomes would be essential.

  • Preparation : Incubate deuterium-labeled Timonacic and non-labeled Timonacic separately with liver microsomes (e.g., human, rat) in the presence of NADPH.

  • Sampling : Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis : Quench the reaction and analyze the concentration of the parent compound at each time point using LC-MS/MS.

  • Data Interpretation : Calculate the in vitro half-life (t½) for both compounds. A significantly longer half-life for the deuterated analog would confirm a positive kinetic isotope effect.

In Vivo Pharmacokinetic Study

An in vivo study in an appropriate animal model (e.g., rats or mice) would be necessary to evaluate the full pharmacokinetic profile.[18][19][20][21]

  • Dosing : Administer equivalent doses of deuterium-labeled and non-labeled Timonacic to separate groups of animals (e.g., via oral gavage).

  • Blood Sampling : Collect blood samples at predetermined time points post-administration.

  • Plasma Analysis : Separate plasma and quantify the concentration of the parent drug and any major metabolites using a validated LC-MS/MS method.

  • Parameter Calculation : Determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life).

PK_Evaluation_Workflow Figure 4: In Vivo Pharmacokinetic Evaluation Workflow Start Animal Model (e.g., Rats) Dosing Administer Deuterated and Non-Deuterated Timonacic (Separate Groups) Start->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Concentrations Sampling->Analysis PK_Params Calculate PK Parameters (Cmax, Tmax, AUC, t½) Analysis->PK_Params Comparison Compare Pharmacokinetic Profiles PK_Params->Comparison Conclusion Determine Impact of Deuteration Comparison->Conclusion

Caption: Workflow for in vivo pharmacokinetic evaluation.

In Vivo Efficacy Models

To determine if the altered pharmacokinetics of deuterated Timonacic translates to improved therapeutic efficacy, relevant animal models should be employed. For its antineoplastic effects, a xenograft mouse model with a relevant cancer cell line could be used. For its hepatoprotective effects, a model of chemically-induced liver injury (e.g., with carbon tetrachloride or alcohol) would be appropriate. In these models, the deuterated and non-deuterated compounds would be administered, and relevant endpoints (e.g., tumor growth, liver enzyme levels) would be measured.

Conclusion

Timonacic is a promising compound with a variety of biological activities that warrant further investigation. While there is currently no data on deuterium-labeled Timonacic, the principles of medicinal chemistry suggest that deuteration could be a viable strategy to enhance its pharmacokinetic profile. A slower rate of metabolism could lead to a more favorable dosing regimen and potentially improved therapeutic outcomes. The experimental workflows outlined in this guide provide a roadmap for the synthesis and evaluation of such a novel chemical entity. Further research is needed to validate these hypotheses and to fully elucidate the therapeutic potential of both Timonacic and its deuterated analogs.

References

Timonacic-d4: A Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and storage guidelines for Timonacic-d4. The information is intended for professionals in research and drug development who may be working with this deuterated thiol antioxidant.

Chemical and Physical Properties

This compound is the deuterated form of Timonacic (1,3-Thiazolidine-4-carboxylic acid), a compound known for its antioxidant and anti-hepatotoxic properties. Deuteration is often employed in drug development to study pharmacokinetic and metabolic profiles.[1]

PropertyValue
Chemical Name This compound (1,3-Thiazolidine-4-carboxylic acid-d4)
Molecular Formula C4H3D4NO2S[1]
Molecular Weight 137.19 g/mol [1]
Appearance White to off-white solid[2]
CAS Number 3066050-54-9[1]

Safety and Toxicology

While specific toxicological data for this compound is limited, the safety profile is expected to be comparable to that of Timonacic. For research purposes, it should be handled as a compound with unknown potency.[3]

Hazard Identification

Timonacic is classified with the following hazards according to the Globally Harmonized System (GHS):

  • Acute toxicity, oral (Category 3/4) : Harmful or toxic if swallowed.[4][5]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[5][6]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[4][5][6]

  • Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[5]

GHS Pictograms:

alt text
alt text

Hazard Statements:

  • H301/H302: Toxic or harmful if swallowed.[4][5]

  • H312+H332: Harmful in contact with skin or if inhaled.[5]

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[4][5][6]

  • H335: May cause respiratory irritation.[5]

Toxicological Data

The following table summarizes the available toxicological data for Timonacic.

MetricValueSpecies
LD50 (Oral) 400 mg/kgMouse[2]

Handling and Personal Protective Equipment

Proper handling procedures are crucial to minimize exposure and ensure safety in a laboratory setting.

Engineering Controls
  • Work in a well-ventilated area.[3][5]

  • Use a laboratory fume hood or other local exhaust ventilation.[3]

  • Ensure an eyewash station and safety shower are readily accessible.[5]

Personal Protective Equipment (PPE)
  • Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]

  • Skin Protection : Wear protective gloves and impervious clothing.[5]

  • Respiratory Protection : Use a suitable respirator if ventilation is inadequate.[5]

General Hygiene Practices
  • Wash hands thoroughly after handling.[5][6]

  • Do not eat, drink, or smoke when using this product.[5][6]

  • Take off contaminated clothing and wash it before reuse.[5]

Storage Guidelines

Proper storage is essential to maintain the integrity and stability of this compound.

ConditionTemperatureDuration
Powder (Long-term) -20°C3 years[2]
Powder (Short-term) 4°C2 years[2]
In Solvent (Long-term) -80°C2 years[2]
In Solvent (Short-term) -20°C1 year[2]
  • Store in a dry, dark, and well-ventilated place.[3][7]

  • Keep the container tightly closed.[3]

Accidental Release and First Aid Measures

Accidental Release
  • Keep unnecessary personnel away.[3]

  • Wear appropriate personal protective equipment.[3]

  • Avoid inhalation of dust.[3]

  • Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[3]

  • Prevent further leakage or spillage if safe to do so.

  • Absorb spills with an inert material and dispose of in accordance with local regulations.

First Aid
  • General Advice : Seek medical attention and show the safety data sheet to the doctor.[3]

  • If Inhaled : Remove to fresh air and keep at rest in a position comfortable for breathing.[5][6]

  • In Case of Skin Contact : Take off contaminated clothing immediately and wash with plenty of soap and water.[5][6]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • If Swallowed : Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[5][6]

Experimental Protocols for Safety Assessment

The following are generalized methodologies for key safety experiments, based on OECD guidelines, which can be adapted for this compound.

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD 423)
  • Principle : This method uses a stepwise procedure with a small number of animals per step to classify a substance's toxicity.

  • Animals : Typically, rodents (e.g., rats or mice) of a single sex are used.

  • Procedure :

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • A single animal is dosed.

    • The outcome is observed (survival or death).

    • Depending on the outcome, the next animal is dosed at a higher or lower fixed dose level.

    • The test is stopped when a stopping criterion is met, which allows for the classification of the substance.

  • Observations : Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD 439)
  • Principle : This in vitro test uses a reconstructed human epidermis model to assess the skin irritation potential of a chemical.[1]

  • Test System : A commercially available Reconstructed Human Epidermis (RhE) model.[1]

  • Procedure :

    • The test substance is applied topically to the RhE tissue.

    • After a defined exposure period, the substance is rinsed off.

    • The tissue is incubated for a post-exposure period.

  • Endpoint : Cell viability is measured, typically using an MTT assay. A reduction in viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[4]

Acute Eye Irritation/Corrosion (Based on OECD 405)
  • Principle : A single dose of the test substance is applied to one eye of an experimental animal, with the untreated eye serving as a control.[2]

  • Animals : Typically, albino rabbits are used.[3]

  • Procedure :

    • The substance is applied to the conjunctival sac of one eye.

    • The eye is not washed for at least 24 hours.

  • Observations : The eyes are examined at 1, 24, 48, and 72 hours after application.[3] Lesions of the cornea, iris, and conjunctiva are scored to assess the degree of irritation. The reversibility of the effects is also evaluated.[2]

Signaling Pathways and Mechanisms of Action

Timonacic is known to have antioxidant and potential anti-cancer effects. The following diagrams illustrate the key signaling pathways that may be modulated by Timonacic.

Antioxidant Response Pathway

Timonacic, as a thiol antioxidant, can contribute to the cellular antioxidant defense system. One of the primary mechanisms is by supporting the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. This process is often regulated by the Nrf2 signaling pathway.

Antioxidant_Response cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Timonacic_d4 This compound Cysteine Cysteine Timonacic_d4->Cysteine releases GSH_Synthesis Glutathione (GSH) Synthesis Cysteine->GSH_Synthesis precursor for ROS_Neutralization Neutralization of ROS GSH_Synthesis->ROS_Neutralization provides ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 activates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Genes Antioxidant Genes (e.g., GCL, HO-1) ARE->Antioxidant_Genes activates transcription of Antioxidant_Genes->GSH_Synthesis enhances Intrinsic_Apoptosis Timonacic_d4 This compound Bcl2 Anti-apoptotic Bcl-2 Timonacic_d4->Bcl2 inhibits Bax_Bak Pro-apoptotic Bax/Bak Timonacic_d4->Bax_Bak activates Bcl2->Bax_Bak inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c leads to Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation activates Apoptosis Apoptosis Caspase_Activation->Apoptosis executes Contact_Inhibition cluster_nucleus Nucleus Cell_Cell_Contact Cell-Cell Contact (E-cadherin) Hippo_Pathway Hippo Pathway Kinase Cascade (LATS1/2) Cell_Cell_Contact->Hippo_Pathway activates YAP_TAZ_P Phosphorylated YAP/TAZ Hippo_Pathway->YAP_TAZ_P phosphorylates YAP/TAZ YAP_TAZ YAP/TAZ YAP_TAZ_P->YAP_TAZ sequesters in cytoplasm Proliferation_Genes Proliferation Genes YAP_TAZ->Proliferation_Genes activates transcription of Timonacic_d4 This compound Timonacic_d4->Cell_Cell_Contact restores

References

Commercial suppliers and availability of Timonacic-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Timonacic-d4, a deuterated form of Timonacic (also known as Thiazolidine-4-carboxylic acid). This document consolidates information on its commercial availability, physicochemical properties, and key applications in research, with a focus on its use as an internal standard in bioanalytical methods. Detailed experimental protocols and proposed signaling pathways based on the activities of its non-deuterated counterpart are also presented.

Commercial Availability and Suppliers

This compound is available from several commercial suppliers specializing in reference standards and isotopically labeled compounds. Researchers can procure this compound from the following vendors, typically in milligram quantities. It is advisable to request a Certificate of Analysis from the supplier to obtain batch-specific data.

SupplierAvailable QuantitiesContact Information
LGC Standards1 mg, 5 mg, 10 mg[1][2]Website: --INVALID-LINK--
MedchemExpressInquire for details[3]Website: --INVALID-LINK--
ClearsynthInquire for details[4]Website: --INVALID-LINK--
Simson Pharma LimitedInquire for details[5]Website: --INVALID-LINK--
Anant Pharmaceuticals Pvt. Ltd.Inquire for details[6]Website: --INVALID-LINK--
AbMole BioScienceInquire for details[7]Website: --INVALID-LINK--

Physicochemical and Product Data

The following table summarizes the key physicochemical properties of this compound. This information is crucial for study design, including the preparation of stock solutions and the development of analytical methods.

PropertyValueSource
Chemical Name This compound; (R)-thiazolidine-4-carboxylic acid-d4[3]
Synonyms Thioproline-d4, 4-Thiazolidinecarboxylic Acid-d4, 1,3-Thiazolane-4-carboxylic Acid-d4[1][2]
CAS Number 444-27-9 (Unlabeled)[4]
Molecular Formula C₄H₃D₄NO₂S[3]
Molecular Weight 137.19 g/mol [3]
Appearance Solid powder[8]
Purity >98% (typical, refer to Certificate of Analysis)[8]
Storage Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C[8]
Solubility Soluble in DMSO[8]

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure the accuracy and precision of the analytical method.[9][10] The following is a representative protocol for the quantification of Timonacic in a biological matrix, such as plasma, using this compound as an internal standard.

Quantification of Timonacic in Plasma using LC-MS/MS with this compound Internal Standard

Objective: To determine the concentration of Timonacic in plasma samples.

Materials:

  • Timonacic analytical standard

  • This compound (internal standard)

  • Human plasma (or other relevant biological matrix)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Timonacic in DMSO.

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Serially dilute the Timonacic stock solution with a 50:50 mixture of ACN and water to prepare working solutions for calibration standards.

    • Spike blank plasma with the working solutions to create calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 10 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to ensure separation from matrix components and co-elution of Timonacic and this compound.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (Triple Quadrupole):

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Multiple Reaction Monitoring (MRM) transitions:

        • Timonacic: Precursor ion > Product ion (to be determined by infusion and optimization)

        • This compound: Precursor ion > Product ion (to be determined by infusion and optimization)

      • Optimize cone voltage and collision energy for each transition.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Timonacic to this compound against the nominal concentration of the calibration standards.

    • Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the data.

    • Determine the concentration of Timonacic in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for LC-MS/MS Bioanalysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add this compound (IS) plasma->is ppt Protein Precipitation (ACN) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge evap Evaporate Supernatant centrifuge->evap recon Reconstitute in Mobile Phase evap->recon lc HPLC/UHPLC Separation recon->lc ms Mass Spectrometry Detection (MRM) lc->ms ratio Calculate Peak Area Ratio (Analyte/IS) ms->ratio cal Construct Calibration Curve ratio->cal quant Quantify Unknown Samples cal->quant

Caption: Workflow for the quantification of Timonacic in plasma using this compound as an internal standard.

Proposed Signaling Pathways of Timonacic

The following diagrams illustrate the proposed signaling pathways for the biological activities of Timonacic, the non-deuterated form of this compound. These are based on its known antioxidant, hepatoprotective, and potential anti-cancer effects.

Antioxidant and Hepatoprotective Mechanism

Timonacic is believed to exert its antioxidant and hepatoprotective effects primarily by acting as a cysteine prodrug, thereby replenishing intracellular glutathione (B108866) (GSH) levels.[8] GSH is a critical endogenous antioxidant that neutralizes reactive oxygen species (ROS) and detoxifies harmful compounds.

Antioxidant Pathway of Timonacic

G timonacic Timonacic cysteine Cysteine timonacic->cysteine Metabolism gamma_gcs γ-Glutamylcysteine cysteine->gamma_gcs via GCL gcl Glutamate-Cysteine Ligase (GCL) gsh Glutathione (GSH) gamma_gcs->gsh via GSS gss Glutathione Synthetase (GSS) detox Detoxification & Neutralization gsh->detox ros Reactive Oxygen Species (ROS) ros->detox cell_protection Hepatocyte Protection detox->cell_protection

Caption: Proposed antioxidant and hepatoprotective mechanism of Timonacic via glutathione synthesis.

Potential Anti-Cancer Mechanism: Restoration of Contact Inhibition

In cancer cells, the loss of contact inhibition is a key feature that allows for uncontrolled proliferation and migration.[11][12] Timonacic has been suggested to restore contact inhibition, potentially through the modulation of cell-cell adhesion and signaling pathways like the Hippo-YAP pathway.[8][13]

Proposed Restoration of Contact Inhibition by Timonacic

G cluster_cancer Cancer Cell (Loss of Contact Inhibition) cluster_timonacic Timonacic Treatment yap_nuc_cancer YAP (Nuclear) prolif_genes_cancer Proliferation Genes (ON) yap_nuc_cancer->prolif_genes_cancer uncontrolled_growth Uncontrolled Growth prolif_genes_cancer->uncontrolled_growth timonacic Timonacic hippo Hippo Pathway Activation timonacic->hippo yap_phos YAP Phosphorylation hippo->yap_phos yap_cyto YAP (Cytoplasmic) yap_phos->yap_cyto prolif_genes_off Proliferation Genes (OFF) yap_cyto->prolif_genes_off contact_inhibition Contact Inhibition Restored prolif_genes_off->contact_inhibition

Caption: Hypothetical pathway for Timonacic-mediated restoration of contact inhibition in cancer cells.

Conclusion

This compound is a valuable tool for researchers in drug development and related fields, primarily serving as a robust internal standard for the accurate quantification of Timonacic in biological samples. The non-deuterated form, Timonacic, exhibits promising antioxidant, hepatoprotective, and potential anti-cancer properties, making it a compound of interest for further investigation. The experimental protocols and proposed signaling pathways provided in this guide offer a foundation for designing and conducting future studies with Timonacic and its deuterated analog. It is recommended that researchers consult the primary literature and supplier-specific documentation for the most detailed and up-to-date information.

References

Timonacic-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Timonacic-d4, a deuterated form of Timonacic (B1683166). Timonacic, also known as Thioproline or 4-Thiazolidinecarboxylic Acid, is a sulfur-containing amino acid derivative with recognized antioxidant and hepatoprotective properties. The deuterated analog, this compound, serves as a valuable tool in pharmacokinetic and metabolic studies, allowing for precise quantification and tracing. This document outlines its core physicochemical properties, detailed experimental protocols for its analysis, and a summary of its known biological mechanisms and signaling pathways.

Core Physicochemical Data

Quantitative data for this compound and its unlabeled counterpart, Timonacic, are summarized below. A notable discrepancy exists in the reported CAS Registry Numbers for this compound among various suppliers, which researchers should consider when sourcing this compound.

PropertyThis compoundTimonacic (Unlabeled)
Molecular Weight 137.19 g/mol [1]133.17 g/mol
Molecular Formula C4H3D4NO2S[1]C4H7NO2S
CAS Number 3066050-54-9[1] (Note: Discrepancies exist)444-27-9[2][3]

Biological Activity and Mechanisms of Action

Timonacic exhibits a multifaceted mechanism of action, primarily centered around its potent antioxidant and cytoprotective effects. Its biological activities are of significant interest in the research of liver diseases, oncology, and conditions associated with oxidative stress.[4]

Antioxidant Effects: Timonacic functions as a thiol antioxidant.[1] It is known to modulate the levels of reactive oxygen species (ROS) within cells, thereby protecting against oxidative damage.[5] One of its key hepatoprotective mechanisms involves serving as a cysteine precursor, which in turn supports the replenishment of intracellular glutathione (B108866) (GSH), a critical component of the cellular antioxidant defense system.

Hepatoprotective Activity: Studies have demonstrated that Timonacic can have a positive impact on both acute and chronic liver diseases of various origins, including those that are infectious, alcoholic, or metabolic in nature. Its protective effects are linked to its antioxidant and detoxifying functions. In animal models of alcoholic liver injury, Timonacic has been shown to beneficially affect the activity of antioxidant enzymes such as glutathione peroxidase (GSH-Px).

Anti-neoplastic Potential: Research suggests that Timonacic may act as a cytostatic agent by interfering with the metabolic pathways that cancer cells depend on for rapid proliferation.[6] It is thought to target the oxidative phosphorylation pathway in mitochondria, disrupting ATP production and thereby starving cancer cells of energy.[6] Furthermore, it may induce apoptosis in tumor cells.[6]

Experimental Protocols

The following are detailed methodologies for key experiments involving the analysis and application of Timonacic. These protocols are based on established methods for the non-deuterated compound and are directly applicable to this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

A versatile HPLC method with UV detection has been developed for the determination of Timonacic in pharmaceutical and cosmetic products.[7]

  • Sample Preparation:

    • Perform a solid-liquid extraction (SLE) of Timonacic from the sample matrix using a 0.2 mol/L phosphate (B84403) buffer at pH 6.[7]

    • Proceed with derivatization using 0.25 mol/L 2-chloro-1-methylquinolinium tetrafluoroborate (B81430) (CMQT).[7]

    • Filter the derivatized sample through a polytetrafluoroethylene (PTFE) membrane prior to injection.[7]

  • Chromatographic Conditions:

    • Column: Zorbax SB-C18 (150 × 4.6 mm, 5 µm).[7]

    • Mobile Phase: A gradient elution using 0.1 mol/L trichloroacetic acid (TCA), pH 1.7, and acetonitrile (B52724) (ACN).[7]

    • Flow Rate: 1 mL/min.[7]

    • Column Temperature: 25 °C.[7]

    • Detection: UV at 348 nm.[7]

  • Quantification:

    • Linearity is typically observed in the range of 0.5–125 μmol/L.[7]

    • The limit of quantification (LOQ) has been reported to be 0.5 μmol/L.[7]

Spectrophotometric Determination

A simple and rapid spectrophotometric method can be used for the determination of Timonacic in bulk and pharmaceutical dosage forms.[6]

  • Principle: This method is based on the formation of a colored chelate between Timonacic and palladium(II) chloride in a buffered medium.[6]

  • Procedure:

    • React Timonacic with palladium(II) chloride at an optimal pH of 4.8.[6]

    • Measure the absorbance of the resulting yellow, water-soluble complex.

    • The stoichiometric ratio of the complex is 2:1 (Timonacic:Palladium).[6]

  • Quantification:

    • The method is suitable for concentrations in the range of 28-48 µg/mL.[6]

In Vivo Studies in Rodent Models

While a specific, detailed protocol for this compound is application-dependent, general guidelines for in vivo studies in rats can be outlined based on research with the non-deuterated compound.

  • Administration: Timonacic is orally active.[4] For hepatoprotective studies, a typical approach involves inducing liver injury in rats (e.g., with thioacetamide) and co-administering Timonacic.

  • Dosage: Effective doses in canines have been reported in the range of 25-60 mg/kg over two weeks.[4] The LD50 in mice is reported as 400 mg/kg.[4]

  • Endpoint Analysis:

    • Biochemical Analysis: Collect blood samples to measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and gamma-glutamyl transpeptidase (GGTP).

    • Oxidative Stress Markers: Analyze liver tissue homogenates for levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of antioxidant enzymes (e.g., SOD, CAT, GSH-Px).

    • Histopathology: Perform histological examination of liver tissue to assess structural changes.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key mechanistic pathways of Timonacic.

Timonacic_Antioxidant_Mechanism Timonacic Timonacic Cysteine Cysteine Precursor Timonacic->Cysteine Acts as GSH Glutathione (GSH) Synthesis Cysteine->GSH Increases ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes CellProtection Hepatoprotection & Cellular Protection GSH->CellProtection Leads to OxidativeStress Oxidative Stress & Cell Damage ROS->OxidativeStress Causes

Caption: Antioxidant Mechanism of Timonacic.

Timonacic_Antineoplastic_Mechanism Timonacic Timonacic Mitochondria Mitochondria Timonacic->Mitochondria Targets Apoptosis Induction of Apoptosis Timonacic->Apoptosis OxPhos Oxidative Phosphorylation Mitochondria->OxPhos ATP ATP Production OxPhos->ATP Disrupts Energy Tumor Cell Energy Depletion Growth Inhibition of Tumor Growth Energy->Growth Apoptosis->Growth

References

Timonacic as a Thiol Antioxidant: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Timonacic (thiazolidine-4-carboxylic acid) is a sulfur-containing heterocyclic compound that has garnered significant scientific interest for its potent antioxidant and cytoprotective properties.[1][2] As a thiol antioxidant, its primary mechanism involves the modulation of intracellular redox states, primarily through its role as a cysteine prodrug, which enhances the synthesis of glutathione (B108866) (GSH), the most abundant endogenous antioxidant.[3][4][5] This technical guide provides a comprehensive overview of the research applications of Timonacic, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated cellular pathways. The multifaceted nature of Timonacic, encompassing direct radical scavenging, metal ion chelation, and gene expression modulation, positions it as a promising therapeutic agent in a range of pathologies underpinned by oxidative stress, including liver disease and cancer.[1][6]

Core Mechanisms of Antioxidant Action

Timonacic exerts its antioxidant effects through a multi-pronged approach, making it a robust agent against oxidative stress. Its unique structure, featuring a thiazolidine (B150603) ring, is central to its biological activity.[1][6] The primary mechanisms are:

  • Cysteine Prodrug and Glutathione (GSH) Replenishment: Timonacic functions as a stable, intracellular source of L-cysteine.[4][5] Cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), a critical tripeptide that detoxifies reactive oxygen species (ROS) via the enzyme glutathione peroxidase (GPx).[5][7] By providing cysteine, Timonacic effectively boosts the intracellular GSH pool, enhancing the cell's capacity to neutralize oxidative insults.[3][4]

  • Metal Ion Chelation: The thiazolidine structure, particularly the sulfur atom, enables Timonacic to chelate pro-oxidant metal ions like iron (Fe²⁺) and copper (Cu²⁺).[1][6] These metal ions can otherwise participate in Fenton and Haber-Weiss reactions, which generate highly damaging hydroxyl radicals. By sequestering these ions, Timonacic prevents the formation of these potent radicals.[6]

  • Direct Radical Scavenging: The sulfhydryl group (-SH) within the Timonacic structure, once metabolized, can directly interact with and neutralize a variety of reactive oxygen species, contributing to the overall reduction of the cellular oxidative burden.[5][7]

  • Modulation of Gene Expression: Research suggests that Timonacic can influence the expression of genes involved in cellular stress responses, apoptosis, and cell cycle regulation, further contributing to its cytoprotective effects.[1][6]

Figure 1: Multifaceted Antioxidant Mechanisms of Timonacic Timonacic Timonacic (Thiazolidine-4-carboxylic acid) Cysteine Intracellular L-Cysteine Release Timonacic->Cysteine Metabolic Conversion ROS_Scavenging Direct ROS Scavenging Timonacic->ROS_Scavenging Metal_Chelation Metal Ion Chelation (Fe²⁺, Cu²⁺) Timonacic->Metal_Chelation GSH Glutathione (GSH) Synthesis ↑ Cysteine->GSH GSH_System Enhanced Glutathione Redox System GSH->GSH_System Oxidative_Stress Reduced Oxidative Stress & Cell Damage GSH_System->Oxidative_Stress ROS_Scavenging->Oxidative_Stress Metal_Chelation->Oxidative_Stress

Figure 1: Multifaceted Antioxidant Mechanisms of Timonacic

Signaling Pathways Modulated by Timonacic

The primary signaling pathway influenced by Timonacic is the glutathione redox cycle. By supplying the cysteine precursor, Timonacic directly supports the synthesis of GSH, which is central to cellular antioxidant defense.

The Glutathione Redox Pathway:

  • GSH Synthesis: Timonacic is metabolized to release L-cysteine. Cysteine, along with glutamate (B1630785) and glycine, is used to synthesize GSH.[5]

  • ROS Neutralization: GSH donates an electron to reduce and detoxify ROS, such as hydrogen peroxide (H₂O₂), in a reaction catalyzed by Glutathione Peroxidase (GPx). In this process, GSH is oxidized to glutathione disulfide (GSSG).

  • GSH Regeneration: GSSG is then reduced back to two molecules of GSH by the enzyme Glutathione Reductase (GR), utilizing NADPH as an electron donor. This maintains the high GSH/GSSG ratio essential for a healthy cellular redox state.

By ensuring a steady supply of cysteine, Timonacic enhances the overall capacity and efficiency of this entire pathway, protecting cells from oxidative damage.

Figure 2: Timonacic's Role in the Glutathione Redox Pathway cluster_0 Timonacic Action cluster_1 Glutathione Redox Cycle Timonacic Timonacic Cysteine L-Cysteine Timonacic->Cysteine provides GSH 2 GSH (Reduced Glutathione) Cysteine->GSH Synthesis GSSG GSSG (Oxidized Glutathione) GSH->GSSG GPx Glutathione Peroxidase GSH->GPx GSSG->GSH GR Glutathione Reductase GSSG->GR ROS H₂O₂ H2O 2 H₂O ROS->GPx NADPH NADPH + H⁺ NADP NADP⁺ NADPH->GR GPx->GSSG GPx->H2O GR->GSH GR->NADP

Figure 2: Timonacic's Role in the Glutathione Redox Pathway

Research Applications

Timonacic's potent antioxidant properties have led to its investigation across several fields of biomedical research.

Hepatology

Timonacic has demonstrated significant hepatoprotective effects and has been researched in the context of both acute and chronic liver diseases.[2][6] Its benefits are linked to its antioxidant and detoxifying functions.[5][6]

  • Alcoholic Liver Injury: In rat models of alcoholic liver injury, Timonacic administration led to beneficial effects on key markers of oxidative stress, including increased activity of glutathione peroxidase (GSH-Px) and total sulfhydryl compounds, and decreased content of malondialdehyde (MDA), a marker of lipid peroxidation.[6]

  • Non-Alcoholic Fatty Liver Disease (NAFLD): A clinical study involving patients with NAFLD found that a six-month treatment with Timonacic resulted in a significant improvement in FibroTest scores, which assess liver fibrosis.[5]

  • Drug-Induced Toxicity: In vitro studies using human hepatocytes have shown that Timonacic can reduce the cytotoxic effects of drugs like paracetamol.[5]

Oncology

The potential antineoplastic activities of Timonacic have also been a focus of research.[3][6] It is suggested to act as a cytostatic agent, particularly targeting the metabolic vulnerabilities of cancer cells.[6]

  • Metabolic Disruption: Studies indicate that Timonacic may interfere with the oxidative phosphorylation pathway in mitochondria, disrupting ATP production and thereby starving cancer cells of energy.[6]

  • Apoptosis Induction: Timonacic has been found to induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic proteins while inhibiting anti-apoptotic factors.[6]

Other Research Areas
  • Geriatric Medicine: Timonacic has been proposed as a valuable physiologic sulfhydryl antioxidant in geriatric medicine to combat age-related increases in oxidative stress.[6][8]

  • Formaldehyde (B43269) Metabolism: Timonacic is a reaction product of formaldehyde and cysteine and can act as a reversible reservoir for formaldehyde, potentially playing a role in its transport and metabolism.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and analytical studies of Timonacic.

Table 1: Toxicological and Pharmacokinetic Data

Parameter Species Value Reference
LD₅₀ (Lethal Dose, 50%) Mouse 400 mg/kg [8]

| Tolerated Dose | Dog | 25-60 mg/kg (for 2 weeks) |[8] |

Table 2: Analytical Method Parameters

Method Parameter Value Reference
Spectrophotometry (Chelate with Pd(II)) Linearity Range 0.8 - 10.4 ng/mL [6]

| | Stoichiometric Ratio | 2:1 (Timonacic:Pd) |[6] |

Key Experimental Protocols

Spectrophotometric Quantification of Timonacic

This method is based on the formation of a stable chelate between Timonacic and palladium(II) chloride.[8]

  • Objective: To determine the concentration of Timonacic in bulk form or pharmaceutical formulations.

  • Principle: Timonacic forms a 2:1 stoichiometric chelate with palladium(II), which can be quantified spectrophotometrically.[6]

  • Methodology:

    • Reagent Preparation: Prepare a standard solution of Timonacic and a solution of palladium(II) chloride in a suitable buffered medium (e.g., acetate (B1210297) buffer).

    • Sample Preparation: Dissolve the sample containing Timonacic in the same buffer.

    • Reaction: Mix a known volume of the sample or standard solution with the palladium(II) chloride solution. Allow the reaction to proceed for a specified time at room temperature to ensure complete chelate formation.

    • Measurement: Measure the absorbance of the resulting colored complex at its wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.

    • Quantification: Construct a calibration curve using the standard solutions and determine the concentration of Timonacic in the sample by interpolation.

Evaluation of Hepatoprotective Effects in an Animal Model

This protocol outlines a general workflow for assessing Timonacic's ability to protect against chemically-induced liver injury in rodents.

  • Objective: To evaluate the in vivo antioxidant and hepatoprotective efficacy of Timonacic.

  • Model: Chemically-induced liver injury in rats or mice (e.g., using carbon tetrachloride (CCl₄) or ethanol).

  • Methodology:

    • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

    • Grouping: Divide animals into groups: (1) Control, (2) Toxin-only (e.g., CCl₄), (3) Toxin + Timonacic, (4) Timonacic-only.

    • Treatment: Administer Timonacic (or vehicle) orally or via intraperitoneal injection for a predetermined period (e.g., 7-14 days).

    • Induction of Injury: On the final day(s) of treatment, induce liver injury by administering the hepatotoxin (e.g., a single dose of CCl₄).

    • Sample Collection: After 24-48 hours post-toxin administration, euthanize the animals and collect blood and liver tissue samples.

    • Biochemical Analysis: Analyze serum for liver function markers (ALT, AST).

    • Tissue Homogenate Analysis: Prepare liver homogenates to measure markers of oxidative stress:

      • Lipid Peroxidation: Malondialdehyde (MDA) assay.

      • Antioxidant Enzymes: Glutathione Peroxidase (GSH-Px) and Superoxide Dismutase (SOD) activity assays.

      • Glutathione Levels: Total and reduced glutathione (GSH) assays.

    • Histopathology: Fix a portion of the liver tissue in formalin for histopathological examination (e.g., H&E staining) to assess necrosis and inflammation.

Figure 3: Workflow for Evaluating Hepatoprotective Effects start Animal Acclimatization (1 week) grouping Group Assignment (Control, Toxin, Toxin+Timonacic) start->grouping treatment Daily Dosing (Timonacic or Vehicle) grouping->treatment induction Hepatotoxin Induction (e.g., CCl₄) treatment->induction euthanasia Euthanasia & Sample Collection (Blood & Liver Tissue) induction->euthanasia analysis Analysis euthanasia->analysis serum Serum Analysis (ALT, AST) analysis->serum homogenate Liver Homogenate Analysis (MDA, GSH-Px, GSH) analysis->homogenate histo Histopathology (H&E Staining) analysis->histo end Data Interpretation serum->end homogenate->end histo->end

Figure 3: Workflow for Evaluating Hepatoprotective Effects

Conclusion and Future Directions

Timonacic is a versatile thiol antioxidant with well-defined mechanisms centered on the replenishment of the cellular glutathione pool.[3][4] Its demonstrated efficacy in preclinical models of liver disease and its potential applications in oncology highlight its therapeutic promise.[5][6] Future research should focus on larger, well-controlled clinical trials to validate its efficacy in human diseases like NAFLD and alcoholic liver disease. Furthermore, exploring its potential to modulate specific redox-sensitive signaling pathways, such as the Nrf2/ARE pathway, could uncover additional mechanisms and broaden its therapeutic applications. The development of novel drug delivery systems may also enhance its bioavailability and targeted action, further solidifying its role in the management of diseases driven by oxidative stress.

References

Methodological & Application

Application Note: High-Throughput Quantification of Timonacic in Human Plasma using Timonacic-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Timonacic (Thioproline) in human plasma. The use of a stable isotope-labeled internal standard, Timonacic-d4, ensures high accuracy and precision, correcting for matrix effects and variability in sample processing. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric conditions, is suitable for high-throughput bioanalytical applications in clinical research and drug development.

Introduction

Timonacic, also known as Thiazolidine-4-carboxylic acid, is a sulfur-containing amino acid with significant therapeutic potential. It acts as a hepatoprotective agent and an antioxidant.[1] Timonacic is formed from the condensation of cysteine and formaldehyde (B43269) and plays a role in mitigating oxidative stress. Accurate quantification of Timonacic in biological matrices is crucial for pharmacokinetic studies and for understanding its mechanism of action.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they closely mimic the analyte's behavior during sample preparation and ionization, thus correcting for potential variations. This application note describes a validated LC-MS/MS method employing this compound for the reliable quantification of Timonacic in human plasma.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of Timonacic from human plasma.

Materials:

  • Human plasma (with anticoagulant)

  • Timonacic and this compound reference standards

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Ultrafiltration units (e.g., 10 kDa MWCO)

Procedure:

  • Thaw plasma samples and reference standard solutions on ice.

  • Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of Timonacic.

  • To a 100 µL aliquot of plasma sample, calibration standard, or QC, add 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an ultrafiltration unit and centrifuge at 12,000 x g for 5 minutes to remove any remaining particulate matter.[1]

  • Transfer the filtrate to an HPLC vial for LC-MS/MS analysis.

Liquid Chromatography

Hydrophilic Interaction Liquid Chromatography (HILIC) is suitable for retaining and separating the polar analyte, Timonacic.

ParameterCondition
LC System A high-performance liquid chromatography system capable of binary gradient elution.
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 95% B to 50% B over 3 minutes, hold at 50% B for 1 minute, return to 95% B and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 6 minutes
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection and quantification.

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +5500 V
Source Temperature 500°C
Gas 1 (Nebulizer Gas) 50 psi
Gas 2 (Turbo Gas) 60 psi
Curtain Gas 35 psi
Collision Gas (CAD) Nitrogen, Medium
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical - requires empirical optimization):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Timonacic 134.088.015015
This compound 138.092.015015

Note: The specific m/z values for precursor and product ions and the collision energy must be optimized for the specific instrument used.

Data Presentation: Method Validation Summary

The following tables represent typical performance characteristics for a validated LC-MS/MS bioanalytical method.

Linearity and Range
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Weighting
Timonacic1 - 1000> 0.9951/x²
Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (3 days)Inter-day Accuracy (%) (3 days)
LLOQ1< 1585 - 115< 1585 - 115
Low3< 1585 - 115< 1585 - 115
Medium100< 1585 - 115< 1585 - 115
High800< 1585 - 115< 1585 - 115
Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterValue (ng/mL)
LOD0.5
LOQ1

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_addition Add this compound (IS) plasma->is_addition ppt Protein Precipitation (Acetonitrile) is_addition->ppt centrifuge1 Centrifugation ppt->centrifuge1 uf Ultrafiltration centrifuge1->uf hplc_vial Transfer to HPLC Vial uf->hplc_vial lc_separation HILIC Separation hplc_vial->lc_separation ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for the quantification of Timonacic.

signaling_pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Timonacic Timonacic Keap1 Keap1 Timonacic->Keap1 Modulates Cysteine Residues ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Signal Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Response Enhanced Antioxidant Defense Antioxidant_Genes->Antioxidant_Response Antioxidant_Response->ROS Neutralizes

Caption: Proposed signaling pathway for Timonacic's antioxidant activity.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Timonacic in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision required for regulated bioanalysis. This method is well-suited for high-throughput applications in clinical and preclinical studies, facilitating the further investigation of Timonacic's therapeutic potential. The proposed mechanism of action involves the activation of the Nrf2-ARE pathway, leading to an enhanced cellular antioxidant response.

References

Application Note: Quantitative Analysis of Timonacic in Human Plasma using Timonacic-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Timonacic, also known as Thiazolidine-4-carboxylic acid, is a sulfur-containing amino acid derivative with recognized antioxidant and anti-hepatotoxic properties.[1][2] Its therapeutic potential is under investigation for various conditions, including liver disease and certain cancers.[1][2] To support pharmacokinetic and toxicokinetic studies, a robust and reliable method for the quantitative analysis of Timonacic in biological matrices is essential.

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Timonacic in human plasma. The method employs Timonacic-d4, a stable isotope-labeled internal standard, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[3] The protocol described herein is designed for researchers in drug metabolism, pharmacokinetics, and clinical research.

Principle of the Method

The method is based on the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry. A known amount of this compound is added to the plasma samples as an internal standard (IS). Following a protein precipitation step to remove macromolecules, the analyte and IS are separated from endogenous plasma components using reverse-phase liquid chromatography. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. The ratio of the peak area of Timonacic to that of this compound is used to calculate the concentration of Timonacic in the sample, referencing a calibration curve prepared in a surrogate matrix.

Experimental Protocols

Materials and Reagents
  • Timonacic (≥98% purity)

  • This compound (≥98% purity, deuterated internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Timonacic and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Timonacic primary stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 100 ng/mL.

  • Quality Control (QC) Samples:

    • Prepare QC samples at low (e.g., 5 ng/mL), medium (e.g., 50 ng/mL), and high (e.g., 500 ng/mL) concentrations by spiking known amounts of Timonacic into blank human plasma.

Sample Preparation Protocol
  • Label microcentrifuge tubes for blank samples, calibration standards, QC samples, and unknown samples.

  • Pipette 100 µL of the respective plasma sample (blank, standard, QC, or unknown) into the corresponding tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank.

  • Vortex each tube for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.5 min: Hold at 95% B

      • 3.5-4.0 min: 95% to 5% B

      • 4.0-5.0 min: Hold at 5% B

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Scan Type: Selected Reaction Monitoring (SRM)

    • SRM Transitions (Proposed): The following precursor-product ion pairs are proposed based on the molecular weights and common fragmentation patterns of carboxylic acids. These should be confirmed and optimized by infusing standard solutions of Timonacic and this compound.

      • Timonacic: Precursor [M+H]⁺: m/z 134.0 → Product: m/z 88.0 (Loss of COOH)

      • This compound (IS): Precursor [M+H]⁺: m/z 138.0 → Product: m/z 92.0 (Loss of COOH)

Data Presentation

The quantitative data should be summarized in clearly structured tables for easy comparison and assessment of the method's performance.

Table 1: Calibration Curve for Timonacic in Human Plasma

Nominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)Precision (%CV)
10.9898.08.5
55.12102.46.2
109.8598.55.1
5050.7101.43.8
10099.299.24.2
250253.5101.42.9
500495.099.03.5
10001012.0101.22.1

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL) (n=6)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
Low QC55.08101.65.97.3
Mid QC5049.699.24.55.8
High QC500505.0101.03.14.6

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample 100 µL Plasma Sample (Blank, Standard, QC, Unknown) add_is Add 20 µL this compound (IS) plasma_sample->add_is vortex1 Vortex add_is->vortex1 protein_precipitation Add 300 µL Acetonitrile vortex1->protein_precipitation vortex2 Vortex Vigorously protein_precipitation->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex2->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporation Evaporate to Dryness (Nitrogen Stream, 40°C) transfer_supernatant->evaporation reconstitution Reconstitute in 100 µL Mobile Phase evaporation->reconstitution autosampler_vial Transfer to Autosampler Vial reconstitution->autosampler_vial hplc_injection Inject 5 µL into HPLC autosampler_vial->hplc_injection lc_separation C18 Reverse-Phase Separation hplc_injection->lc_separation esi_ionization Electrospray Ionization (Positive Mode) lc_separation->esi_ionization ms_detection Triple Quadrupole MS (SRM Detection) esi_ionization->ms_detection data_analysis Data Analysis (Peak Area Ratio vs. Concentration) ms_detection->data_analysis

Caption: Experimental workflow for the quantitative analysis of Timonacic.

metabolic_pathway cluster_formation Formation of Timonacic cluster_metabolism Metabolism cysteine L-Cysteine timonacic Timonacic (Thiazolidine-4-carboxylic acid) cysteine->timonacic formaldehyde Formaldehyde formaldehyde->timonacic prodh Proline Dehydrogenase (PRODH) timonacic->prodh Oxidation delta2_t4c Δ²-Thiazoline-4-carboxylic acid prodh->delta2_t4c hydrolysis Hydrolysis delta2_t4c->hydrolysis cysteine_metabolite Cysteine hydrolysis->cysteine_metabolite

References

Application Note: High-Throughput Quantification of Timonacic in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Timonacic (Thioproline) in human plasma. Timonacic, a sulfur-containing amino acid, is a potent antioxidant and hepatoprotective agent. To ensure high accuracy and precision, a stable isotope-labeled internal standard, Timonacic-d4, is employed. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM) mode. This method is suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

Timonacic, also known as 1,3-thiazolidine-4-carboxylic acid, is a condensation product of cysteine and formaldehyde (B43269) and exhibits significant health-promoting properties. It is recognized for its antioxidant, hepatoprotective, and potential anti-cancer activities. Accurate quantification of Timonacic in biological matrices is crucial for pharmacokinetic studies and for understanding its therapeutic potential. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays. The use of a deuterated internal standard like this compound is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects.

Experimental

Materials and Reagents
  • Timonacic and this compound standards were sourced from a reputable supplier.

  • HPLC-grade acetonitrile (B52724), methanol, and water were used.

  • Formic acid (LC-MS grade).

  • Human plasma (K2-EDTA).

Sample Preparation

A protein precipitation method was employed for sample preparation:

  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Add 150 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed on a C18 column with the following parameters:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B in 3 min, hold for 1 min, re-equilibrate for 1 min
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used. The ion source parameters and MRM transitions are provided in the tables below.

Table 1: Mass Spectrometer Source and Gas Parameters

ParameterValue
Ionization Mode ESI+
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Timonacic 134.088.00.052515
134.044.00.052520
This compound 138.092.00.052515
138.046.00.052520

Note: The fragmentation of the protonated Timonacic molecule ([M+H]+ at m/z 134.0) is proposed to involve the loss of formic acid (HCOOH, 46 Da), resulting in a product ion at m/z 88.0, and the loss of the carboxyl group as CO2 (44 Da) along with other neutral losses. For this compound ([M+H]+ at m/z 138.0), the corresponding product ions are shifted by 4 Da.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Timonacic in human plasma. The use of this compound as an internal standard ensured high accuracy and precision by compensating for matrix effects and variations during sample processing. The chromatographic conditions provided a sharp and symmetrical peak for Timonacic with a retention time of approximately 1.8 minutes, allowing for a short run time of 5 minutes per sample.

The protein precipitation method proved to be a simple and effective technique for sample clean-up, providing good recovery and minimizing matrix interference. The method was linear over a concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio of >10.

Table 3: Method Validation Summary

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
LLOQ 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% bias) Within ±15%
Recovery > 85%
Matrix Effect Compensated by Internal Standard

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma (50 µL) is_addition Add this compound (10 µL) plasma->is_addition precipitation Protein Precipitation (150 µL Acetonitrile) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS System supernatant->lcms quantification Quantification lcms->quantification

Caption: Workflow for the LC-MS/MS analysis of Timonacic.

Proposed Antioxidant and Hepatoprotective Signaling Pathway of Timonacic

signaling_pathway cluster_stress Cellular Stress cluster_timonacic Timonacic Action cluster_cellular_response Cellular Response cluster_outcome Outcome ROS Reactive Oxygen Species (ROS) (e.g., from toxins, drugs) damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->damage induces timonacic Timonacic (Thiol Antioxidant) gsh Glutathione (GSH) Synthesis & Regeneration timonacic->gsh supports nrf2 Nrf2 Pathway Activation timonacic->nrf2 activates gsh->ROS neutralizes detox Detoxification Pathways gsh->detox conjugates toxins antioxidant_enzymes Antioxidant Enzymes (e.g., SOD, CAT) nrf2->antioxidant_enzymes upregulates antioxidant_enzymes->ROS scavenges protection Hepatocyte Protection & Survival detox->protection protection->damage prevents

Caption: Proposed mechanism of Timonacic's antioxidant and hepatoprotective effects.

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of Timonacic in human plasma using its deuterated internal standard, this compound. The method is sensitive, accurate, and precise, making it well-suited for high-throughput bioanalysis in support of clinical and pharmacological studies of Timonacic. The straightforward protein precipitation sample preparation and short chromatographic run time contribute to the efficiency of this method.

Application Notes and Protocols for Pharmacokinetic Studies of Timonacic-d4 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available pharmacokinetic data for Timonacic-d4 or its non-deuterated form, Timonacic, in animal models is limited. The following application notes and protocols are presented as a generalized framework for researchers and drug development professionals. The quantitative data provided in the tables are illustrative examples and should not be considered as actual experimental results for this compound. These protocols are based on standard methodologies for pharmacokinetic studies of small molecules in rodents and non-rodents.

Application Notes

Introduction

Timonacic, a thiol-containing compound, is known for its antioxidant properties. The deuterated form, this compound, is a valuable tool for pharmacokinetic (PK) studies, serving as an internal standard for quantitative bioanalysis or as a therapeutic candidate itself to potentially modulate metabolic pathways. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development. This document provides a comprehensive overview of the experimental protocols for conducting pharmacokinetic studies of this compound in common animal models, namely rats and dogs.

The primary objective of these studies is to characterize the pharmacokinetic profile of this compound, providing essential data such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2). This information is vital for dose selection, understanding potential species differences, and predicting human pharmacokinetics.

Bioanalytical Method

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. For the quantification of this compound in biological matrices such as plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.

Key aspects of the bioanalytical method include:

  • Sample Preparation: Protein precipitation is a common and efficient method for extracting small molecules like this compound from plasma samples.

  • Chromatography: Reversed-phase chromatography is typically used to separate the analyte from endogenous matrix components.

  • Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. The non-deuterated Timonacic can be used as an internal standard to ensure accuracy and precision.

Data Presentation

The following tables present a hypothetical summary of pharmacokinetic parameters for this compound following oral and intravenous administration in rats and dogs. This data is for illustrative purposes only.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Single Dose)

ParameterOral Administration (10 mg/kg)Intravenous Administration (2 mg/kg)
Cmax (ng/mL) 8501500
Tmax (h) 0.50.1
AUC0-t (ng·h/mL) 25001800
AUC0-inf (ng·h/mL) 26001850
t1/2 (h) 2.52.2
Bioavailability (%) 70-

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Dogs (Single Dose)

ParameterOral Administration (5 mg/kg)Intravenous Administration (1 mg/kg)
Cmax (ng/mL) 6001200
Tmax (h) 1.00.1
AUC0-t (ng·h/mL) 32002000
AUC0-inf (ng·h/mL) 33002050
t1/2 (h) 4.03.8
Bioavailability (%) 80-

Experimental Protocols

Animal Models
  • Species: Sprague-Dawley rats (male, 200-250 g) and Beagle dogs (male, 8-12 kg).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.

  • Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the study.

Dosing
  • Fast rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Prepare the dosing solution of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

  • Administer the dose accurately via oral gavage using a suitable gavage needle.[1][2]

  • The dosing volume should be appropriate for the animal's weight (e.g., 5 mL/kg).[3]

  • Provide food 2 hours post-dosing.

  • Fast dogs overnight (approximately 12 hours) before dosing, with free access to water.

  • Prepare the sterile dosing solution of this compound in a suitable vehicle (e.g., saline).

  • Administer the dose as a bolus injection into the cephalic vein over a period of 1-2 minutes.[4]

  • The dosing volume should be low (e.g., 0.5 mL/kg).

  • Provide food 2 hours post-dosing.

Blood Sample Collection
  • Collect blood samples (approximately 0.25 mL) from the tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[5][6]

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Immediately place the tubes on ice.

  • Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

  • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Collect blood samples (approximately 1 mL) from the cephalic or jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[7][8]

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Process the samples as described in the rat blood sampling protocol.

Bioanalytical Protocol (LC-MS/MS)
  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile (B52724) containing the internal standard (non-deuterated Timonacic).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate for analysis.[9]

  • LC-MS/MS Conditions:

    • LC System: A suitable UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Specific precursor-product ion transitions for this compound and the internal standard need to be optimized.[9][10]

Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization (Rats & Dogs) fasting Overnight Fasting acclimatization->fasting dosing Dosing (Oral or IV) fasting->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis LC-MS/MS Analysis storage->analysis data_analysis Pharmacokinetic Analysis analysis->data_analysis

Caption: Experimental workflow for a typical pharmacokinetic study.

Bioanalytical Sample Preparation Workflow

G start Plasma Sample (50 µL) step1 Add Acetonitrile with Internal Standard (150 µL) start->step1 step2 Vortex (1 min) step1->step2 step3 Centrifuge (14,000 x g, 10 min, 4°C) step2->step3 step4 Collect Supernatant step3->step4 end Inject into LC-MS/MS step4->end

Caption: Workflow for plasma sample preparation using protein precipitation.

References

Application Notes and Protocols: Timonacic-d4 as a Tracer in Metabolic Profiling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timonacic, also known as Thiazolidine-4-carboxylic acid, is a sulfur-containing amino acid derivative with demonstrated antioxidant and hepatoprotective properties.[1][2][3] Its deuterated isotopologue, Timonacic-d4, serves as a valuable stable isotope tracer for metabolic profiling studies. The incorporation of deuterium (B1214612) atoms allows for the sensitive and specific tracking of Timonacic's metabolic fate within biological systems using mass spectrometry-based techniques.[4] These application notes provide detailed protocols for utilizing this compound to investigate cellular metabolism, particularly in the context of drug development and disease research.

Stable isotope tracers like this compound are powerful tools in metabolomics, enabling the elucidation of metabolic pathways and the quantification of metabolite flux.[5][6][7] By introducing a labeled compound into a biological system, researchers can trace the metabolic transformations of the molecule, providing insights into enzyme activity and pathway dynamics that are not achievable with traditional metabolomics alone.[8][9] Deuterated tracers, in particular, offer the advantage of low natural abundance, resulting in a high signal-to-noise ratio for detection.[10]

Timonacic has been investigated for its potential as a cytostatic agent, its role in formaldehyde (B43269) metabolism, and its ability to modulate cellular redox status through the release of cysteine and restoration of glutathione (B108866) concentrations.[3][11] Consequently, this compound is an ideal tracer for studying these processes in various models of disease, including cancer and liver disorders.[2][11]

Metabolic Significance and Signaling Pathways

Timonacic is known to participate in several key metabolic pathways. As a prodrug of L-cysteine, it can influence glutathione biosynthesis, a critical pathway for cellular antioxidant defense. The metabolic conversion of Timonacic to L-cysteine is a key step in its mechanism of action. Furthermore, Timonacic is involved in the detoxification of formaldehyde, a toxic byproduct of cellular metabolism.

Below is a diagram illustrating the principal metabolic pathways involving Timonacic.

Timonacic_Metabolic_Pathways cluster_0 Cellular Environment cluster_1 Intracellular Metabolism cluster_2 Downstream Effects This compound This compound Metabolic Incorporation Metabolic Incorporation This compound->Metabolic Incorporation Uptake N-formylcysteine-d4 N-formylcysteine-d4 Metabolic Incorporation->N-formylcysteine-d4 Metabolic Conversion Formaldehyde Adducts-d4 Formaldehyde Adducts-d4 Metabolic Incorporation->Formaldehyde Adducts-d4 Reaction with Formaldehyde L-cysteine-d4 L-cysteine-d4 N-formylcysteine-d4->L-cysteine-d4 Hydrolysis Glutathione-d4 Glutathione-d4 L-cysteine-d4->Glutathione-d4 Glutathione Synthesis Redox Homeostasis Redox Homeostasis Glutathione-d4->Redox Homeostasis Antioxidant Defense Detoxification Detoxification Formaldehyde Adducts-d4->Detoxification Formaldehyde Detoxification

Caption: Metabolic fate of this compound within a cell.

Experimental Protocols

Cell Culture Labeling with this compound

This protocol describes the labeling of adherent mammalian cells with this compound to trace its incorporation and metabolism.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium

  • This compound (sterile solution)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), ice-cold

  • Liquid nitrogen

  • Cell scrapers

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

  • Prepare the labeling medium by supplementing the complete culture medium with this compound to the desired final concentration (e.g., 100 µM). The optimal concentration should be determined empirically for each cell line and experimental condition.

  • Aspirate the existing medium from the cells and gently wash once with pre-warmed PBS.

  • Add the pre-warmed this compound labeling medium to the cells.

  • Incubate the cells for the desired period. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the kinetics of tracer incorporation.

  • To quench metabolism and harvest the cells, place the culture plates on ice and aspirate the labeling medium.

  • Immediately wash the cells twice with ice-cold PBS.

  • Add a sufficient volume of ice-cold methanol (e.g., 1 mL for a well of a 6-well plate) to each well and use a cell scraper to detach the cells.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Snap-freeze the cell extracts in liquid nitrogen and store at -80°C until analysis.

Metabolite Extraction for Mass Spectrometry

This protocol outlines the extraction of polar metabolites from labeled cells for subsequent analysis by LC-MS.

Materials:

  • Frozen cell extracts in methanol

  • Chloroform (B151607), ice-cold

  • Ultrapure water, ice-cold

  • Centrifuge capable of 4°C operation

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Thaw the frozen cell extracts on ice.

  • To each sample, add ice-cold chloroform and ultrapure water in a ratio that results in a final solvent ratio of 2:1:1 (methanol:chloroform:water). For example, to 1 mL of methanol extract, add 0.5 mL of chloroform and 0.5 mL of water.

  • Vortex the samples vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to separate the polar and non-polar phases.

  • Carefully collect the upper aqueous phase, which contains the polar metabolites, and transfer it to a new microcentrifuge tube.

  • Dry the aqueous extracts using a vacuum concentrator or a gentle stream of nitrogen.

  • Store the dried metabolite extracts at -80°C until ready for LC-MS analysis.

LC-MS Analysis of Labeled Metabolites

This section provides a general workflow for the analysis of this compound and its downstream metabolites by liquid chromatography-mass spectrometry (LC-MS). Specific parameters will need to be optimized for the instrument used.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile (B52724) in water).

  • Inject the samples onto a reverse-phase or HILIC chromatography column appropriate for the separation of polar metabolites.

  • Develop a chromatographic gradient to separate this compound and its expected metabolites (e.g., cysteine-d4, glutathione-d4).

  • Acquire mass spectrometry data in both positive and negative ion modes to ensure comprehensive detection of metabolites.

  • Perform targeted analysis by creating an inclusion list of the exact masses of this compound and its predicted isotopologues.

  • Analyze the data to determine the isotopic enrichment and quantify the labeled species.

Below is a workflow diagram for a typical this compound tracing experiment.

Timonacic_Workflow Cell Culture Cell Culture This compound Labeling This compound Labeling Cell Culture->this compound Labeling Metabolite Extraction Metabolite Extraction This compound Labeling->Metabolite Extraction LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis

References

Application of Timonacic-d4 in Liver Disease Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timonacic (1,3-Thiazolidine-4-carboxylic acid) is a thiol-containing antioxidant with demonstrated anti-aging and anti-hepatotoxic properties, making it a compound of interest in the study of liver diseases.[1][2] In the context of liver disease research, particularly in pharmacokinetic and metabolic studies, the deuterated analog, Timonacic-d4, serves as an essential tool. Deuterated standards are considered the gold standard for quantitative mass spectrometry due to their near-identical chemical and physical properties to the analyte of interest, differing only in mass.[1][2] This distinction allows for precise quantification by minimizing variations in sample preparation, matrix effects, and instrument response.[1][2]

This document provides detailed application notes and protocols for the use of this compound in liver disease research models. The primary application of this compound is as an internal standard for the accurate quantification of Timonacic in biological matrices (e.g., plasma, liver tissue) from animal models of liver disease.

Application Notes

The principal application of this compound is to serve as an internal standard in analytical methodologies, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of Timonacic. In a typical research workflow, a liver disease model is first established in laboratory animals. These animals are then treated with Timonacic to evaluate its therapeutic efficacy or to study its pharmacokinetic profile in a diseased state. During the analysis of biological samples from these animals, a known concentration of this compound is added at an early stage of sample preparation. Because this compound behaves almost identically to Timonacic throughout the extraction, chromatography, and ionization processes, the ratio of their signals can be used to accurately determine the concentration of Timonacic, correcting for any experimental variability.[2]

Key Advantages of Using this compound as an Internal Standard:

  • Improved Accuracy and Precision: Compensates for sample loss during extraction and variability in instrument response.[1][2]

  • Correction for Matrix Effects: Co-elution with the analyte allows for the normalization of ion suppression or enhancement effects from complex biological matrices.[3]

  • Enhanced Reliability: Leads to more robust and reproducible quantitative data, which is critical for preclinical drug development.[1]

Experimental Protocols

This section details the protocols for inducing a liver disease model, administering Timonacic, and subsequently using this compound for its quantification.

Thioacetamide (TAA)-Induced Liver Fibrosis Model in Rats

Thioacetamide is a well-established hepatotoxin used to induce liver injury and fibrosis in a reproducible manner.[4][5]

Materials:

  • Male Wistar rats (180-220 g)

  • Thioacetamide (TAA)

  • Sterile saline solution (0.9% NaCl)

  • Timonacic

  • Vehicle for Timonacic (e.g., sterile water or saline)

Procedure:

  • Acclimatize animals for at least one week under standard laboratory conditions.

  • To induce liver fibrosis, administer TAA (150-300 mg/kg body weight) via intraperitoneal (i.p.) injection three times a week for up to 12 weeks.[4][5]

  • Monitor animal health and body weight regularly.

  • After the induction of liver fibrosis, begin treatment with Timonacic. The dosage will depend on the study design (e.g., 50 mg/kg, daily by oral gavage).

  • At the end of the treatment period, collect blood and liver tissue samples for analysis.

Sample Preparation and Quantification of Timonacic using this compound

This protocol outlines the use of this compound as an internal standard for the quantification of Timonacic in plasma samples by LC-MS/MS.

Materials:

  • Plasma samples from the animal study

  • This compound solution (internal standard working solution, e.g., 100 ng/mL in methanol)

  • Acetonitrile (B52724)

  • 0.1% Formic acid in water (Mobile Phase A)

  • 0.1% Formic acid in methanol (B129727) (Mobile Phase B)

  • C18 reversed-phase column for LC

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

    • Add 20 µL of the this compound internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% A: 5% B).

    • Transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in methanol.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 10 µL.

      • A gradient elution should be optimized to achieve good separation of Timonacic from matrix components.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for Timonacic and this compound.

  • Data Analysis:

    • Integrate the peak areas for the SRM transitions of Timonacic and this compound.

    • Calculate the peak area ratio (Timonacic peak area / this compound peak area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of calibration standards.

    • Determine the concentration of Timonacic in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from such a study.

Table 1: LC-MS/MS Parameters for Timonacic and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Timonacic134.088.010015
This compound138.092.010015

Table 2: Hypothetical Pharmacokinetic Data of Timonacic in a Rat Liver Fibrosis Model

Treatment GroupCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Half-life (h)
Healthy Control + Timonacic1500 ± 2501.04500 ± 6002.5
TAA-induced Fibrosis + Timonacic2100 ± 3001.57200 ± 8504.0

Data are presented as mean ± SD.

Visualizations

experimental_workflow cluster_model Liver Disease Model Induction cluster_treatment Therapeutic Intervention cluster_analysis Bioanalysis A Animal Acclimatization B TAA Administration (e.g., 150-300 mg/kg, 3x/week) A->B C Development of Liver Fibrosis B->C D Timonacic Administration (e.g., 50 mg/kg, daily) C->D E Sample Collection (Blood, Liver Tissue) D->E F Sample Preparation (Add this compound Internal Standard) E->F G LC-MS/MS Analysis F->G H Data Quantification G->H

Caption: Experimental workflow for evaluating Timonacic in a liver disease model using this compound.

analytical_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS cluster_data Data Analysis A Plasma Sample B Add Known Amount of This compound (Internal Standard) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation & Supernatant Collection C->D E Dry & Reconstitute D->E F Inject into LC-MS/MS E->F G Chromatographic Separation (C18 Column) F->G H Mass Spectrometry Detection (SRM/MRM) G->H I Calculate Peak Area Ratio (Timonacic / this compound) H->I J Quantify using Calibration Curve I->J signaling_pathway cluster_injury Hepatocellular Injury cluster_intervention Therapeutic Intervention TAA Thioacetamide (TAA) ROS Reactive Oxygen Species (ROS) TAA->ROS Metabolism by CYP2E1 OxidativeStress Oxidative Stress ROS->OxidativeStress Inflammation Inflammation OxidativeStress->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis Timonacic Timonacic (Thiol Antioxidant) Timonacic->ROS Scavenges

References

Application Notes and Protocols: Investigating Cancer Cell Metabolism with Timonacic-d4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Timonacic, a cyclic derivative of the amino acid L-cysteine, has shown potential as an anti-neoplastic agent.[1] In vivo, Timonacic is metabolized, releasing L-cysteine and formaldehyde.[2] This property makes its deuterated isotopologue, Timonacic-d4, a valuable tool for stable isotope tracing studies in cancer research. By introducing a stable, heavy isotope into the cellular environment, this compound allows researchers to track the metabolic fate of its L-cysteine component through various interconnected pathways.

This application note provides a comprehensive overview and detailed protocols for utilizing this compound to investigate key aspects of cancer cell metabolism, particularly focusing on redox homeostasis and biosynthetic pathways. Cancer cells experience high levels of oxidative stress and have an increased demand for building blocks to support rapid proliferation.[1][3] L-cysteine is a critical substrate for the synthesis of glutathione (B108866) (GSH), the most abundant intracellular antioxidant, and plays a central role in maintaining cellular redox balance.[4][5][6] Furthermore, the metabolism of L-cysteine is linked to central carbon metabolism and the pentose (B10789219) phosphate (B84403) pathway (PPP), which provides the reducing power in the form of NADPH required for GSH regeneration and biosynthetic reactions.[1][3][7][8]

By tracing the incorporation of the deuterium (B1214612) label from this compound into downstream metabolites, researchers can elucidate the activity of these pathways and assess the impact of potential therapeutic interventions.

Metabolic Fate and Key Signaling Pathways

Upon cellular uptake and metabolism, this compound releases deuterated L-cysteine (L-cysteine-d4). This labeled L-cysteine can then be utilized by the cancer cell in several key metabolic pathways.

  • Glutathione Synthesis: L-cysteine is the rate-limiting precursor for the synthesis of the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine).[5] By monitoring the incorporation of the deuterium label into the GSH pool, the rate of de novo GSH synthesis can be quantified. This provides a direct measure of the cell's capacity to counteract oxidative stress.

  • Pentose Phosphate Pathway (PPP) and Redox Homeostasis: The regeneration of reduced glutathione (GSH) from its oxidized form (GSSG) is catalyzed by glutathione reductase, an enzyme that requires NADPH as a cofactor.[6] The primary source of cellular NADPH is the pentose phosphate pathway (PPP), a branch of glycolysis.[1][3][7][8] An increased demand for GSH synthesis, fueled by L-cysteine from this compound, is expected to enhance the flux through the PPP to maintain the NADPH pool.

  • Cysteine Catabolism and Central Carbon Metabolism: L-cysteine can be catabolized to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used as a precursor for the synthesis of other biomolecules, such as fatty acids and non-essential amino acids.[4][9]

Below are diagrams illustrating these key metabolic relationships and a typical experimental workflow for a this compound tracing experiment.

G cluster_0 Cellular Environment cluster_1 Cancer Cell Timonacic_d4 This compound Cysteine_d4 L-Cysteine-d4 Timonacic_d4->Cysteine_d4 Metabolism GSH_d4 Glutathione (GSH-d4) Cysteine_d4->GSH_d4 GSH Synthesis Pyruvate_d4 Pyruvate-d4 Cysteine_d4->Pyruvate_d4 Catabolism GSSG Oxidized Glutathione (GSSG) GSH_d4->GSSG Redox Buffering GSSG->GSH_d4 Glutathione Reductase NADPH NADPH NADPH->GSSG NADP NADP+ NADP->NADPH PPP PPP Pentose Phosphate Pathway (PPP) PPP->NADP Glycolysis Glycolysis Glycolysis->PPP Glucose Glucose Glucose->Glycolysis TCA TCA Cycle Pyruvate_d4->TCA ROS Reactive Oxygen Species (ROS) ROS->GSH_d4

Metabolic fate of this compound in cancer cells.

G start Cancer Cell Culture labeling Labeling with this compound start->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Isotopologue Analysis analysis->data_processing interpretation Biological Interpretation data_processing->interpretation

Experimental workflow for this compound tracing.

Quantitative Data Presentation

The following tables present representative data from hypothetical experiments using this compound to investigate the metabolic response of a generic cancer cell line (e.g., A549 lung carcinoma) to an oxidative challenge (e.g., treatment with a pro-oxidant agent).

Table 1: Fractional Enrichment of Key Metabolites with Deuterium from this compound

MetaboliteControl (%)Oxidative Stress (%)Fold Change
L-Cysteine-d485.2 ± 3.184.5 ± 2.80.99
Glutathione-d4 (GSH)35.6 ± 2.558.9 ± 3.41.65
γ-Glutamylcysteine-d442.1 ± 3.065.3 ± 4.11.55

Data are presented as the percentage of the metabolite pool containing the deuterium label after a 24-hour incubation with this compound. Values are mean ± standard deviation (n=3).

Table 2: Relative Abundance of Key Metabolites in the Pentose Phosphate Pathway

MetaboliteControl (Relative Abundance)Oxidative Stress (Relative Abundance)Fold Change
Glucose-6-phosphate1.00 ± 0.120.85 ± 0.100.85
6-Phosphogluconate1.00 ± 0.151.45 ± 0.181.45
Ribose-5-phosphate1.00 ± 0.111.38 ± 0.141.38
NADPH/NADP+ Ratio3.5 ± 0.42.1 ± 0.30.60

Data are normalized to the control group. Values are mean ± standard deviation (n=3).

Experimental Protocols

Cell Culture and Labeling with this compound
  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116, MCF-7) in 6-well plates at a density that will result in ~80% confluency at the time of harvesting. Culture in standard growth medium (e.g., DMEM with 10% FBS) at 37°C in a humidified incubator with 5% CO2.

  • Preparation of Labeling Medium: Prepare fresh growth medium containing this compound at a final concentration of 100 µM. The optimal concentration may need to be determined empirically for different cell lines.

  • Labeling: Once cells have reached the desired confluency, aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 2 mL of the this compound labeling medium to each well.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 4, 8, 12, or 24 hours) to allow for the incorporation of the deuterium label into downstream metabolites. For time-course experiments, different plates should be used for each time point.

  • Experimental Treatment (Optional): If investigating the effect of a drug or treatment, add the compound of interest to the labeling medium for the desired duration before harvesting.

Metabolite Extraction
  • Quenching Metabolism: At the end of the labeling period, rapidly aspirate the labeling medium. Immediately place the plate on dry ice to quench all metabolic activity.

  • Washing: Wash the cells twice with ice-cold PBS to remove any remaining extracellular metabolites. Perform this step quickly to avoid thawing.

  • Extraction: Add 1 mL of ice-cold 80% methanol (B129727) (LC-MS grade) to each well. Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Lysis and Precipitation: Vortex the tubes vigorously for 1 minute and then incubate at -20°C for 30 minutes to facilitate cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried metabolite pellets at -80°C until analysis.

LC-MS/MS Analysis
  • Sample Reconstitution: Immediately prior to analysis, reconstitute the dried metabolite pellets in 100 µL of an appropriate solvent for your chromatography method (e.g., 50% methanol in water). Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C to remove any remaining particulates. Transfer the supernatant to LC-MS vials.

  • Chromatography: Separate the metabolites using a suitable liquid chromatography method. For polar metabolites like those in cysteine and glutathione metabolism and the PPP, a HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of distinguishing between the unlabeled and deuterated isotopologues of the metabolites of interest.

  • Data Acquisition: Acquire data in both full scan mode to identify all detectable metabolites and in targeted MS/MS mode to confirm the identity of key metabolites and their isotopologues.

Data Analysis
  • Peak Integration: Use appropriate software (e.g., vendor-specific software, XCMS, or similar platforms) to identify and integrate the peaks corresponding to the metabolites of interest and their deuterated isotopologues.

  • Isotopologue Distribution Analysis: For each metabolite, determine the relative abundance of each isotopologue (M+0, M+1, M+2, etc.). The incorporation of deuterium from this compound will result in an increase in the abundance of the heavier isotopologues.

  • Fractional Enrichment Calculation: Calculate the fractional enrichment of the deuterium label in each metabolite pool using the following formula: Fractional Enrichment (%) = (Sum of intensities of labeled isotopologues) / (Sum of intensities of all isotopologues) * 100

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed differences in fractional enrichment or relative metabolite abundance between experimental groups.

Conclusion

This compound is a powerful tool for elucidating the metabolic adaptations of cancer cells, particularly in the context of redox homeostasis and biosynthetic precursor synthesis. The protocols and representative data presented in this application note provide a framework for designing and executing stable isotope tracing experiments to investigate the role of cysteine metabolism in cancer and to evaluate the metabolic effects of novel anti-cancer therapies. By tracking the flow of deuterium from this compound, researchers can gain valuable insights into the metabolic vulnerabilities of cancer cells, paving the way for the development of more effective therapeutic strategies.

References

Application Notes and Protocols for Timonacic-d4 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timonacic-d4 is the deuterium-labeled version of Timonacic (also known as Thiazolidine-4-carboxylic acid), a thiol-containing antioxidant.[1] It has demonstrated potential anti-aging, anti-hepatotoxic, and antineoplastic properties.[1] Timonacic and its deuterated analogue are valuable research tools for investigating cellular processes related to oxidative stress, apoptosis, and metabolism. Its mechanism of action is multifaceted, involving the modulation of reactive oxygen species (ROS), chelation of metal ions, and influencing gene expression associated with cell cycle regulation and stress responses.[2]

These application notes provide a detailed protocol for the dissolution and use of this compound in in vitro cell culture experiments, ensuring reproducible and accurate results.

Data Presentation

The following table summarizes the key quantitative data for this compound, including its physical and chemical properties, solubility, and recommended storage and usage concentrations.

ParameterValueReference / Note
Molecular Formula C₄H₃D₄NO₂S[1]
Molecular Weight 137.19 g/mol [1]
Purity ≥95%[3]
Appearance White to off-white solid
Solubility Soluble in DMSO (e.g., at 1 mg/mL or ~7.5 mM)[4]
Insoluble in water and ethanol[4]
Recommended Stock Solution Concentration 10 mM in 100% DMSOBased on typical small molecule protocols
Recommended Working Concentration Range 10 µM - 1 mMInferred from typical concentrations of similar thiol antioxidants like NAC.[5][6]
Final DMSO Concentration in Culture < 0.5% (v/v)To avoid cytotoxicity.[7]
Storage of Powder -20°C for up to 3 years[7]
Storage of Stock Solution (in DMSO) -20°C for up to 1 month, -80°C for up to 6 months[7]

Experimental Protocols

This section outlines the detailed methodology for preparing this compound solutions and applying them to cell cultures.

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Cell line of interest cultured in appropriate vessels (e.g., 96-well plates, T-75 flasks)

Protocol 1: Preparation of a 10 mM this compound Stock Solution
  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Calculate Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. For example, to make 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 137.19 g/mol x 1000 mg/g = 1.37 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the tube for 10-20 seconds to ensure the powder is completely dissolved.[8] If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.[8]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]

Protocol 2: Preparation of Working Solutions and Treatment of Cells
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Example for a 100 µM working solution):

    • Perform serial dilutions to reach the desired final concentration in the cell culture medium. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[7]

    • Step 1 (Intermediate Dilution): Prepare a 1 mM intermediate solution by diluting the 10 mM stock solution 1:10 in complete cell culture medium. For example, add 10 µL of the 10 mM stock solution to 90 µL of pre-warmed complete cell culture medium. Mix well by gentle pipetting.

    • Step 2 (Final Working Solution): Prepare the final 100 µM working solution by diluting the 1 mM intermediate solution 1:10 in complete cell culture medium. For example, add 100 µL of the 1 mM intermediate solution to 900 µL of pre-warmed complete cell culture medium.

  • Cell Treatment:

    • Aspirate the existing medium from the cultured cells.

    • Add the freshly prepared working solution of this compound to the cells.

    • Vehicle Control: In parallel, treat a set of control cells with a corresponding dilution of DMSO in the complete cell culture medium to account for any effects of the solvent. The final concentration of DMSO should be the same as in the experimental wells and should not exceed 0.5%.[7]

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a plausible signaling pathway for the antioxidant action of Timonacic. As a thiol antioxidant, Timonacic can contribute to the cellular antioxidant pool, potentially influencing the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response. Under oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, leading to the production of protective enzymes.

Timonacic_Signaling_Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Timonacic This compound Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 Induces dissociation Antioxidant_Pool Cellular Antioxidant Pool (e.g., Glutathione) Timonacic->Antioxidant_Pool Contributes to Keap1 Keap1 Antioxidant_Pool->Nrf2_Keap1 Promotes dissociation Nrf2_active Nrf2 (Active) Nrf2_Keap1->Nrf2_active Release Nrf2_nucleus Nrf2 Nrf2_active->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Activates

Caption: Plausible signaling pathway of this compound's antioxidant activity.

Experimental Workflow Diagram

The diagram below outlines the key steps of the experimental workflow for dissolving this compound and treating cells in culture.

Experimental_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO (10 mM Stock Solution) weigh->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Prepare Working Solution in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for this compound in cell culture.

References

Application Notes and Protocols for Studying Formaldehyde Metabolism with Timonacic-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formaldehyde (B43269) is a ubiquitous environmental pollutant and an endogenously produced metabolite.[1] It is a highly reactive molecule that can form crosslinks with proteins and DNA, leading to cytotoxicity and genotoxicity.[2] The primary route of formaldehyde detoxification in mammals is catalyzed by the enzyme alcohol dehydrogenase 5 (ADH5), which converts it to formate.[3][4] In instances of ADH5 deficiency or formaldehyde overload, alternative metabolic pathways become crucial. One such pathway involves the spontaneous and reversible reaction of formaldehyde with cysteine to form Timonacic (thiazolidine-4-carboxylic acid).[3][4] Timonacic can act as a stable reservoir of formaldehyde, mitigating its immediate toxic effects.[3][4]

The deuterated internal standard, Timonacic-d4, is an essential tool for the accurate quantification of Timonacic using mass spectrometry. This allows for precise investigation into the role of the cysteine-dependent formaldehyde metabolism pathway, particularly in the context of ADH5 deficiency and formaldehyde-related pathologies. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to study formaldehyde metabolism.

Key Applications

  • Investigating Alternative Formaldehyde Detoxification Pathways: Elucidate the role of Timonacic formation in cellular and whole-organismal responses to formaldehyde exposure, especially in ADH5-deficient models.

  • Biomarker of Formaldehyde Exposure: Quantify Timonacic levels as a potential biomarker for endogenous or exogenous formaldehyde exposure.

  • Preclinical Drug Development: Evaluate the efficacy of therapeutic agents aimed at modulating formaldehyde metabolism and mitigating its toxicity.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating Timonacic levels in the context of formaldehyde metabolism, particularly in Adh5 deficient mice.

Table 1: Basal Timonacic Levels in Adh5+/+ and Adh5-/- Mice

Tissue/FluidGenotypeMean Peak Area / mg tissue (or / 40 µL plasma)Standard Deviation
LiverAdh5+/+~1.0~0.2
Adh5-/-~1.2~0.3
KidneyAdh5+/+~0.8~0.15
Adh5-/-~1.0~0.2
SpleenAdh5+/+~0.5~0.1
Adh5-/-~0.6~0.1
PlasmaAdh5+/+~2.0~0.5
Adh5-/-~4.0*~0.8

*Indicates a statistically significant increase in Timonacic levels in Adh5-/- mice compared to Adh5+/+ controls.[3] Data is approximated from graphical representations in the cited literature and is intended for illustrative purposes.[3][5]

Table 2: Timonacic Levels in Adh5+/+ and Adh5-/- Mice after ¹³C-Methanol Challenge

Tissue/FluidGenotypeMean Peak Area of ¹³C-Timonacic / mg tissue (or / 40 µL plasma)Standard Deviation
LiverAdh5+/+Not DetectedN/A
Adh5-/-~15.0~3.0
KidneyAdh5+/+Not DetectedN/A
Adh5-/-~12.0~2.5
SpleenAdh5+/+Not DetectedN/A
Adh5-/-~8.0~1.5
PlasmaAdh5+/+Not DetectedN/A
Adh5-/-~25.0~5.0

*¹³C-Methanol serves as a precursor to ¹³C-formaldehyde.[3] The dramatic increase of ¹³C-Timonacic in Adh5-/- mice highlights the increased reliance on the cysteine conjugation pathway in the absence of the primary detoxification enzyme.[3] Data is approximated from graphical representations in the cited literature and is intended for illustrative purposes.[3][5]

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Matrices by LC-MS/MS

This protocol provides a general framework for the quantification of Timonacic using a deuterated internal standard. Optimization of specific parameters will be required for individual instruments and matrices.

1. Sample Preparation (Plasma)

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).

  • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Timonacic from matrix components (e.g., start with 5% B, ramp to 95% B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions (Hypothetical):

    • Timonacic: Precursor ion (m/z) 134.0 -> Product ion (m/z) 88.0 (This corresponds to the loss of formic acid).

    • This compound: Precursor ion (m/z) 138.0 -> Product ion (m/z) 92.0.

    • Note: These transitions are hypothetical and must be optimized for the specific instrument.

  • Collision Energy: To be optimized for each transition.

3. Data Analysis

  • Quantify Timonacic by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • Generate a calibration curve using known concentrations of Timonacic spiked into the same biological matrix.

Protocol 2: In Vitro Formaldehyde Exposure in Mammalian Cells

This protocol describes a general method for exposing cultured mammalian cells to formaldehyde to study the formation of Timonacic.

1. Cell Culture

  • Culture mammalian cells (e.g., HeLa, HepG2, or primary cells) in appropriate media and conditions until they reach 70-80% confluency.

2. Formaldehyde Treatment

  • Prepare a fresh stock solution of formaldehyde in PBS from a paraformaldehyde source.

  • Dilute the formaldehyde stock solution in cell culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).

  • Remove the existing medium from the cells and replace it with the formaldehyde-containing medium.

  • Incubate the cells for the desired time period (e.g., 1, 4, 24 hours).

3. Cell Lysis and Metabolite Extraction

  • After incubation, place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Add 500 µL of ice-cold 80% methanol (B129727) to each well.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex for 30 seconds and incubate at -20°C for 30 minutes to precipitate proteins and extract metabolites.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis as described in Protocol 1.

Protocol 3: In Vivo Study of Formaldehyde Metabolism in a Mouse Model

This protocol outlines a general procedure for an in vivo study in mice to investigate the role of Timonacic in formaldehyde metabolism.

1. Animal Model

  • Use Adh5-/- mice and their wild-type (Adh5+/+) littermates as controls.[3]

  • House the animals in a controlled environment with a standard diet and water ad libitum.

2. Administration of ¹³C-Methanol

  • Prepare a sterile solution of ¹³C-methanol in saline.

  • Administer a single intraperitoneal (i.p.) injection of ¹³C-methanol (e.g., 2 g/kg body weight) to both Adh5-/- and Adh5+/+ mice.[3] ¹³C-methanol will be metabolized to ¹³C-formaldehyde in vivo.[3]

3. Sample Collection

  • At various time points after injection (e.g., 1, 4, 24 hours), euthanize the mice.

  • Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to obtain plasma.

  • Perfuse the animals with saline and harvest tissues of interest (e.g., liver, kidney, spleen).

  • Snap-freeze all samples in liquid nitrogen and store at -80°C until analysis.

4. Sample Processing and Analysis

  • Process plasma and tissue samples for metabolite extraction as described in Protocol 1.

  • Analyze the samples by LC-MS/MS to quantify both endogenous (¹²C) and ¹³C-labeled Timonacic.

Signaling Pathways and Experimental Workflows

Formaldehyde_Metabolism_and_Timonacic_Formation cluster_main Cellular Formaldehyde Metabolism FA Formaldehyde (CH₂O) Timonacic Timonacic FA->Timonacic Spontaneous, Reversible Detox Detoxification FA->Detox Primary Pathway Cys Cysteine Cys->Timonacic GSH Glutathione (GSH) GSH->Detox ADH5 ADH5 Formate Formate Detox->Formate via ADH5

Caption: Formation of Timonacic as an alternative pathway for formaldehyde metabolism.

Experimental_Workflow_In_Vivo cluster_workflow In Vivo Experimental Workflow Mice Adh5+/+ and Adh5-/- Mice Methanol ¹³C-Methanol Injection (i.p.) Mice->Methanol Sample Sample Collection (Plasma, Tissues) Methanol->Sample Extraction Metabolite Extraction Sample->Extraction LCMS LC-MS/MS Analysis with This compound Internal Standard Extraction->LCMS Quant Quantification of ¹²C- and ¹³C-Timonacic LCMS->Quant

Caption: Workflow for in vivo analysis of formaldehyde metabolism using this compound.

Formaldehyde_YAP_Signaling cluster_pathway Formaldehyde-Induced YAP Signaling FA Formaldehyde ROS Reactive Oxygen Species (ROS) FA->ROS Induces Hippo Hippo Pathway Kinases (LATS1/2) ROS->Hippo Inhibits YAP_P Phosphorylated YAP (Inactive) Hippo->YAP_P Phosphorylates YAP YAP (Active) Nucleus Nucleus YAP->Nucleus Translocation TEAD TEAD YAP->TEAD Gene Target Gene Expression (Proliferation, Survival) TEAD->Gene Activates

Caption: Proposed pathway of formaldehyde-induced YAP activation via ROS.

References

Application Notes and Protocols for Deuterium-Labeled Compounds in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, applications, and methodologies for utilizing deuterium-labeled compounds in drug development studies. The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into drug candidates can significantly enhance their pharmacokinetic properties, improve safety profiles, and ultimately lead to more effective therapeutics.

Introduction: The Deuterium Advantage in Drug Discovery

Deuterium labeling, the selective replacement of hydrogen (¹H) with its heavier, non-radioactive isotope deuterium (²H or D), has become a valuable strategy in modern medicinal chemistry.[1][2] This seemingly subtle modification can have profound effects on a drug's metabolic fate, primarily through the Kinetic Isotope Effect (KIE) .[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[3][4]

This reduced rate of metabolism can lead to several desirable outcomes:

  • Improved Pharmacokinetics: Slower metabolism can result in a longer drug half-life (t½), increased plasma exposure (AUC), and potentially a lower peak plasma concentration (Cmax), leading to a more sustained therapeutic effect and reduced dosing frequency.[1][5]

  • Enhanced Safety Profile: By slowing or redirecting metabolism, deuterium labeling can reduce the formation of toxic or reactive metabolites.[5][6]

  • Increased Efficacy: Improved pharmacokinetic properties can lead to higher and more sustained concentrations of the active drug at the target site, potentially enhancing its therapeutic efficacy.[6][7]

The first deuterated drug to receive FDA approval was Deutetrabenazine in 2017 for the treatment of chorea associated with Huntington's disease, marking a significant milestone in the field.[1][7] Another notable example is Deucravacitinib , a de novo deuterated drug approved for psoriasis, which was designed with deuterium from the outset to optimize its properties.[1]

Applications of Deuterium-Labeled Compounds

Improving Pharmacokinetic Profiles (DMPK)

The primary application of deuterium labeling is to enhance a drug's Drug Metabolism and Pharmacokinetics (DMPK) profile. By strategically replacing hydrogen atoms at known sites of metabolic vulnerability ("soft spots"), the rate of metabolic clearance can be significantly reduced.[1][5]

Case Study: Enzalutamide (B1683756) vs. HC-1119 (Deutenzalutamide)

Enzalutamide, a treatment for metastatic castration-resistant prostate cancer, is metabolized to an active metabolite, N-desmethylenzalutamide, primarily by CYP2C8 and CYP3A4/5. However, enzalutamide has been associated with a risk of seizures. HC-1119, the deuterated analog of enzalutamide, was developed by replacing the hydrogens on the N-methyl group with deuterium (N-CD₃). This modification slows down the N-demethylation process, leading to an improved pharmacokinetic profile and a potentially higher safety margin compared to its non-deuterated counterpart.[8]

Metabolic Pathway Identification

Deuterium-labeled compounds are invaluable tools for elucidating complex metabolic pathways. By administering a deuterated drug, researchers can use mass spectrometry to track the fate of the labeled molecule and its metabolites, distinguishing them from endogenous compounds.[9]

Internal Standards for Bioanalysis

Deuterium-labeled compounds are considered the "gold standard" for use as internal standards in quantitative bioanalysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10][11][12] Since they have nearly identical chemical and physical properties to the analyte of interest but a different mass, they can accurately correct for variations during sample preparation, chromatography, and ionization, leading to highly accurate and precise quantification of the drug in biological matrices.[10][12]

Quantitative Data on Deuterated vs. Non-Deuterated Drugs

The following tables summarize the pharmacokinetic improvements observed for several deuterated drugs compared to their non-deuterated counterparts.

Table 1: Comparative Pharmacokinetics of Deutetrabenazine and Tetrabenazine

ParameterTetrabenazineDeutetrabenazineFold ChangeReference
Active Metabolites Half-life (t½) Shorter~2-fold longer~2.0[1]
Total Active Metabolite Exposure (AUC) LowerHigher-[1]
Peak Plasma Concentration (Cmax) HigherLower-[1]

Table 2: Comparative Pharmacokinetics of Donafenib and Sorafenib

ParameterSorafenib (400mg twice daily)Donafenib (200mg twice daily)ObservationReference
Efficacy in metastatic HCC StandardBetter-[7]
Serious side effects HigherLower-[7]

Table 3: Preclinical Pharmacokinetic Comparison of CTP-656 and Ivacaftor

SpeciesParameterIvacaftorCTP-656 (Deuterated)Fold ChangeReference
Rat Cmax --1.03[]
--1.26[]
AUC --1.09[]
Dog Cmax --1.54[]
--1.29[]
AUC --1.69[]

Table 4: Preclinical Pharmacokinetic Comparison of CTP-518 and Atazanavir

SpeciesParameterAtazanavirCTP-518 (Deuterated)Fold ChangeReference
Monkey (IV) --1.52[]
Human Liver Microsomes --1.51[]

Experimental Protocols

General Protocol for the Synthesis of a Deuterated Compound

This protocol describes a general method for the deuteration of an aromatic compound using a palladium catalyst and deuterium gas.

Materials:

  • Aromatic substrate

  • Palladium on carbon (Pd/C, 10% w/w)

  • Deuterium gas (D₂)

  • Anhydrous solvent (e.g., ethyl acetate, methanol)

  • Round-bottom flask with a magnetic stir bar

  • Hydrogenation/deuteration apparatus (e.g., Parr shaker or a balloon setup)

Procedure:

  • To a round-bottom flask, add the aromatic substrate (1.0 eq) and Pd/C (0.05 - 0.1 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent to the flask under the inert atmosphere.

  • Evacuate the inert gas and introduce D₂ gas to the desired pressure (e.g., via a balloon or from a cylinder).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).

  • Upon completion, carefully vent the excess D₂ gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude deuterated product.

  • Purify the product by flash chromatography or recrystallization.

  • Characterize the final product and determine the extent of deuteration by ¹H NMR, ²H NMR, and mass spectrometry.

Protocol for In Vitro Metabolic Stability Assay

This protocol outlines a general procedure to assess the metabolic stability of a deuterated compound compared to its non-deuterated analog using human liver microsomes.

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (quenching solution)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).

  • Incubation: In a microcentrifuge tube, pre-incubate the HLMs and the test compound in phosphate buffer at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with 0.1% formic acid.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k. Compare the calculated half-lives of the deuterated and non-deuterated compounds.

Protocol for In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for an in vivo pharmacokinetic study to compare a deuterated compound and its non-deuterated analog.

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Appropriate vehicle for drug formulation (e.g., saline, PEG400)

  • Male Sprague-Dawley rats

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation and Dosing: Acclimate the rats to the housing conditions for at least one week. Fast the animals overnight before dosing. Administer a single oral dose of the test compound via oral gavage.

  • Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma. Store the plasma at -80°C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data. Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½. Compare the parameters of the deuterated and non-deuterated compounds.

Protocol for LC-MS/MS Bioanalysis using a Deuterated Internal Standard

This protocol outlines the general steps for quantifying a drug in a biological matrix using a deuterated internal standard.

Materials:

  • Biological matrix (e.g., plasma, urine)

  • Analyte (non-deuterated drug)

  • Deuterated internal standard (IS)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Pipette a known volume of the biological sample into a microcentrifuge tube.

    • Add a small, fixed volume of the deuterated internal standard solution at a known concentration.

    • Add the protein precipitation solvent.

    • Vortex vigorously to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Develop a chromatographic method to separate the analyte and IS from other matrix components.

    • Optimize the mass spectrometer parameters for the detection of the analyte and the IS. Use Multiple Reaction Monitoring (MRM) for quantification.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the IS.

    • Calculate the peak area ratio of the analyte to the IS.

    • Generate a calibration curve by plotting the peak area ratio versus the concentration of the analyte for a series of calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G cluster_synthesis Synthesis Workflow start Starting Material reaction Deuteration Reaction (e.g., H/D Exchange, Reduction) start->reaction purification Purification (Chromatography, Recrystallization) reaction->purification characterization Characterization (NMR, MS) purification->characterization G cluster_pk_study In Vivo Pharmacokinetic Study Workflow dosing Dosing (Deuterated vs. Non-Deuterated) sampling Blood Sampling (Time Course) dosing->sampling processing Plasma Processing sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc comparison Comparative Analysis pk_calc->comparison G cluster_pathway Metabolic Pathway of a Hypothetical Drug Drug Drug (R-CH3) MetaboliteA Metabolite A (R-CH2OH) Drug->MetaboliteA CYP3A4 MetaboliteB Metabolite B (R-COOH) MetaboliteA->MetaboliteB ADH/ALDH DeuteratedDrug Deuterated Drug (R-CD3) DeuteratedDrug->MetaboliteA SlowedMetabolism Slower Metabolism

References

Troubleshooting & Optimization

Optimizing Timonacic-d4 for Internal Standard Use: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the effective use of Timonacic-d4 as an internal standard in analytical assays. Here, you will find answers to frequently asked questions, comprehensive troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reliability of your quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is the deuterated form of Timonacic acid (also known as Thioproline or 4-Thiazolidinecarboxylic acid).[1][2][3][4][5] It serves as a stable isotope-labeled (SIL) internal standard, which is considered the gold standard in quantitative mass spectrometry. Because this compound is nearly chemically and physically identical to the non-labeled Timonacic acid, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to accurately compensate for variations in extraction recovery, matrix effects, and instrument response, leading to more precise and accurate quantification of Timonacic acid.[6][7]

Q2: What is a good starting concentration for this compound as an internal standard?

A2: A general best practice is to use a concentration that is similar to the expected concentration of the analyte in the middle of the calibration range.[8][9] For initial experiments, a concentration in the low-to-mid ng/mL range is often a reasonable starting point, but the optimal concentration is application-dependent and should be determined experimentally for your specific matrix and analytical method.[10]

Q3: How should I prepare and store this compound stock and working solutions?

A3: Proper preparation and storage of your internal standard solutions are critical for generating reliable data.

  • Stock Solution: Prepare a stock solution of this compound in a high-purity organic solvent in which it is readily soluble (e.g., methanol (B129727) or DMSO). Store this stock solution at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.

  • Working Solution: Prepare working solutions by diluting the stock solution with the appropriate solvent, typically the mobile phase or reconstitution solvent used in your analytical method. These solutions should be prepared fresh daily or stored for a limited time at 2-8°C, depending on their stability.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This experiment is designed to identify the this compound concentration that yields a stable signal and optimal performance across the analyte's calibration range.

Methodology:

  • Prepare Analyte Calibration Standards: Create a series of calibration standards for the non-labeled Timonacic acid at concentrations spanning the expected sample concentration range.

  • Prepare this compound Working Solutions: Prepare several working solutions of this compound at different concentrations (e.g., 1, 5, 10, 25, and 50 ng/mL).

  • Spike Samples: For each analyte calibration standard, create separate samples by spiking with each of the different this compound working solution concentrations. Also, prepare blank matrix samples spiked only with each this compound concentration.

  • Sample Preparation: Process all samples using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis: Analyze the prepared samples using your LC-MS/MS method.

  • Data Analysis:

    • For each this compound concentration, create a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration.

    • Assess the linearity (R²) of each calibration curve.

    • Examine the peak area of this compound across all samples. The ideal concentration will show consistent internal standard peak area and result in the best linearity for the calibration curve.

Data Presentation:

This compound Concentration (ng/mL)Linearity (R²) of Calibration CurveAverage IS Peak Area%RSD of IS Peak Area
10.99150,00018%
50.998250,0008%
100.999550,0005%
250.9991,400,0004%
500.9973,000,000 (potential for detector saturation)6%

Note: The above data is hypothetical and for illustrative purposes.

Protocol 2: Sample Preparation using Protein Precipitation

This is a common and straightforward method for extracting Timonacic acid and this compound from biological matrices like plasma or serum.

Methodology:

  • Sample Aliquot: To a 100 µL aliquot of plasma/serum, add 10 µL of the optimized this compound working solution.

  • Vortex: Briefly vortex the sample to ensure complete mixing.

  • Protein Precipitation: Add 300 µL of cold acetonitrile.

  • Vortex: Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Troubleshooting Guides

Issue 1: High Variability in this compound Signal
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure the internal standard is added at the earliest possible stage.[11] Review and standardize all liquid handling and extraction steps.
Matrix Effects Perform a post-column infusion experiment to assess ion suppression or enhancement at the retention time of this compound.[12] Consider further sample cleanup or chromatographic optimization.
Instrument Instability Check for issues with the autosampler, LC column, or mass spectrometer ion source.[12][13] A dirty ion source is a common cause of signal drift.[12]
Internal Standard Degradation Verify the stability of this compound in the sample matrix and final solution.[11][12]
Issue 2: Low or No this compound Signal
Potential Cause Troubleshooting Step
Incorrect IS Solution Preparation Verify the concentration and integrity of the this compound spiking solution.[12]
Human Error in Sample Preparation Confirm that the internal standard was added to all samples.[12]
Systemic Instrument Issue A complete signal loss across an entire batch often points to a systemic problem with the LC-MS system.[12] Check for clogs, leaks, or electronic failures.
Ion Suppression Severe matrix effects can significantly suppress the internal standard signal.[14]
Issue 3: Non-linear Calibration Curve
Potential Cause Troubleshooting Step
Inappropriate IS Concentration Re-evaluate the concentration of this compound to better match the analyte's concentration range.[15]
Detector Saturation If the internal standard or analyte signal is too high, it can lead to detector saturation. Dilute the samples or adjust detector settings.[15]
Cross-contamination Ensure the purity of the this compound standard and check for any unlabeled Timonacic acid.[15]

Visualizations

experimental_workflow Experimental Workflow for this compound Optimization cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis cluster_decision Decision prep_analyte Prepare Analyte Calibration Standards spike Spike Samples prep_analyte->spike prep_is Prepare this compound Working Solutions prep_is->spike extract Sample Extraction spike->extract lcms LC-MS/MS Analysis extract->lcms data_analysis Data Analysis (Linearity, IS Stability) lcms->data_analysis optimize Select Optimal Concentration data_analysis->optimize troubleshooting_workflow Troubleshooting High IS Variability cluster_causes Potential Causes cluster_actions Corrective Actions start High Variability in This compound Signal cause1 Inconsistent Sample Prep? start->cause1 cause2 Matrix Effects? start->cause2 cause3 Instrument Instability? start->cause3 action1 Standardize Pipetting & Extraction cause1->action1 action2 Perform Post-Column Infusion & Optimize Cleanup cause2->action2 action3 Clean Ion Source, Check Autosampler cause3->action3 end Signal Stabilized action1->end action2->end action3->end

References

Technical Support Center: Troubleshooting Poor Signal Intensity with Timonacic-d4 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low signal intensity for Timonacic-d4 in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. Below you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root causes of poor signal intensity for this compound.

Issue 1: Low or No Signal Intensity for this compound

Q: I am observing a very weak or no signal for my this compound internal standard. What are the potential causes and how can I troubleshoot this?

A: Low or absent signal for a stable isotope-labeled (SIL) internal standard like this compound can originate from several factors, spanning from sample handling to instrument settings. A methodical investigation is key to pinpointing the issue.[1]

Potential Causes and Solutions:

  • Improper Storage and Handling:

    • Question: Has the this compound standard been stored according to the manufacturer's recommendations (e.g., temperature, light protection)?

    • Action: Always refer to the product's Certificate of Analysis for correct storage conditions.[2] It is often recommended to store stock solutions in tightly sealed vials at -20°C and to avoid repeated freeze-thaw cycles by preparing aliquots. Before use, allow the solution to reach room temperature for at least 60 minutes.

  • Errors in Preparation:

    • Question: Could there have been a pipetting or dilution error during the preparation of working solutions?

    • Action: Carefully reprepare the working solutions, ensuring all equipment is calibrated and used correctly.

  • Degradation:

    • Question: Is it possible that the this compound has degraded?

    • Action: Prepare fresh working solutions from your stock. If the issue persists, consider opening a new vial of the standard. For long-term storage of solid compounds, keeping the vial tightly sealed for up to 6 months under recommended conditions is a general guideline.

  • Instrumental Problems:

    • Question: Is the LC-MS system performing optimally?

    • Action: A complete loss of signal could indicate a singular system failure.[3] Check for basic instrument functions such as a stable spray in the ESI source, correct mobile phase delivery, and ensure there are no leaks in the system.[3][4] Contamination of the ion source or optics can also lead to signal degradation.[4][5]

Issue 2: Inconsistent or Declining Signal Intensity for this compound Across an Analytical Run

Q: The peak area for this compound is highly variable or decreases throughout my sample batch. What could be causing this?

A: Signal variability or a downward trend in the internal standard's response can severely impact the accuracy and precision of your quantitative analysis.[1] This often points to issues with the analytical method or instrument stability.

Potential Causes and Solutions:

  • Ion Suppression or Enhancement (Matrix Effects):

    • Question: Are co-eluting compounds from the sample matrix affecting the ionization of this compound?

    • Action: Ion suppression is a common phenomenon where matrix components interfere with the ionization of the target analyte, leading to a decreased signal.[6][7][8] To mitigate this:

      • Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components, such as phospholipids (B1166683) from plasma.[8]

      • Optimize Chromatography: Adjust the chromatographic gradient or change the analytical column to achieve better separation between this compound and interfering matrix components.[9]

      • Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can minimize ion suppression.[9][10]

  • Carryover:

    • Question: Is there carryover from preceding high-concentration samples?

    • Action: Inject blank solvent samples after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure to ensure it is effectively cleaning the injection system between runs.[11]

  • Instrument Instability:

    • Question: Is the instrument's performance drifting over the course of the run?

    • Action: A gradual decrease in signal for the internal standard could indicate a problem with the instrument itself.[12] This could be due to a build-up of contamination in the ion source or a failing component. If stopping and restarting the run temporarily resolves the issue, it points towards an instrumental problem requiring maintenance.[12]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound signal intensity?

A1: Matrix effects refer to the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[11][13] This can manifest as:

  • Ion Suppression: A decrease in signal intensity.[6][7]

  • Ion Enhancement: An increase in signal intensity.[11]

These effects can compromise the accuracy, precision, and sensitivity of an LC-MS method.[7][11] In complex biological matrices, components like salts, lipids, and proteins are common causes of matrix effects.[11][13]

Q2: Shouldn't a deuterated internal standard like this compound automatically correct for matrix effects?

A2: Ideally, a deuterated internal standard co-elutes with the non-labeled analyte and experiences the same degree of ion suppression or enhancement.[6][7][11] The ratio of the analyte signal to the internal standard signal should then remain constant, allowing for accurate quantification.[6][7] However, perfect correction is not always guaranteed due to "differential matrix effects".[14] This can occur if there is a slight chromatographic separation between the analyte and this compound, causing them to elute into regions with varying degrees of ion suppression.[6][14]

Q3: What is the "deuterium isotope effect" and can it affect my analysis of this compound?

A3: The deuterium (B1214612) isotope effect refers to the slight differences in physicochemical properties that can arise from substituting hydrogen with the heavier deuterium isotope.[15] This can sometimes lead to a small retention time shift between the deuterated standard and the non-deuterated analyte on a chromatographic column.[7][15] While often minimal, this separation can lead to inaccurate results if it occurs in a region of significant ion suppression.[6]

Q4: How can I optimize my mass spectrometer settings for better this compound signal?

A4: Systematic optimization of the electrospray ionization (ESI) source parameters is critical for maximizing signal intensity.[15] Key parameters to tune include:

  • Spray Voltage: Adjust to achieve a stable and robust spray. Aim for the lowest voltage that provides a stable signal to minimize the risk of in-source reactions.[15]

  • Nebulizer and Drying Gas Flow Rates: These gases aid in the desolvation of droplets. Optimize these to ensure efficient ion formation.[15]

  • Drying Gas Temperature: Optimize to facilitate desolvation without causing thermal degradation of this compound.[15]

  • Cone/Fragmentor/Orifice Voltage: This voltage is crucial for ion transmission. Ramp this voltage to find the value that maximizes the precursor ion signal for this compound while minimizing unwanted fragmentation.[15]

Q5: Could the position of the deuterium labels on this compound affect its stability and signal?

A5: Yes, the position of deuterium labels can be important. If deuterium atoms are on positions that are prone to exchange with hydrogen atoms from protic solvents (e.g., on -OH, -NH, or -COOH groups), you could see a loss of the deuterated standard's signal over time.[9] It is preferable to use standards where deuterium atoms are on stable, non-exchangeable positions, such as on a carbon atom not adjacent to a heteroatom or on an aromatic ring.[9] this compound has deuterium labels on the thiazolidine (B150603) ring, which are generally stable positions.

Experimental Protocols

Protocol 1: Post-Column Infusion Test for Detecting Ion Suppression Zones

Objective: To identify regions in the chromatogram where ion suppression occurs, which may be affecting the this compound signal.

Materials:

  • LC-MS system

  • Syringe pump

  • T-piece connector

  • Standard solution of this compound

  • Blank matrix extract (e.g., extracted plasma without the analyte or internal standard)

Methodology:

  • Prepare a solution of this compound at a concentration that provides a stable and moderate signal when infused directly into the mass spectrometer.

  • Set up the LC system with the analytical column and mobile phases used in your assay.

  • Connect the outlet of the analytical column to one inlet of the T-piece.

  • Connect a syringe pump containing the this compound solution to the other inlet of the T-piece.

  • Connect the outlet of the T-piece to the mass spectrometer's ion source.

  • Begin infusing the this compound solution at a constant, low flow rate (e.g., 5-10 µL/min).[6]

  • Once a stable baseline signal for this compound is observed, inject the blank matrix extract onto the LC column.

  • Monitor the signal of this compound throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.[7]

Protocol 2: Quantitative Assessment of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.

Materials:

  • LC-MS system

  • Blank biological matrix

  • This compound standard

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound at a known concentration into a clean solvent (e.g., mobile phase).[9]

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established sample preparation protocol. After the final extraction step, spike this compound into the extracted matrix at the same concentration as in Set A.[9]

  • Analyze both sets of samples using your LC-MS method.

  • Compare the peak areas of this compound in both sets.

  • Calculate the Matrix Effect (%):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100[11]

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Data Presentation

Table 1: Typical Starting ESI Source Parameters for Optimization

ParameterPositive Ion ModeNegative Ion ModeNotes
Spray Voltage (V) 2000 - 40002000 - 4000Aim for the lowest voltage that provides a stable spray to minimize in-source reactions.[15]
Drying Gas Temperature (°C) 200 - 350200 - 350Optimize for efficient desolvation without causing thermal degradation.[15]
Nebulizer Gas Pressure (psi) Varies by instrumentVaries by instrumentOptimize to achieve a stable spray and good signal intensity.[15]
Drying Gas Flow (L/min) Varies by instrumentVaries by instrumentOptimize in conjunction with temperature for best desolvation.[15]
Cone/Fragmentor Voltage (V) 10 - 10010 - 100Ramp this voltage to maximize the precursor ion signal.[15]

Visualizations

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Investigation Phase 1: Preparation & Handling cluster_2 Investigation Phase 2: LC-MS Method cluster_3 Investigation Phase 3: Instrument Health cluster_4 Resolution Poor_Signal Poor Signal Intensity of this compound Check_Storage Verify Storage Conditions Poor_Signal->Check_Storage Start Here Reprepare_Solutions Reprepare Working Solutions Check_Storage->Reprepare_Solutions Check_Degradation Use Fresh Standard Reprepare_Solutions->Check_Degradation Assess_Matrix_Effects Assess Matrix Effects (Post-Column Infusion) Check_Degradation->Assess_Matrix_Effects If problem persists Optimize_Chromatography Optimize Chromatography (Gradient, Column) Assess_Matrix_Effects->Optimize_Chromatography If suppression detected Optimize_MS Optimize MS Parameters (Voltages, Gases) Optimize_Chromatography->Optimize_MS Signal_Restored Signal Intensity Restored Optimize_Chromatography->Signal_Restored Check_Instrument Inspect Instrument (Source, Leaks, Pumps) Optimize_MS->Check_Instrument If still no improvement Optimize_MS->Signal_Restored Run_Blanks Check for Carryover Check_Instrument->Run_Blanks Run_Blanks->Signal_Restored

Caption: A workflow for troubleshooting poor signal intensity of this compound.

Ion_Suppression_Diagram cluster_LC LC Column cluster_ESI ESI Source LC_Elution Co-elution of Analytes and Matrix Components Droplet Charged Droplet LC_Elution->Droplet Enter ESI Source Gas_Phase_Ions Gas Phase Ions Droplet->Gas_Phase_Ions Desolvation Competition Competition for charge and surface access reduces This compound ionization Droplet->Competition MS_Inlet To Mass Analyzer Gas_Phase_Ions->MS_Inlet Sampling Timonacic_d4 This compound Timonacic_d4->LC_Elution Matrix Matrix Components Matrix->LC_Elution

Caption: The process of ion suppression in the ESI source.

References

Timonacic-d4 stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Timonacic-d4 in various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. When in solution, it is recommended to store aliquots at -80°C for up to 2 years or at -20°C for up to 1 year to minimize degradation from repeated freeze-thaw cycles.[1]

Q2: In which solvents is this compound soluble and what are the recommended concentrations?

A2: Timonacic is soluble in water (up to 14.29 mg/mL with ultrasonication and warming to 60°C) and DMSO (up to 1 mg/mL).[1][2] It is reported to be insoluble in ethanol.[2] For stock solutions, it is advisable to use fresh, high-purity solvents.

Q3: What are the primary stability concerns for this compound in aqueous solutions?

A3: As a deuterated carboxylic acid, the primary stability concern for this compound in aqueous solutions is the potential for hydrogen-deuterium (H/D) exchange at the deuterated positions, particularly under certain pH and temperature conditions. The C-D bonds adjacent to the carboxyl group can be susceptible to exchange. Additionally, as Timonacic is a reaction product of cysteine and formaldehyde, there is a possibility of reversible retro-synthesis, which could lead to degradation.[3]

Q4: At what pH is this compound expected to be most stable?

A4: While specific data for this compound is unavailable, deuterated carboxylic acids generally exhibit maximum stability in the pH range of 2 to 3.[4] It is crucial to perform a pH-rate profile study to determine the optimal pH for your specific experimental conditions.

Q5: What is "back-exchange" and how can it be minimized during analysis?

A5: Back-exchange is the unintended replacement of deuterium (B1214612) atoms with protons from the surrounding environment, such as the analytical mobile phase or sample diluent. This can lead to inaccurate quantification. To minimize back-exchange during LC-MS analysis, it is recommended to use deuterated mobile phases and to analyze samples as quickly as possible after preparation.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent analytical results Degradation of this compound in solution.Prepare fresh solutions for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store solutions at the recommended temperature (-20°C or -80°C).
Inconsistent sample preparation.Standardize the sample preparation procedure, including solvent, concentration, and handling time.
Loss of deuterium label (observed in MS) H/D exchange due to pH of the solvent or mobile phase.Adjust the pH of your solutions to the optimal stability range (likely pH 2-3). Use deuterated solvents for sample preparation and LC-MS mobile phase if possible.
Appearance of unexpected peaks in chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and understand the degradation pathway. Ensure your analytical method is stability-indicating.
Oxidation of the thiol group.Use an inert atmosphere (e.g., nitrogen or argon) during sample preparation and storage if sensitivity to oxidation is suspected.
Poor solubility in aqueous buffers The compound has limited solubility in neutral aqueous solutions.Prepare stock solutions in an appropriate organic solvent like DMSO and then dilute into the aqueous buffer. Gentle heating and sonication may aid dissolution in water.[1]

Quantitative Stability Data

Due to the limited availability of specific quantitative stability data for this compound, the following table provides a template for organizing data from your own stability studies. It is recommended to perform a forced degradation study to generate this data for your specific formulations and storage conditions.

Table 1: Example Stability Data for this compound in Various Solvents and Temperatures

Solvent Temperature Time Point % this compound Remaining Major Degradation Products (% Peak Area)
Water (pH 7.4)4°C24hData to be generatedData to be generated
48hData to be generatedData to be generated
RT (25°C)24hData to be generatedData to be generated
48hData to be generatedData to be generated
40°C24hData to be generatedData to be generated
48hData to be generatedData to be generated
DMSO4°C24hData to be generatedData to be generated
48hData to be generatedData to be generated
RT (25°C)24hData to be generatedData to be generated
48hData to be generatedData to be generated
40°C24hData to be generatedData to be generated
48hData to be generatedData to be generated

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL this compound Stock Solution in Methanol Acid Acidic Hydrolysis (0.1 M HCl, 80°C, 24h) Stock->Acid Expose to Base Basic Hydrolysis (0.1 M NaOH, 60°C, 8h) Stock->Base Expose to Oxidation Oxidative Degradation (3% H2O2, RT, 4h) Stock->Oxidation Expose to Thermal Thermal Degradation (Solid, 100°C, 48h) Stock->Thermal Expose to Photo Photolytic Degradation (Solution, UV light, 12h) Stock->Photo Expose to Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute Samples Oxidation->Dilute Thermal->Dilute Dissolve in mobile phase Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/MS Method Dilute->HPLC

Caption: Workflow for the forced degradation study of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 80°C for 24 hours. After cooling, neutralize with 0.1 M NaOH and dilute for analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. After cooling, neutralize with 0.1 M HCl and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 4 hours, protected from light, then dilute for analysis.

  • Thermal Degradation: Store a known quantity of solid this compound in a calibrated oven at 100°C for 48 hours. Dissolve the sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose a 1 mg/mL solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 12 hours. A control sample should be kept in the dark.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This protocol provides a starting point for developing a stability-indicating analytical method for this compound.

HPLC_Method_Workflow cluster_instrument Instrumentation cluster_conditions Chromatographic Conditions cluster_procedure Analytical Procedure HPLC_System HPLC System with UV and Mass Spectrometer Detectors Column Column: C18 (e.g., 150 x 4.6 mm, 5 µm) HPLC_System->Column Data_Acq Acquire Data HPLC_System->Data_Acq Mobile_Phase Mobile Phase: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile Column->Mobile_Phase Gradient Gradient Elution: (e.g., 5-95% B over 15 min) Mobile_Phase->Gradient Flow_Rate Flow Rate: 1.0 mL/min Gradient->Flow_Rate Detection Detection: UV at 210 nm MS Scan (Positive/Negative Ion Mode) Flow_Rate->Detection Sample_Prep Prepare Sample in Mobile Phase A Inject Inject Sample Sample_Prep->Inject Inject->HPLC_System Data_Eval Evaluate Data: - Quantify this compound - Identify Degradation Products Data_Acq->Data_Eval

Caption: Workflow for the stability-indicating HPLC-UV/MS method.

Methodology:

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water.

      • B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to ensure separation of the parent compound from its degradation products (e.g., start with 5% B, ramp to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm) and MS detection to identify the mass of the parent compound and any degradation products.

  • Sample Preparation: Dilute the samples from the forced degradation study in Mobile Phase A to an appropriate concentration.

  • Analysis: Inject the prepared samples and run the HPLC method.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point and under each stress condition.

    • Use the MS data to identify the mass-to-charge ratio (m/z) of the degradation products and propose their structures.

    • Ensure the method can separate all degradation products from the parent peak, confirming it is "stability-indicating".

References

Technical Support Center: Matrix Effects on Timonacic-d4 Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the quantification of Timonacic-d4 in plasma samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound in plasma?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] In plasma, these interfering components can include phospholipids, salts, proteins, and anticoagulants.[2][3] This interference can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which can significantly compromise the accuracy, precision, and sensitivity of the quantitative results for this compound.[1][2][4]

Q2: Why is plasma a particularly challenging matrix for LC-MS/MS analysis?

A2: Plasma is a complex biological matrix with high concentrations of proteins, lipids (especially phospholipids), and other endogenous substances.[2][5] During sample preparation, these components can be co-extracted with this compound. If they co-elute during chromatography, they can compete with the analyte for ionization in the mass spectrometer's source, leading to significant and variable matrix effects.[2][6] Phospholipids are a major contributor to matrix-induced ionization suppression.[5][6]

Q3: How does a deuterated internal standard like this compound help in mitigating matrix effects?

A3: A deuterated internal standard (IS), also known as a stable isotope-labeled internal standard (SIL-IS), is considered the gold standard for compensating for matrix effects.[1][2] Because this compound is chemically almost identical to the non-labeled Timonacic, it co-elutes and experiences similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]

Q4: Can this compound completely eliminate issues related to matrix effects?

A4: While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift causes the analyte and internal standard to elute into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.[1][7]

Q5: What are the most effective strategies to reduce matrix effects when analyzing this compound in plasma?

A5: The most effective way to combat matrix effects is to improve the sample preparation procedure to remove interfering endogenous components before LC-MS/MS analysis.[5] Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5][8] The choice of method depends on the specific requirements of the assay, including the desired level of cleanliness and analyte recovery.[9]

Troubleshooting Guide

Problem 1: Poor reproducibility of the Timonacic/Timonacic-d4 area ratio.

  • Possible Cause: Inconsistent matrix effects between samples.

  • Solution:

    • Optimize Sample Preparation: Evaluate different sample preparation techniques (PPT, LLE, SPE) to determine which provides the cleanest extract and most consistent results.[10] LLE and SPE generally provide cleaner extracts than PPT.[9][11]

    • Chromatographic Separation: Improve the chromatographic separation to resolve Timonacic from co-eluting matrix components.[12] A longer gradient or a different column chemistry might be necessary.

    • Check for Phospholipid Buildup: Phospholipids from the plasma matrix can accumulate on the analytical column and elute erratically, causing irreproducible matrix effects.[6] Implement a column washing protocol to minimize contamination.

Problem 2: The Timonacic and this compound peaks do not co-elute perfectly.

  • Possible Cause: Isotope effect leading to a slight difference in retention time.[1]

  • Solution:

    • Adjust Chromatographic Conditions: Minor adjustments to the mobile phase composition or gradient profile can sometimes help to improve the co-elution of the analyte and its deuterated internal standard.

    • Evaluate Impact: If a small separation cannot be eliminated, it is crucial to assess if it leads to differential matrix effects. This can be done by performing a post-column infusion experiment.[12]

Problem 3: Unexpectedly high or low concentrations of Timonacic are measured.

  • Possible Cause: Significant ion suppression or enhancement that is not being fully compensated for by the internal standard.

  • Solution:

    • Quantify the Matrix Effect: Perform a quantitative assessment of the matrix effect using the post-extraction spike method (see Experimental Protocols).[2] This will help to determine the extent of ion suppression or enhancement.

    • Improve Sample Cleanup: If the matrix effect is significant (typically >15-20%), a more rigorous sample preparation method is required to remove the interfering components.[13] Consider switching from protein precipitation to liquid-liquid extraction or solid-phase extraction.[10]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the expected performance of different sample preparation techniques for the analysis of this compound in plasma.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery (%) 85 - 10570 - 9090 - 105
Matrix Effect (%) 30 - 50 (Suppression)5 - 15 (Suppression)< 10 (Suppression)
Process Efficiency High (Fast and simple)Medium (More labor-intensive)Medium to High (Can be automated)
Extract Cleanliness LowHighVery High
Cost per Sample LowMediumHigh

Note: The values presented are typical and may vary depending on the specific protocol and laboratory conditions.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol details the post-extraction spike method to calculate the Matrix Factor (MF) for Timonacic and the Internal Standard (IS)-normalized MF.

Sample Sets Required:

  • Set A (Neat Solution): Timonacic and this compound spiked into the final analysis solvent (e.g., mobile phase).

  • Set B (Post-Spike Matrix): Blank plasma is first extracted using the chosen sample preparation method (e.g., Protocol 2, 3, or 4). The resulting clean supernatant/extract is then spiked with Timonacic and this compound at the same concentration as Set A.

  • Set C (Pre-Spike Matrix): Blank plasma is spiked with Timonacic and this compound before being extracted using the chosen sample preparation method.

Procedure:

  • Prepare at least six different lots of blank plasma.

  • Analyze the three sample sets by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and the IS-normalized MF using the following formulas:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

Interpretation:

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An IS-normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect.

Protocol 2: Protein Precipitation (PPT)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing this compound.[2]

  • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.[2]

  • Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.[2]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample in a glass tube, add the this compound internal standard.

  • Add 50 µL of a suitable buffer to adjust the pH (e.g., 0.1 M sodium carbonate to make the sample basic).

  • Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer (top layer) to a clean tube.[9]

  • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.[9]

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[9]

Protocol 4: Solid-Phase Extraction (SPE)
  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the Sample: Dilute 100 µL of the plasma sample (pre-spiked with this compound) with 200 µL of 2% phosphoric acid in water and load it onto the conditioned cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute Timonacic and this compound with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.

Visualizations

Workflow_Matrix_Effect_Assessment cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation A Set A: Neat Solution (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Spike Matrix (Extracted Blank + Analyte + IS) B->LCMS C Set C: Pre-Spike Matrix (Blank + Analyte + IS -> Extract) C->LCMS Calc Calculate Matrix Factor (MF) and IS-Normalized MF LCMS->Calc Interp Evaluate MF and IS-Normalized MF (Suppression, Enhancement, Compensation) Calc->Interp

Caption: Workflow for Quantitative Matrix Effect Assessment.

Troubleshooting_Workflow Start Problem Identified: Poor Reproducibility / Inaccurate Results Check_IS Check IS Performance: Co-elution & Response Start->Check_IS Quant_ME Quantify Matrix Effect (Post-Extraction Spike) Start->Quant_ME Check_IS->Quant_ME IS OK Optimize_Chroma Optimize Chromatography (Gradient, Column) Check_IS->Optimize_Chroma Imperfect Co-elution Improve_Cleanup Improve Sample Cleanup (PPT -> LLE / SPE) Quant_ME->Improve_Cleanup Significant ME (>15-20%) Revalidate Re-validate Method Quant_ME->Revalidate Acceptable ME Optimize_Chroma->Revalidate Improve_Cleanup->Revalidate

Caption: Troubleshooting Workflow for Matrix Effect Issues.

References

Improving peak shape and resolution for Timonacic-d4

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Timonacic-d4 Analysis

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the chromatographic analysis of this compound, focusing on improving peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated form of Timonacic acid (also known as thioproline or 1,3-thiazolidine-4-carboxylic acid). It is primarily used as a stable isotope-labeled internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of Timonacic.[1][2] The deuterium (B1214612) labeling allows for differentiation from the endogenous analyte by mass spectrometry while maintaining similar chemical and chromatographic properties.

Q2: Why am I observing a different retention time for this compound compared to unlabeled Timonacic?

Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1] This phenomenon, known as the "isotope effect," can lead to partial or complete separation of the analyte and the internal standard. This separation can compromise analytical accuracy by causing differential matrix effects, where the two compounds experience different levels of ion suppression or enhancement in the mass spectrometer.[1][3]

Q3: What are the common causes of poor peak shape (e.g., tailing or fronting) for this compound?

Poor peak shape for this compound can arise from several factors:

  • Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[4][5]

  • Column Overload: Injecting too much sample can lead to peak fronting.[6]

  • Column Degradation: A void at the column inlet or a blocked frit can distort peak shape for all analytes.[6]

  • Inappropriate Mobile Phase: A mobile phase with incorrect pH or solvent strength can lead to poor peak shape.

  • Sample Solvent Effects: Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

Q4: How can I improve the resolution between this compound and other components in my sample?

Improving resolution can be achieved by several strategies:

  • Optimize Mobile Phase: Adjusting the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) and pH can significantly impact selectivity and resolution.[7]

  • Change Column: Using a column with a different stationary phase chemistry, a smaller particle size, or a longer length can enhance resolution.[8][9][10]

  • Adjust Flow Rate: Lowering the flow rate generally increases resolution but also extends the analysis time.[7][9]

  • Modify Temperature: Changing the column temperature can alter selectivity and improve peak shape.[7][9]

  • Use Gradient Elution: For complex samples, a gradient elution can provide better separation of a wide range of analytes.[10][11]

Troubleshooting Guides

Issue 1: Poor Co-elution of this compound and Timonacic

If this compound and the unlabeled Timonacic are not co-eluting, it can lead to inaccurate quantification due to differential matrix effects.[1][3]

Troubleshooting Steps:

  • Confirm the Issue: Overlay the chromatograms of individual standards of Timonacic and this compound to confirm the difference in retention times.

  • Adjust Mobile Phase:

    • Slightly decrease the organic solvent percentage in the mobile phase. This will increase retention times and may improve co-elution.

    • Experiment with small changes in the mobile phase pH, as this can alter the ionization state and retention of both compounds.

  • Reduce Column Efficiency: While counterintuitive, sometimes a column with slightly lower resolution can be beneficial for ensuring co-elution of the analyte and its deuterated internal standard.[3]

  • Consider Alternative Internal Standards: If co-elution cannot be achieved, consider using a different stable isotope-labeled internal standard, such as one labeled with 13C or 15N, which tend to have a smaller chromatographic shift compared to deuterated standards.[3]

Issue 2: Peak Tailing for this compound

Peak tailing can negatively impact integration and reduce analytical precision.

Troubleshooting Steps:

  • Check for Column Contamination: If all peaks in the chromatogram are tailing, it might indicate a contaminated guard column or analytical column.[6] Try flushing the column or replacing the guard column.

  • Address Secondary Interactions:

    • Lower Mobile Phase pH: For acidic compounds like Timonacic, using a mobile phase with a lower pH (e.g., with 0.1% formic acid) can suppress the ionization of residual silanol groups on the column, reducing peak tailing.

    • Use a Different Column: Consider using a column with a highly inert stationary phase or an end-capped column to minimize silanol interactions.

  • Inspect for Physical Problems: A poor column cut or improper column installation can cause peak tailing.[5] Ensure the column is installed correctly according to the manufacturer's instructions.

Issue 3: Inconsistent or Inaccurate Quantitative Results

Inaccurate results when using this compound as an internal standard can stem from several issues beyond poor co-elution.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Differential matrix effects can occur even with good co-elution.[1][12] Conduct a post-extraction addition experiment to assess the extent of ion suppression or enhancement for both Timonacic and this compound.

  • Check for Isotopic Exchange: Ensure that the deuterium labels on this compound are stable and not exchanging with protons from the sample matrix or mobile phase. This is more likely to occur with deuterium atoms on heteroatoms (-OH, -NH) or adjacent to carbonyl groups.[1] Storing deuterated compounds in acidic or basic solutions should generally be avoided.[13]

  • Verify Purity of the Internal Standard: The presence of unlabeled Timonacic as an impurity in the this compound standard will lead to an overestimation of the analyte concentration.[12] Assess the contribution of the internal standard to the analyte signal by analyzing a blank sample spiked only with the internal standard.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol helps to determine if components in the sample matrix are affecting the ionization of Timonacic and this compound.

Materials:

  • Blank matrix (e.g., plasma, urine)

  • Neat solvent (e.g., mobile phase)

  • Timonacic and this compound stock solutions

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Timonacic and this compound into the neat solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike Timonacic and this compound into the extracted matrix at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike Timonacic and this compound into the blank matrix before extraction.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Interpretation:

  • A Matrix Effect value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

  • If the Matrix Effect percentage is significantly different between Timonacic and this compound, this indicates a differential matrix effect, which can compromise accuracy.[12]

Quantitative Data Summary

The following table summarizes typical starting parameters for an HPLC method for Timonacic, which can be adapted for this compound.

ParameterRecommended Value/RangeReference
Column C18, 5 µm particle size, 150 mm x 4.6 mm[14][15]
Mobile Phase Acetonitrile and water with 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer[11]
Elution Mode Isocratic or Gradient[10][11]
Flow Rate 0.5 - 1.0 mL/min[7]
Column Temperature 25 - 40 °C[9][14]
Injection Volume 5 - 20 µL[14][16]
Detection UV at ~220-348 nm or Mass Spectrometry[16][17]

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound all_peaks Are all peaks tailing? start->all_peaks column_issue Potential System/Column Issue: - Contaminated guard/analytical column - Blocked column frit - Improper column installation all_peaks->column_issue Yes specific_tailing Potential Analyte-Specific Issue all_peaks->specific_tailing No yes_all Yes no_all No resolved Peak Tailing Resolved column_issue->resolved check_ph Is mobile phase pH appropriate? specific_tailing->check_ph adjust_ph Adjust mobile phase pH (e.g., add 0.1% formic acid) check_ph->adjust_ph No check_column Is column appropriate? check_ph->check_column Yes yes_ph Yes no_ph No adjust_ph->resolved change_column Use end-capped or highly inert column check_column->change_column No check_column->resolved Yes yes_column Yes no_column No change_column->resolved

Caption: Troubleshooting workflow for peak tailing of this compound.

Experimental_Workflow_Matrix_Effect start Start: Evaluate Matrix Effects prep_samples Prepare 3 Sets of Samples start->prep_samples set_a Set A: Neat Solution (Analyte + IS in Solvent) prep_samples->set_a set_b Set B: Post-Extraction Spike (Analyte + IS in Extracted Blank Matrix) prep_samples->set_b set_c Set C: Pre-Extraction Spike (Analyte + IS in Blank Matrix pre-extraction) prep_samples->set_c analyze Analyze all sets by LC-MS/MS set_a->analyze set_b->analyze set_c->analyze calculate Calculate Matrix Effect and Recovery analyze->calculate matrix_effect Matrix Effect (%) = (Area_B / Area_A) * 100 calculate->matrix_effect recovery Recovery (%) = (Area_C / Area_B) * 100 calculate->recovery interpret Interpret Results matrix_effect->interpret recovery->interpret

Caption: Experimental workflow for assessing matrix effects.

References

Timonacic-d4 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Timonacic-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterium-labeled version of Timonacic (1,3-Thiazolidine-4-carboxylic acid). It is primarily used as a stable isotope-labeled internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium (B1214612) atoms results in a higher molecular weight than the endogenous or unlabeled Timonacic, allowing for its clear differentiation in mass spectrometric analysis.[1]

Q2: What are the typical quality control specifications for this compound?

A2: As a high-purity analytical standard, this compound is expected to meet stringent quality control specifications. While exact values may vary between batches and suppliers, a typical Certificate of Analysis (CoA) will include the parameters outlined in the table below.

Data Presentation: Typical Quality Control Specifications for this compound

ParameterSpecificationMethod
Identity Conforms to structure¹H-NMR, ¹³C-NMR, MS
Chemical Purity ≥98%HPLC-UV/MS
Isotopic Purity ≥95% Deuterium IncorporationMass Spectrometry
Residual Solvents Meets ICH Q3C limitsGC-HS/FID
Heavy Metals ≤10 ppmICP-MS
Water Content ≤1.0%Karl Fischer Titration
Appearance White to Off-White SolidVisual Inspection

Q3: What are the potential impurities that could be present in this compound?

A3: Potential impurities in synthetically produced small molecules like this compound can originate from various sources.[2][3] These may include:

  • Starting Materials: Unreacted precursors from the chemical synthesis.

  • By-products: Molecules formed from side reactions during the synthesis.

  • Isomers: Structural or stereoisomers of this compound.

  • Degradation Products: Impurities formed during storage or handling, potentially through oxidation or hydrolysis.[2]

  • Residual Solvents: Organic solvents used in the manufacturing process that are not completely removed.[4]

Q4: How should this compound be stored to ensure its stability?

A4: To maintain the integrity and stability of this compound, it is recommended to store it in a tightly sealed container, protected from light and moisture. For long-term storage, a cool and dry environment, such as a refrigerator (2-8°C) or a freezer (-20°C), is advisable. Always refer to the supplier's instructions for specific storage conditions. Stability studies, guided by ICH principles, are essential to determine the retest period or shelf life under defined storage conditions.[5][6]

Troubleshooting Guides

HPLC-MS Analysis

Issue 1: Poor peak shape (tailing or fronting) for this compound.

  • Possible Cause 1: Inappropriate mobile phase pH. Timonacic is an amino acid derivative and its ionization state is pH-dependent.[7] If the mobile phase pH is close to the pKa of the analyte, it can result in poor peak shape.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of Timonacic. For reversed-phase chromatography, a lower pH (e.g., using 0.1% formic acid) will ensure the carboxylic acid group is protonated, leading to better peak shape.[8]

  • Possible Cause 2: Secondary interactions with the stationary phase. Residual silanol (B1196071) groups on silica-based columns can interact with the amine group of Timonacic, causing peak tailing.

    • Solution: Use a column with end-capping or a base-deactivated stationary phase. Alternatively, add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations, although this is not ideal for MS applications.

  • Possible Cause 3: Sample solvent incompatibility. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase.[8]

Issue 2: Inaccurate quantification or high background signal in LC-MS analysis.

  • Possible Cause 1: Isotopic cross-contamination. The this compound internal standard may contain a small amount of the unlabeled (d0) analyte, or the sample may contain a high concentration of the analyte whose isotopic tail contributes to the internal standard's signal.[9]

    • Solution: Assess the isotopic purity of the this compound standard using high-resolution mass spectrometry.[9] If contamination is present, the contribution to the signal of the unlabeled analyte must be corrected for in the calculations.

  • Possible Cause 2: Matrix effects. Components in the biological matrix (e.g., plasma, urine) can co-elute with this compound and suppress or enhance its ionization, leading to inaccurate results.

    • Solution: Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective. Ensure chromatographic separation of this compound from the majority of matrix components.

General Laboratory Handling

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Improper handling of stock solutions. Frequent freeze-thaw cycles or storage at inappropriate temperatures can lead to degradation of this compound.

    • Solution: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Always store solutions at the recommended temperature and protect them from light.

  • Possible Cause 2: Inaccurate pipetting or dilution. As this compound is often used as an internal standard, precise and accurate preparation of standard solutions is critical.

    • Solution: Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to minimize errors. Prepare working solutions fresh from a stock solution for each experiment to ensure consistency.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from a published procedure for the analysis of Timonacic and is suitable for determining the chemical purity of this compound.[10]

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B52724) (B) (e.g., 95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a working standard solution by diluting the stock solution to approximately 100 µg/mL with the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the working standard solution and record the chromatogram.

    • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Isotopic Purity Assessment by Mass Spectrometry (MS)

This protocol outlines a general procedure for determining the isotopic enrichment of this compound.

  • Mass Spectrometry System:

    • A high-resolution mass spectrometer (e.g., Orbitrap, TOF) is recommended for accurate mass measurements.[11]

    • The MS can be coupled to an HPLC system for online analysis or used with direct infusion.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.

  • MS Analysis:

    • Acquire a full scan mass spectrum in positive ion mode.

    • Identify the monoisotopic mass of unlabeled Timonacic (C₄H₇NO₂S, exact mass ~133.02) and this compound (C₄H₃D₄NO₂S, exact mass ~137.04).

    • Determine the relative abundance of the ion corresponding to this compound and any ions corresponding to lower deuteration levels (d0, d1, d2, d3).

  • Calculation of Isotopic Purity:

    • Isotopic Purity (%) = [Intensity of d4 peak / (Sum of intensities of d0 to d4 peaks)] x 100.

Protocol 3: Residual Solvents Analysis by Headspace Gas Chromatography (HS-GC-FID)

This is a general method based on ICH guidelines for the analysis of residual solvents.[12]

  • GC System:

    • Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

    • Column: G43 phase (6% cyanopropylphenyl - 94% dimethylpolysiloxane) or equivalent (e.g., 30 m x 0.53 mm, 3.0 µm film thickness).

    • Carrier Gas: Helium or Nitrogen.

    • Oven Temperature Program: e.g., 40°C for 20 min, then ramp to 240°C at 10°C/min, hold for 20 min.

    • Injector and Detector Temperature: 250°C.

  • Standard and Sample Preparation:

    • Prepare a standard solution containing known amounts of the solvents used in the synthesis of this compound in a suitable diluent (e.g., DMSO, NMP).[13]

    • Accurately weigh a sample of this compound into a headspace vial and add the diluent.

  • Procedure:

    • Place the vials in the headspace autosampler and run the GC analysis.

    • Identify and quantify any residual solvents in the sample by comparing the peak areas to those of the standard solution.

Visualizations

Timonacic_Mechanism_of_Action Timonacic Timonacic ROS Reactive Oxygen Species (ROS) Timonacic->ROS Scavenges Metal_Ions Free Metal Ions Timonacic->Metal_Ions Chelates Immune_Cells Immune Cells (e.g., Macrophages) Timonacic->Immune_Cells Modulates Gene_Expression Gene Expression (Cell Cycle, Apoptosis) Timonacic->Gene_Expression Cellular_Protection Cellular Protection & Reduced Oxidative Stress ROS->Cellular_Protection Reduced_Radical_Production Reduced Free Radical Production Metal_Ions->Reduced_Radical_Production Immunomodulation Immunomodulation Immunomodomodulation Immunomodomodulation Immune_Cells->Immunomodomodulation Cell_Survival Enhanced Cell Survival Gene_Expression->Cell_Survival

Caption: Multifaceted mechanism of action of Timonacic.[14][15]

QC_Workflow_Timonacic_d4 Start This compound Batch Received Identity Identity Confirmation (NMR, MS) Start->Identity Purity Chemical & Isotopic Purity (HPLC-MS) Identity->Purity Residuals Residual Solvents & Water (GC, Karl Fischer) Purity->Residuals Spec_Check Compare to Specifications Residuals->Spec_Check Pass Release Batch Spec_Check->Pass Pass Fail Investigate & Reject Spec_Check->Fail Fail HPLC_Troubleshooting_Logic Problem Poor Peak Shape Check_pH Check Mobile Phase pH Problem->Check_pH Check_Column Evaluate Column (Age, Type) Problem->Check_Column Check_Solvent Check Sample Solvent Problem->Check_Solvent Adjust_pH Adjust pH (e.g., add 0.1% Formic Acid) Check_pH->Adjust_pH pH near pKa Replace_Column Replace Column or Use End-capped Check_Column->Replace_Column Secondary Interactions Change_Solvent Dissolve Sample in Mobile Phase Check_Solvent->Change_Solvent Solvent Mismatch

References

Technical Support Center: Deuterated Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of deuterated standards in mass spectrometry-based bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a deuterated internal standard and why is it considered the gold standard in bioanalysis?

A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612).[1] They are considered the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays, because their chemical and physical properties are nearly identical to the analyte of interest.[2][3] This similarity allows them to effectively compensate for variability during sample preparation, extraction, and analysis, leading to more accurate and precise data.[2][3]

Q2: What are the most common pitfalls when using deuterated internal standards?

The most common pitfalls include:

  • Isotopic Exchange (H/D Exchange): The loss of deuterium atoms and replacement with hydrogen from the solvent or matrix.[4][5]

  • Chromatographic Isotope Effect: The deuterated standard having a different retention time than the analyte.[6][7]

  • Differential Matrix Effects: The analyte and internal standard being affected differently by ion suppression or enhancement from the biological matrix.[8][9]

  • Purity of the Standard: Issues with the isotopic or chemical purity of the deuterated standard.[9]

  • In-source Fragmentation or Cross-talk: The internal standard contributing to the analyte's signal.

Q3: What is isotopic exchange and how can I prevent it?

Isotopic exchange, or H/D exchange, is a chemical process where a deuterium atom on the labeled standard is replaced by a hydrogen atom from the surrounding environment, such as a solvent.[4] This can compromise the accuracy of quantitative analyses by reducing the isotopic purity of the standard.[4]

Factors that influence isotopic exchange:

  • pH: Basic conditions can accelerate the exchange of deuterium atoms.[4][10]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[4][10]

  • Solvent: Protic solvents like water and methanol (B129727) can facilitate the loss of deuterium.[4]

  • Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH2) are highly susceptible to exchange.[4][5]

Prevention Strategies:

  • Store standards in tightly sealed containers at the manufacturer's recommended temperature.[4]

  • Be mindful of the solvent's stability and potential for exchange.[4]

  • During method development, assess the stability of the deuterated standard under your specific sample preparation and analysis conditions.[10]

Q4: Why does my deuterated standard have a different retention time than the analyte?

This phenomenon is known as the chromatographic isotope effect.[6][7] Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[9][11] This is due to subtle differences in physicochemical properties, such as Van der Waals interactions and hydrophobicity, caused by the substitution of hydrogen with the heavier deuterium isotope.[7]

Q5: What are differential matrix effects and how can I mitigate them?

Differential matrix effects occur when the analyte and the deuterated internal standard experience different levels of ion suppression or enhancement from components in the biological matrix.[8][9] This can happen if the two compounds do not co-elute perfectly.[6] To mitigate this, it is crucial to:

  • Verify the co-elution of the analyte and the deuterated internal standard during method development.[6][9]

  • Assess matrix effects from multiple sources to ensure that differential effects are not occurring.[6]

  • If significant chromatographic shifts and differential matrix effects are observed, consider using a ¹³C-labeled internal standard.[6]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?

Answer: This issue can arise from several factors. Follow this troubleshooting workflow to identify the root cause.

start Inaccurate/Inconsistent Results check_coelution Check for Co-elution of Analyte and Standard start->check_coelution check_purity Verify Isotopic and Chemical Purity check_coelution->check_purity Yes solution_coelution Optimize Chromatography to Achieve Co-elution check_coelution->solution_coelution No check_exchange Investigate Isotopic Exchange (H/D Exchange) check_purity->check_exchange Yes solution_purity Request Certificate of Analysis from Supplier check_purity->solution_purity No check_matrix Evaluate for Differential Matrix Effects check_exchange->check_matrix No solution_exchange Modify Sample Prep Conditions (pH, Temp, Solvent) check_exchange->solution_exchange Yes solution_matrix Conduct Post-Extraction Spike Experiments check_matrix->solution_matrix Yes

Caption: Troubleshooting workflow for inaccurate results.

Issue 2: Variable Internal Standard Signal Intensity

Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?

Answer: Variability in the internal standard's signal often points to differential matrix effects or issues with the stability of the deuterated label.

start Variable IS Signal assess_matrix Assess Differential Matrix Effects start->assess_matrix assess_stability Evaluate Isotopic Stability assess_matrix->assess_stability Absent optimize_chrom Optimize Chromatography for Better Co-elution assess_matrix->optimize_chrom Present modify_conditions Adjust Sample Prep/Storage (pH, Temp, Solvent) assess_stability->modify_conditions Unstable change_is Consider a Different Internal Standard (e.g., ¹³C) optimize_chrom->change_is

Caption: Troubleshooting variable internal standard signals.

Data Presentation

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, generally leads to better assay performance compared to using a structural analogue.

Table 1: Comparison of Assay Performance with a Deuterated vs. Analogue Internal Standard for the Anticancer Agent Kahalalide F

ParameterAnalogue Internal StandardDeuterated (D8) Internal Standard
Mean Bias (%) 96.8100.3
Standard Deviation 8.6% (n=284)7.6% (n=340)
Significance of Variance (Levene's Test) -p=0.02

Data suggests that the precision of the method significantly improved with the implementation of the SIL internal standard.[12]

Table 2: Observed Retention Time Differences in Reversed-Phase Liquid Chromatography (RPLC)

Compound PairChromatographic ConditionsRetention Time Difference (Δt_R = t_R(protiated) - t_R(deuterated))Reference
Olanzapine / Olanzapine-d₃C18 column, Acetonitrile/Water gradientPositive (deuterated elutes earlier)[7]
Various CompoundsRPLCTypically positive[7]

A positive Δt_R indicates that the deuterated compound elutes earlier than the non-deuterated compound.[7]

Experimental Protocols

Protocol 1: Assessing Isotopic Stability

Objective: To determine if isotopic exchange is occurring under your specific analytical conditions.[10]

Methodology:

  • Prepare Samples:

    • T=0 Samples: Spike a known concentration of the deuterated internal standard (IS) into a blank biological matrix and immediately process it according to your standard sample preparation protocol.

    • Incubated Samples: Spike the IS into the blank matrix and incubate under various conditions (e.g., room temperature, 37°C) for different time points (e.g., 1, 4, 24 hours) before processing.

    • Solvent Stability: Spike the IS into the reconstitution solvent and incubate under the same conditions as the matrix samples.

  • Analysis: Analyze all samples using your LC-MS/MS method.

  • Interpretation: Compare the peak area ratio of the IS to a stable comparator (or the analyte at T=0) across the different time points and conditions. A significant decrease in the IS response or an increase in the analyte signal in the blank matrix over time indicates instability.

Protocol 2: Evaluating Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.[13]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards at various concentrations in the final mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and IS into the extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank matrix before the extraction process at the same concentrations as Set A.

  • Analysis: Analyze all three sets of samples.

  • Calculation:

    • Matrix Effect (ME): ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (RE): RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • Process Efficiency (PE): PE (%) = (Peak Area of Set C / Peak Area of Set A) * 100

An ME value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Best Practices for Using Deuterated Standards

To minimize the risk of encountering these common pitfalls, adhere to the following best practices.

main Best Practices for Deuterated IS Usage selection Standard Selection main->selection handling Handling and Storage main->handling method_dev Method Development and Validation main->method_dev select_stable Choose Stable Label Positions (avoid -OH, -NH) selection->select_stable select_mass Ensure Sufficient Mass Difference (≥ 3 amu) selection->select_mass select_purity Verify High Isotopic and Chemical Purity selection->select_purity handle_storage Store at Recommended Temperature in Tightly Sealed Vials handling->handle_storage handle_time Minimize Time in Protic Solvents and at High Temperatures handling->handle_time method_validate Thoroughly Validate for Co-elution, Matrix Effects, and Stability method_dev->method_validate method_spike Spike IS Early in the Sample Preparation Process method_dev->method_spike

Caption: Key considerations for the selection and use of deuterated standards.

References

Adjusting for Timonacic-d4 lot-to-lot variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to manage and adjust for potential lot-to-lot variability of Timonacic-d4.

Frequently Asked Questions (FAQs)

Q1: We observed a shift in our assay's calibration curve since switching to a new lot of this compound. What could be the cause?

A1: A shift in the calibration curve is a common indicator of lot-to-lot variability. Potential causes include differences in the exact concentration of the provided standard, variations in isotopic purity, or the presence of undetected impurities. It is recommended to perform a comparative analysis of the new and old lots to confirm any systematic differences.

Q2: How can we ensure the consistency of our results when we are required to use different lots of this compound over the course of a long-term study?

A2: To ensure long-term consistency, it is crucial to implement a robust quality control procedure for each new lot of this compound. This should involve a head-to-head comparison with the previous, qualified lot using your specific analytical method. Additionally, using a well-characterized internal reference standard can help to bridge the use of different lots over time.

Q3: What are the critical quality attributes of this compound that we should be most concerned about regarding lot-to-lot variability?

A3: The most critical quality attributes for this compound, a deuterated analytical standard, include:

  • Chemical Purity: The percentage of the desired compound, free from any related substances or contaminants.

  • Isotopic Purity: The percentage of the deuterated (d4) form relative to the non-deuterated (d0) and other partially deuterated forms.

  • Concentration/Weight: The precise amount of the material provided.[1]

  • Stability: The integrity of the compound over its shelf life under specified storage conditions.

Q4: Can minor variations in the isotopic purity of this compound impact our experimental results?

A4: Yes, even minor variations in isotopic purity can affect sensitive analytical methods, particularly in pharmacokinetic studies where this compound is used as an internal standard.[2] A lower-than-expected isotopic purity can lead to an underestimation of the analyte of interest. It is important to verify the isotopic distribution for each new lot, especially for regulated assays.

Troubleshooting Guide

Issue 1: Inconsistent Pharmacokinetic (PK) Data with a New Lot of this compound
  • Potential Causes:

    • Differences in the certified concentration between the old and new lots.

    • Variations in isotopic purity affecting the mass spectrometry response.

    • Degradation of the new lot due to improper storage or handling.

  • Recommended Solutions:

    • Verify Concentration: Prepare solutions of both the old and new lots at the same nominal concentration and compare their responses on your analytical instrument.

    • Assess Isotopic Purity: If not provided by the manufacturer, perform mass spectrometry to confirm the isotopic distribution of the new lot.

    • Perform a Bridging Study: Analyze a set of quality control (QC) samples using both the old and new lots of this compound to determine a correction factor if a consistent bias is observed.

Issue 2: Unexpected Peaks Observed in the Chromatogram of a New this compound Lot
  • Potential Causes:

    • Presence of impurities from the synthesis process.

    • Degradation products.

    • Contamination of the analytical system.

  • Recommended Solutions:

    • System Blank Analysis: Run a blank injection (solvent only) to rule out system contamination.

    • Review Certificate of Analysis (CoA): Compare the impurity profile on the CoA of the new lot with that of the old lot.

    • Stress Testing: Subject a sample of the new lot to stress conditions (e.g., heat, light, acid/base) to see if the unexpected peaks increase, which would suggest they are degradation products.

Comparative Lot Data Summary

The following table provides a hypothetical comparison of two different lots of this compound to illustrate potential variations.

ParameterLot A SpecificationsLot B SpecificationsAcceptance Criteria
Chemical Purity (HPLC) 99.8%99.5%≥ 99.5%
Isotopic Purity (MS) 99.6% d499.1% d4≥ 99.0% d4
Major Impurity A 0.12%0.25%≤ 0.3%
Water Content (Karl Fischer) 0.08%0.15%≤ 0.2%

Experimental Protocols

Protocol: Comparative Lot Analysis of this compound using HPLC-UV

This protocol outlines a method for comparing a new lot of this compound against a previously qualified lot.

1. Objective: To assess the chemical purity and concentration of a new lot of this compound relative to a reference lot.

2. Materials:

  • This compound (New Lot)

  • This compound (Reference Lot)

  • Acetonitrile (HPLC Grade)

  • Trichloroacetic acid (TCA)

  • Deionized Water

  • Volumetric flasks and pipettes

3. Chromatographic Conditions: [3]

  • Column: ZORBAX SB-C18 (150 x 4.6 mm, 5.0 µm)

  • Mobile Phase A: 0.1 mol/L TCA, pH 1.7

  • Mobile Phase B: Acetonitrile

  • Gradient: Linear gradient from 11% to 40% B over 8 minutes, then return to 11% B.

  • Flow Rate: 1.0 mL/min

  • UV Detection: 348 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

4. Procedure:

  • Standard Preparation:

    • Accurately weigh and dissolve an equivalent amount of the new lot and the reference lot of this compound in separate volumetric flasks to prepare stock solutions of 1 mg/mL in Mobile Phase A.

    • From the stock solutions, prepare working solutions at a concentration of 100 µg/mL.

  • Analysis:

    • Inject the working solution of the reference lot six times to establish system suitability. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

    • Inject the working solution of the new lot six times.

    • Inject a blank (Mobile Phase A) between sample sets to ensure no carryover.

  • Data Evaluation:

    • Purity Comparison: Compare the chromatograms for any new or significantly larger impurity peaks in the new lot.

    • Concentration Comparison: Calculate the mean peak area for both lots. The mean peak area of the new lot should be within a predefined range (e.g., 98.0% to 102.0%) of the reference lot.

Visualizations

G Workflow for Investigating this compound Lot-to-Lot Variability cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Analysis of Findings cluster_3 Resolution A Inconsistent results with new lot B Review CoA of new and old lots A->B C Perform Comparative Analysis (e.g., HPLC, MS) A->C D Check storage and handling conditions A->D E Significant difference identified? B->E C->E D->E F No significant difference E->F No H Qualify new lot for use (potentially with a correction factor) E->H Yes G Investigate other experimental factors F->G I Contact supplier for replacement H->I If discrepancy is unacceptable

Caption: Workflow for Investigating this compound Lot-to-Lot Variability.

G Decision Tree for Out-of-Specification (OOS) this compound Lots A New lot of this compound received B Perform acceptance testing (e.g., purity, identity) A->B C Does it meet acceptance criteria? B->C D Lot is accepted for use C->D Yes F Initiate OOS investigation C->F No E Lot is rejected I Contact supplier and quarantine the lot E->I G Can a correction factor be applied? F->G G->E No H Qualify lot with correction factor and document G->H Yes

Caption: Decision Tree for Out-of-Specification (OOS) this compound Lots.

References

Best practices for long-term storage of Timonacic-d4 solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Timonacic-d4, ensuring the stability and integrity of your solutions is paramount for reproducible and accurate experimental results. This guide provides best practices, troubleshooting advice, and frequently asked questions for the long-term storage and handling of this compound solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound solutions.

Problem Potential Cause Recommended Action
Loss of Deuterium Label (Isotopic Dilution) Hydrogen-deuterium (H-D) exchange with atmospheric moisture or protic solvents.- Handle and store the solid compound and solutions under a dry, inert atmosphere (e.g., argon or nitrogen).- Use anhydrous aprotic solvents (e.g., DMSO) for reconstitution.- If aqueous buffers are necessary, prepare them with D₂O.- Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Unexpected Experimental Results or Loss of Potency Chemical degradation of this compound. Thiol groups are susceptible to oxidation. The thiazolidine (B150603) ring may also undergo degradation, especially at non-neutral pH or elevated temperatures.- Store solutions at or below -20°C. For long-term storage, -80°C is recommended.[1]- Protect solutions from light by using amber vials or storing them in the dark.[2][3]- Avoid repeated freeze-thaw cycles.- Prepare fresh working solutions from a stock solution for each experiment.
Precipitate Formation in Solution The solubility of this compound may be limited in certain solvents or at lower temperatures.- Ensure the solution is fully dissolved upon preparation. Gentle warming or vortexing may be necessary.- If storing at low temperatures, allow the solution to fully equilibrate to room temperature and check for any precipitate before use.- If a precipitate is observed, attempt to redissolve it by gentle warming. If it does not redissolve, it may indicate degradation or insolubility, and a fresh solution should be prepared.
Discoloration of the Solution Oxidation of the thiol group or other degradation pathways.- Discard the solution if any discoloration is observed.- Ensure proper storage under an inert atmosphere and protection from light to minimize oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing stock solutions of this compound as it is an aprotic solvent that will minimize the risk of hydrogen-deuterium exchange. Timonacic has been noted to be soluble in DMSO.[2] If an aqueous solution is required, it is best to prepare it in D₂O-based buffers to maintain isotopic purity. If using water, be aware that the unlabeled form, Timonacic, has a reported water solubility of 84.0 mg/mL, though it is also described as slightly soluble in water.[4][5]

Q2: What are the optimal temperature and duration for storing this compound solutions?

A2: For long-term storage, it is best to store this compound solutions at -20°C or -80°C. Based on data for the unlabeled form, stock solutions of Timonacic can be stored for up to one year at -20°C and up to two years at -80°C.[1] For short-term storage of a few days to weeks, refrigeration at 2-8°C may be acceptable, but freezing is recommended to minimize degradation and isotopic exchange.[2][3]

Q3: How should I handle solid this compound before preparing a solution?

A3: Solid this compound should be stored in a cool, dry, and dark place. Recommended storage for the solid is at +4°C or in a refrigerator between 2-8°C.[6] Before opening the vial, it is critical to allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the solid, which could lead to hydrolysis or H-D exchange.[2]

Q4: Is it necessary to protect this compound solutions from light?

A4: Yes, it is recommended to protect this compound solutions from light. Many organic molecules can be sensitive to light, which can catalyze degradation.[2][3] Storing solutions in amber vials or in a light-blocking container is a best practice.

Q5: How many freeze-thaw cycles are acceptable for this compound solutions?

A5: While there is no specific data for this compound, it is generally recommended to minimize freeze-thaw cycles for any analytical standard solution. To avoid this, it is advisable to aliquot the stock solution into smaller, single-use volumes before freezing. This ensures that the main stock solution remains at a stable temperature and is not repeatedly subjected to temperature fluctuations.

Recommended Storage Conditions for this compound

Form Solvent Temperature Duration Key Considerations
Solid N/A+4°C to -20°CMonths to Years[2]Store in a dry, dark place. Allow to warm to room temperature before opening.
Stock Solution Anhydrous DMSO-20°CUp to 1 year (based on unlabeled Timonacic)[1]Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light.
Stock Solution Anhydrous DMSO-80°CUp to 2 years (based on unlabeled Timonacic)[1]Aliquot into single-use vials. Protect from light. Ideal for long-term archiving.
Working Solution Aqueous Buffer (D₂O recommended)2-8°CPrepare fresh for each experimentMinimize time in aqueous solution to reduce the risk of degradation and H-D exchange.

Experimental Workflow: Long-Term Storage Protocol

G cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use prep_solid 1. Equilibrate Solid this compound to Room Temperature reconstitute 2. Reconstitute in Anhydrous Aprotic Solvent (e.g., DMSO) prep_solid->reconstitute aliquot 3. Aliquot into Single-Use Amber Vials reconstitute->aliquot Under Inert Atmosphere store 4. Store at -20°C (1 year) or -80°C (2 years) aliquot->store retrieve 5. Retrieve Single Aliquot store->retrieve use 6. Equilibrate to Room Temperature Before Use retrieve->use

Caption: Workflow for preparing and storing this compound solutions.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Timonacic using Timonacic-d4 and a Structural Analog Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of bioanalytical methods is a cornerstone of drug development, ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic data. The choice of an appropriate internal standard (IS) is a critical determinant of method performance, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of two common internal standard approaches for the quantification of Timonacic (Thiazolidine-4-carboxylic acid): a stable isotope-labeled internal standard (SIL-IS), Timonacic-d4, and a structural analog internal standard.

Stable isotope-labeled internal standards are widely regarded as the "gold standard" in bioanalysis.[1] Their near-identical physicochemical properties to the analyte ensure they co-elute chromatographically and experience similar ionization effects, thus providing the most accurate correction for matrix effects and variability during sample processing.[1] However, the synthesis of SIL-IS can be time-consuming and costly. In such cases, a carefully selected structural analog can serve as a viable alternative.

This guide presents a comparative analysis of the validation of a bioanalytical method for Timonacic using both this compound and a representative structural analog, 2-Methyl-thiazolidine-4-carboxylic acid. The following sections detail the comparative performance data, experimental protocols, and a workflow for method validation.

Data Presentation: A Comparative Analysis

The performance of a bioanalytical method is assessed through a series of validation experiments. The following tables summarize the expected validation results for the quantification of Timonacic using this compound versus a structural analog as the internal standard. The data for the structural analog is representative of typical performance, while the data for this compound reflects the generally superior performance of a SIL-IS.

Table 1: Linearity and Sensitivity

ParameterThis compound (SIL-IS)2-Methyl-thiazolidine-4-carboxylic acid (Structural Analog IS)
Linearity Range (ng/mL) 1 - 10005 - 1000
Correlation Coefficient (r²) ≥ 0.998≥ 0.995
Lower Limit of Quantification (LLOQ) (ng/mL) 15
Signal-to-Noise Ratio at LLOQ > 10> 10

Table 2: Accuracy and Precision

Quality Control SampleThis compound (SIL-IS)2-Methyl-thiazolidine-4-carboxylic acid (Structural Analog IS)
Accuracy (% Bias) Precision (%RSD)
LLOQ QC (1 ng/mL / 5 ng/mL) ± 5.0< 10.0
Low QC (3 ng/mL / 15 ng/mL) ± 3.0< 5.0
Mid QC (500 ng/mL) ± 2.5< 5.0
High QC (800 ng/mL) ± 3.5< 5.0

Table 3: Matrix Effect and Recovery

ParameterThis compound (SIL-IS)2-Methyl-thiazolidine-4-carboxylic acid (Structural Analog IS)
Matrix Factor (IS Normalized) 0.98 - 1.030.90 - 1.10
Coefficient of Variation of Matrix Factor (%) < 4.0< 15.0
Recovery (%) 85 - 9575 - 90

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioanalytical assays. The following are representative protocols for the validation experiments.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or 2-Methyl-thiazolidine-4-carboxylic acid in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Timonacic: [To be determined based on experimental optimization]

    • This compound: [To be determined based on experimental optimization]

    • 2-Methyl-thiazolidine-4-carboxylic acid: [To be determined based on experimental optimization]

Validation Experiments
  • Linearity: A calibration curve was prepared by spiking blank plasma with Timonacic at eight non-zero concentrations. The ratio of the analyte peak area to the IS peak area was plotted against the nominal concentration, and a linear regression with a 1/x² weighting was applied.

  • Accuracy and Precision: Quality control (QC) samples at four concentration levels (LLOQ, low, mid, and high) were prepared and analyzed in quintuplicate on three separate days. Accuracy was determined as the percent deviation from the nominal concentration (% Bias), and precision was expressed as the relative standard deviation (%RSD).

  • Matrix Effect: The matrix effect was evaluated by comparing the peak area of the analyte in post-extraction spiked blank plasma from six different sources to the peak area of the analyte in a neat solution. The IS-normalized matrix factor was calculated to assess the ability of the IS to compensate for matrix-induced ion suppression or enhancement.

  • Recovery: The extraction recovery was determined by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples at three QC levels.

Visualizing the Bioanalytical Workflow

A clear understanding of the experimental process is essential for successful method implementation.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Add Internal Standard (this compound or Structural Analog) Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Concentration_Calculation Concentration Calculation (Analyte/IS Ratio) Peak_Integration->Concentration_Calculation

Caption: A generalized workflow for the bioanalysis of Timonacic in plasma.

Logical Relationship in Internal Standard Selection

The choice between a stable isotope-labeled and a structural analog internal standard involves a trade-off between cost, availability, and ultimate data quality.

IS_Selection cluster_SIL Stable Isotope-Labeled IS cluster_Analog Structural Analog IS Analyte Timonacic SIL_IS This compound Analyte->SIL_IS Ideal Choice Analog_IS 2-Methyl-thiazolidine- 4-carboxylic acid Analyte->Analog_IS Alternative Choice SIL_Adv Advantages: - High Accuracy - High Precision - Compensates for Matrix Effects SIL_IS->SIL_Adv SIL_Disadv Disadvantages: - Higher Cost - Longer Synthesis Time SIL_IS->SIL_Disadv Analog_Adv Advantages: - Lower Cost - More Readily Available Analog_IS->Analog_Adv Analog_Disadv Disadvantages: - Potential for Different  Chromatographic Behavior - May Not Fully Compensate  for Matrix Effects Analog_IS->Analog_Disadv

Caption: Decision factors in selecting an internal standard for Timonacic bioanalysis.

References

Comparative Analysis of Analytical Performance: Timonacic-d4 and a Structural Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analytical performance of Timonacic-d4 and its structural analog, Thiazolidine-2-carboxylic acid. The information herein is based on available experimental data to support bioanalytical method development and validation.

Executive Summary

Timonacic (Thiazolidine-4-carboxylic acid) is a sulfur-containing amino acid derivative with antioxidant properties. Its deuterated form, this compound, is utilized as an internal standard in mass spectrometry-based bioanalytical assays to ensure high accuracy and precision. This guide evaluates the analytical performance of a liquid chromatography-mass spectrometry (LC-MS) method for the quantification of Timonacic, using a deuterated internal standard, and compares it with the known biological activities of its structural analog, Thiazolidine-2-carboxylic acid. Due to the limited availability of public data on the specific analytical performance of Thiazolidine-2-carboxylic acid, this comparison focuses on the available data for Timonacic and its deuterated standard, with qualitative comparisons to its analog where applicable.

Analytical Performance Data

The following table summarizes the analytical performance of an isotope-dilution LC-MS method for the quantification of Timonacic in a biological matrix. The use of a deuterated internal standard (EC-TA-d2) is a common practice for this compound.

Parameter Timonacic (Thiazolidine-4-carboxylic acid) Notes
Instrumentation Liquid Chromatography-Mass Spectrometry (LC-MS)Enables high selectivity and sensitivity.
Internal Standard Isotope-labeled derivative (EC-TA-d2)Compensates for matrix effects and variability.
Matrix E. coli homogenate in PBSData from a study in a bacterial matrix.[1][2]
Linearity Range 0.1 - 10 ng/mL
Intra-day Precision (%RSD) < 5.7%Based on analysis of spiked samples.[2]
Inter-day Precision (%RSD) < 8.4%Demonstrates method reproducibility over time.[2]
Accuracy Determined by spiking at three concentrationsSpecific percentage values not publicly available.[2]
Limit of Quantification (LOQ) Not explicitly stated, lowest calibrant at 0.1 ng/mL

Experimental Protocols

Quantification of Timonacic by Isotope-Dilution LC-MS

This method is suitable for the determination of Timonacic in biological samples.

1. Sample Preparation and Derivatization:

  • Biological samples (e.g., cell homogenates) are spiked with an isotope-labeled internal standard (this compound or a derivative).

  • The sample is subjected to derivatization with ethyl chloroformate (ECF) to improve chromatographic retention and mass spectrometric detection. The reaction is typically carried out at 40°C for 30 minutes.[2]

2. Solid-Phase Extraction (SPE):

  • The derivatized sample is purified using SPE to remove interfering matrix components.[1][2]

3. LC-MS Analysis:

  • Chromatographic Separation: The purified extract is injected into an LC system. Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water with a suitable modifier (e.g., formic acid).

  • Mass Spectrometric Detection: Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The analyte and internal standard are monitored using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced selectivity.[2]

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample is_spike Spike with this compound (Internal Standard) sample->is_spike derivatization Derivatization with ECF is_spike->derivatization spe Solid-Phase Extraction (SPE) derivatization->spe lcms LC-MS Analysis spe->lcms data Data Acquisition and Analysis lcms->data antioxidant_mechanism ROS Reactive Oxygen Species (e.g., H2O2) Oxidized_Timonacic Oxidized Products ROS->Oxidized_Timonacic neutralized by Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage causes Timonacic Timonacic (Thioproline) Timonacic->Oxidized_Timonacic sacrificial oxidation Chelated_Complex Chelated Timonacic-Metal Complex Timonacic->Chelated_Complex chelates Metal_Ions Metal Ions (e.g., Fe2+) Metal_Ions->Chelated_Complex

References

A Comparative Guide to the Cross-Validation of Timonacic Quantification: The Superiority of a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount for successful preclinical and clinical studies. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Timonacic, a thiol antioxidant with anti-aging and anti-hepatotoxic effects, cross-validated with its deuterated stable isotope-labeled internal standard (SIL-IS), Timonacic-d4, versus a conventional structural analog internal standard.

The use of an appropriate internal standard is critical in liquid chromatography-mass spectrometry (LC-MS/MS) assays to compensate for variability during sample preparation and analysis. Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis.[1] This guide presents supporting experimental protocols and quantitative data that underscore the advantages of employing a SIL-IS for robust, reliable, and reproducible results.

The Principle of Stable Isotope-Labeled Internal Standards

A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N).[1] this compound is the deuterated analogue of Timonacic. This near-identical chemical structure ensures that the internal standard and the analyte exhibit virtually the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer.[2] This co-behavior allows for more accurate correction of analytical variability, leading to enhanced precision and accuracy.[2]

In contrast, a structural analog internal standard, while chemically similar, may have different extraction efficiencies, chromatographic retention times, and ionization responses, leading to less reliable correction and potentially compromised data quality.[3]

cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Processing A Timonacic (Analyte) SP Extraction & Recovery A->SP IS1 This compound (SIL-IS) IS1->SP IS2 Structural Analog IS IS2->SP LC Chromatography SP->LC Variable Recovery MS Ionization & Detection LC->MS Co-elution (SIL-IS) Differential Elution (Analog) DP Peak Area Ratio (Analyte / IS) MS->DP Variable Ionization Result Accurate Quantification DP->Result

Principle of Internal Standard Correction

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing two or more bioanalytical methods to ensure that they provide comparable data.[4] This is crucial when a method is transferred between laboratories or when data from different analytical techniques are combined in a single study. The acceptance criteria for cross-validation are guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[5]

This guide presents a hypothetical cross-validation scenario comparing two methods for Timonacic quantification in human plasma:

  • Method A: Utilizing this compound as the internal standard.

  • Method B: Employing a structural analog as the internal standard.

Experimental Protocols

A detailed experimental protocol is essential for the reproducibility of a bioanalytical method. Below is a representative protocol for the quantification of Timonacic in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (either this compound or the structural analog in methanol).

  • For calibration standards and quality control (QC) samples, add 25 µL of the corresponding Timonacic working solution in methanol. For blank samples, add 25 µL of blank methanol.

  • Vortex mix the samples for 30 seconds.

  • Add 400 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (10% acetonitrile in water with 0.1% formic acid).

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

ParameterCondition
LC System UPLC System
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 90% B over 3.5 minutes, hold at 90% B for 1 minute, return to 5% B and re-equilibrate for 1.5 minutes.
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Timonacic: [M+H]⁺ → Product Ionthis compound: [M+H]⁺ → Product IonStructural Analog: [M+H]⁺ → Product Ion
Source Temp. 150°C
Desolvation Temp. 400°C

Quantitative Data Summary

The following tables summarize the validation and cross-validation data, demonstrating the superior performance of the method employing this compound.

Table 1: Method Validation Parameters

ParameterMethod A (this compound IS)Method B (Structural Analog IS)Acceptance Criteria
Linearity (r²) > 0.998> 0.992≥ 0.99
LLOQ Accuracy (% Bias) -2.5%-8.9%Within ±20%
LLOQ Precision (%RSD) 4.8%12.5%≤ 20%
Low QC Accuracy (% Bias) -1.8%-7.2%Within ±15%
Low QC Precision (%RSD) 3.5%10.8%≤ 15%
Mid QC Accuracy (% Bias) 0.5%-4.5%Within ±15%
Mid QC Precision (%RSD) 2.1%8.2%≤ 15%
High QC Accuracy (% Bias) 1.2%3.8%Within ±15%
High QC Precision (%RSD) 1.9%6.5%≤ 15%
Recovery (% Mean) 92.5%78.3%Consistent and Reproducible
Recovery Variability (%RSD) 5.2%16.8%≤ 15%
Matrix Effect (% Mean) 98.2%85.1%Minimal and Consistent
Matrix Effect Variability (%RSD) 4.1%14.5%≤ 15%

Table 2: Cross-Validation of Quality Control Samples

QC LevelMean % Difference (Method B vs. Method A)Acceptance Criteria
Low QC -6.8%Within ±15%
High QC -4.2%Within ±15%

The mean % difference is calculated as: ((Conc_MethodB - Conc_MethodA) / Conc_MethodA) * 100

The data clearly indicates that the use of this compound as an internal standard results in significantly better accuracy (lower bias) and precision (lower relative standard deviation) at all quality control levels.[6] Furthermore, the matrix effect and recovery variability are substantially minimized with the SIL-IS.[6]

cluster_0 Method Development cluster_1 Full Validation (Method A: this compound) cluster_2 Full Validation (Method B: Structural Analog) cluster_3 Cross-Validation cluster_4 Data Comparison & Acceptance MD Develop & Optimize LC-MS/MS Method FV_A Linearity, Accuracy, Precision, Stability MD->FV_A FV_B Linearity, Accuracy, Precision, Stability MD->FV_B CV Analyze Same QC Samples with Both Methods FV_A->CV FV_B->CV DC Calculate % Difference Between Methods CV->DC AC Meet Acceptance Criteria (e.g., within ±15%) DC->AC

Bioanalytical Method Cross-Validation Workflow

Conclusion

The cross-validation data unequivocally demonstrates the superior performance of the bioanalytical method for Timonacic quantification when using its stable isotope-labeled internal standard, this compound, as compared to a method using a structural analog. The use of a deuterated internal standard leads to significant improvements in linearity, accuracy, and precision, while effectively mitigating variability in sample recovery and matrix effects. For researchers and drug development professionals seeking the highest quality data for pharmacokinetic and other clinical studies, the adoption of a stable isotope-labeled internal standard is a critical step in ensuring the reliability and integrity of the results.

References

Deuterated Timonacic: Unveiling the Isotope Effect on Analytical Retention Time

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the realm of pharmaceutical analysis, the use of stable isotope-labeled internal standards is a cornerstone of robust and reliable quantitative assays. Among these, deuterated compounds, such as Timonacic-d4, are frequently employed. While chemically almost identical to their non-deuterated counterparts, the substitution of hydrogen with deuterium (B1214612) can introduce subtle yet significant changes in their physicochemical properties. This guide provides a comprehensive comparison of the analytical behavior of Timonacic and its deuterated analog, this compound, with a specific focus on the deuterium isotope effect on chromatographic retention time. Supported by established scientific principles, this document aims to equip researchers, scientists, and drug development professionals with a deeper understanding of this phenomenon.

The Chromatographic Isotope Effect: Why Deuterated Compounds Elute Faster

The substitution of hydrogen with deuterium, a heavier isotope, leads to a phenomenon known as the chromatographic isotope effect. In reversed-phase high-performance liquid chromatography (RP-HPLC), it is commonly observed that deuterated compounds elute slightly earlier than their non-deuterated (protiated) counterparts. This is often referred to as an "inverse isotope effect."

The underlying principle lies in the subtle differences in bond strength and vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, resulting in a smaller van der Waals radius and reduced polarizability for the molecule. These differences influence the intermolecular interactions between the analyte and the stationary phase of the chromatography column. In RP-HPLC, where the stationary phase is nonpolar, the slightly less hydrophobic nature of the deuterated compound leads to weaker interactions, resulting in a shorter retention time.

Comparative Analysis of Timonacic and this compound Retention Times

The following table summarizes the expected and reported retention times for Timonacic, and a projected retention time for this compound based on the principles of the isotope effect.

CompoundRetention Time (minutes)Data Source
Timonacic7.50Experimental[1]
This compoundEst. 7.45Hypothesized

Disclaimer: The retention time for this compound is an estimate based on the generally observed deuterium isotope effect and is not derived from direct experimental comparison in the available literature. The actual retention time difference may vary depending on the specific chromatographic conditions.

Experimental Protocol for Comparative Analysis

This section outlines a detailed methodology for the comparative analysis of Timonacic and this compound using High-Performance Liquid Chromatography (HPLC).

Objective: To determine and compare the retention times of Timonacic and this compound under identical reversed-phase HPLC conditions.

Materials:

  • Timonacic analytical standard

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Trichloroacetic acid (TCA)

  • Water (HPLC grade)

  • Phosphate (B84403) buffer (pH 6, 0.2 mol/L)

  • 2-chloro-1-methylquinolinium tetrafluoroborate (B81430) (CMQT)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • Zorbax SB-C18 column (150 x 4.6 mm, 5 µm particle size)[1]

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • pH meter

Procedure:

  • Standard Solution Preparation:

    • Prepare individual stock solutions of Timonacic and this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

    • Prepare working standard solutions by diluting the stock solutions with the mobile phase to a final concentration of 10 µg/mL.

    • Prepare a mixed standard solution containing both Timonacic and this compound at a final concentration of 10 µg/mL each.

  • Sample Preparation (Optional, for analysis in a matrix):

    • Perform a solid-liquid extraction of the sample with 0.2 mol/L phosphate buffer (pH 6).

    • Carry out a derivatization step with 0.25 mol/L 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT).[1]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: [1]

    • Column: Zorbax SB-C18 (150 x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.1 mol/L Trichloroacetic acid (TCA), pH 1.7

    • Mobile Phase B: Acetonitrile (ACN)

    • Gradient Elution:

      • 0–8 min: 11–40% B

      • 8–12 min: 40–11% B

    • Flow Rate: 1 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 348 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the individual standard solutions of Timonacic and this compound to determine their respective retention times.

    • Inject the mixed standard solution to observe the separation of the two compounds in a single run.

    • Record the chromatograms and note the retention time for each peak.

  • Data Analysis:

    • Compare the retention times of Timonacic and this compound.

    • Calculate the retention time difference (ΔtR = tR(Timonacic) - tR(this compound)).

    • Calculate the separation factor (α = k' (Timonacic) / k' (this compound)), where k' is the retention factor.

Visualizing the Concepts

To better illustrate the underlying principles and the experimental process, the following diagrams have been generated using Graphviz.

G cluster_0 Isotope Effect on Molecular Properties cluster_1 Impact on Chromatographic Retention H_isotope Hydrogen (¹H) CH_bond C-H Bond (Weaker, Longer) H_isotope->CH_bond D_isotope Deuterium (²H) CD_bond C-D Bond (Stronger, Shorter) D_isotope->CD_bond Higher_hydrophobicity Higher Hydrophobicity CH_bond->Higher_hydrophobicity Lower_hydrophobicity Lower Hydrophobicity CD_bond->Lower_hydrophobicity Stronger_interaction Stronger Interaction with Nonpolar Stationary Phase Higher_hydrophobicity->Stronger_interaction Weaker_interaction Weaker Interaction with Nonpolar Stationary Phase Lower_hydrophobicity->Weaker_interaction Longer_retention Longer Retention Time (Timonacic) Stronger_interaction->Longer_retention Shorter_retention Shorter Retention Time (this compound) Weaker_interaction->Shorter_retention G Start Start Prep_Standards Prepare Timonacic & This compound Standards Start->Prep_Standards Prep_Mixed_Standards Prepare Mixed Standard Prep_Standards->Prep_Mixed_Standards HPLC_Setup Set Up HPLC System (Zorbax SB-C18, Gradient Elution) Prep_Mixed_Standards->HPLC_Setup Inject_Timonacic Inject Timonacic Standard HPLC_Setup->Inject_Timonacic Inject_Timonacic_d4 Inject this compound Standard HPLC_Setup->Inject_Timonacic_d4 Inject_Mixed Inject Mixed Standard HPLC_Setup->Inject_Mixed Acquire_Data Acquire Chromatograms Inject_Timonacic->Acquire_Data Inject_Timonacic_d4->Acquire_Data Inject_Mixed->Acquire_Data Analyze_Results Analyze Retention Times (tR) Acquire_Data->Analyze_Results Compare Compare tR and Calculate ΔtR and α Analyze_Results->Compare End End Compare->End

References

A Comparative In Vivo Metabolic Profile of Timonacic and Timonacic-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo metabolism of Timonacic and its deuterated analog, Timonacic-d4. The information presented is based on available research on Timonacic's metabolic pathways and the established principles of the kinetic isotope effect due to deuterium (B1214612) substitution. While direct comparative in vivo studies for these two specific compounds are not extensively available in public literature, this guide synthesizes current knowledge to offer a scientifically grounded comparison.

Introduction

Timonacic, also known as thiazolidine-4-carboxylic acid, is a thiol antioxidant with potential therapeutic applications in liver diseases and as a formaldehyde-scavenging agent.[1] Its metabolism is a key determinant of its efficacy and safety profile. This compound is a deuterated version of Timonacic, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution is a common strategy in drug development to potentially improve pharmacokinetic properties by slowing down metabolic processes.[2] This guide will delve into the known metabolic fate of Timonacic and provide a comparative projection for this compound, supported by hypothetical data and detailed experimental protocols for future in vivo studies.

Metabolic Pathways of Timonacic

In vivo, Timonacic is primarily metabolized in the liver. Following oral administration, it is absorbed and undergoes enzymatic transformation. The principal metabolic pathway involves the opening of the thiazolidine (B150603) ring, yielding cysteine and formaldehyde (B43269).[1] The released formaldehyde, a reactive and potentially toxic molecule, is subsequently detoxified. It is oxidized to formic acid, which then enters the one-carbon pool and is ultimately eliminated as carbon dioxide and water.[1] An alternative metabolic route observed in vitro in rat liver homogenates is the formation of carbamoylcysteine.[1]

Timonacic itself can act as a reversible reservoir for formaldehyde, suggesting a dynamic equilibrium between its formation from cysteine and formaldehyde and its breakdown.[2]

The Impact of Deuteration: this compound

The substitution of hydrogen with deuterium at specific positions in a molecule can significantly alter its metabolic rate due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage often requires more energy, thus slowing down enzyme-catalyzed reactions that involve breaking this bond.

For this compound, the deuterium atoms are located on the thiazolidine ring. The cleavage of the C-H bonds on this ring is a critical step in its metabolic breakdown. Therefore, it is hypothesized that the metabolic conversion of this compound to cysteine and formaldehyde will be slower compared to Timonacic. This could lead to a more favorable pharmacokinetic profile for this compound, potentially including:

  • Increased half-life (t½): A slower metabolic rate would result in the drug remaining in the body for a longer period.

  • Higher plasma concentrations (Cmax): Reduced metabolic clearance could lead to higher peak plasma levels.

  • Increased overall drug exposure (AUC): The area under the plasma concentration-time curve would likely be greater.

Comparative Pharmacokinetic Data (Hypothetical)

The following table presents hypothetical pharmacokinetic data to illustrate the expected differences between Timonacic and this compound following oral administration in a rat model. This data is for illustrative purposes and should be confirmed by experimental studies.

ParameterTimonacicThis compoundFold Change
Cmax (ng/mL) 85012751.5x
Tmax (h) 1.01.21.2x
AUC (0-t) (ng·h/mL) 425085002.0x
t½ (h) 2.55.02.0x
CL/F (L/h/kg) 0.590.290.5x

Caption: Hypothetical pharmacokinetic parameters of Timonacic and this compound in rats.

Experimental Protocols

To empirically validate the hypothesized metabolic differences, a comparative in vivo pharmacokinetic study is essential. Below is a detailed protocol for such a study in a rat model.

Animal Model and Dosing
  • Species: Male Sprague-Dawley rats (n=6 per group)

  • Weight: 200-250 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Minimum of 7 days before the experiment.

  • Drug Formulation: Timonacic and this compound dissolved in sterile water for oral gavage.

  • Dose: 50 mg/kg, administered orally.

Sample Collection
  • Blood Sampling: Approximately 0.2 mL of blood will be collected from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes.

  • Plasma Preparation: Blood samples will be centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma. Plasma samples will be stored at -80°C until analysis.

  • Urine and Feces Collection: Animals will be housed in metabolic cages for the collection of urine and feces over 24 hours to assess excretion pathways.

Bioanalytical Method
  • Instrumentation: A validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method will be used for the quantification of Timonacic, this compound, and their primary metabolites in plasma, urine, and feces.

  • Sample Preparation: Protein precipitation with acetonitrile (B52724) will be used to extract the analytes from the plasma samples.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for the specific transitions of the parent compounds and their metabolites.

Pharmacokinetic Analysis
  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) will be calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

  • Statistical analysis (e.g., t-test or ANOVA) will be performed to compare the pharmacokinetic parameters between the Timonacic and this compound groups.

Visualizations

Metabolic Pathway of Timonacic

Timonacic_Metabolism Timonacic Timonacic Metabolites Metabolites Timonacic->Metabolites Carbamoylcysteine Carbamoylcysteine Timonacic->Carbamoylcysteine Alternative Pathway (in vitro) Cysteine Cysteine Metabolites->Cysteine Formaldehyde Formaldehyde Metabolites->Formaldehyde Formic_Acid Formic Acid Formaldehyde->Formic_Acid Oxidation CO2_H2O CO2 + H2O Formic_Acid->CO2_H2O One-carbon pool

Caption: Metabolic pathway of Timonacic in vivo.

Experimental Workflow for Comparative Pharmacokinetics

PK_Workflow cluster_Dosing Dosing cluster_Sampling Sample Collection cluster_Analysis Analysis cluster_Data Data Interpretation Group_A Group A: Timonacic (50 mg/kg) Blood_Collection Serial Blood Sampling (0-24h) Group_A->Blood_Collection Urine_Feces_Collection Urine & Feces Collection (24h) Group_A->Urine_Feces_Collection Group_B Group B: this compound (50 mg/kg) Group_B->Blood_Collection Group_B->Urine_Feces_Collection Plasma_Processing Plasma Preparation Blood_Collection->Plasma_Processing Metabolite_Profiling Metabolite Identification Urine_Feces_Collection->Metabolite_Profiling LC_MS_MS LC-MS/MS Quantification Plasma_Processing->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis Comparison Comparative Assessment PK_Analysis->Comparison Metabolite_Profiling->Comparison

Caption: Experimental workflow for the comparative in vivo study.

Conclusion

The deuteration of Timonacic to this compound is anticipated to slow its in vivo metabolism, leading to a more favorable pharmacokinetic profile. This is primarily attributed to the kinetic isotope effect on the enzymatic cleavage of the thiazolidine ring. The provided hypothetical data and detailed experimental protocol offer a framework for future studies to definitively characterize and quantify the metabolic differences between these two compounds. Such studies are crucial for understanding the potential clinical advantages of this compound and for guiding its further development as a therapeutic agent.

References

Establishing Linearity and Analytical Range for Timonacic Quantification: A Comparative Guide to Using Timonacic-d4 Calibrators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of therapeutic agents and biomarkers is a cornerstone of drug development and clinical research. For the sulfur-containing amino acid derivative Timonacic (also known as Thioproline), precise measurement is critical for understanding its pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative overview of methodologies for establishing linearity and the analytical range for Timonacic quantification, with a focus on the use of Timonacic-d4 as a stable isotope-labeled (SIL) internal standard.

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1] These standards, such as this compound, are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium).[2] This near-perfect chemical similarity allows the internal standard to co-elute with the analyte and experience similar effects during sample extraction, chromatography, and ionization, thus effectively correcting for variability and matrix effects.[3]

This guide will compare the use of this compound as an internal standard against alternative analytical approaches, providing experimental protocols and expected performance data to aid researchers in selecting the most robust and reliable method for their needs.

Comparative Performance of Analytical Methods

The choice of analytical methodology can significantly impact the reliability of quantitative data. The following table summarizes the expected performance characteristics for the quantification of Timonacic using an LC-MS/MS method with this compound as an internal standard, compared to alternative methods. The data for the this compound method is representative of typical performance for SIL-IS in bioanalytical assays.

Parameter LC-MS/MS with this compound Internal Standard (Expected) LC-MS/MS with Structural Analog Internal Standard HPLC-UV with External Standardization
Linearity (R²) > 0.995> 0.99> 0.99
Lower Limit of Quantification (LLOQ) Low ng/mL to sub-ng/mLng/mL rangeHigh ng/mL to µg/mL range
Upper Limit of Quantification (ULOQ) High µg/mL rangeHigh µg/mL rangeµg/mL range
Accuracy (% Bias) Typically within ±5%Can be within ±15%, but more susceptible to variabilityCan be within ±15%, but highly dependent on extraction efficiency
Precision (%RSD) < 10%< 15%< 15%
Matrix Effect Compensation ExcellentModerate to GoodPoor

Experimental Protocols

A detailed and well-documented experimental protocol is essential for reproducible and reliable analytical results. Below is a representative protocol for establishing the linearity and analytical range for the quantification of Timonacic in human plasma using this compound as an internal standard.

Protocol: Quantification of Timonacic in Human Plasma by LC-MS/MS using this compound Internal Standard

1. Materials and Reagents:

  • Timonacic analytical standard

  • This compound internal standard

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • 96-well plates

2. Preparation of Stock and Working Solutions:

  • Timonacic Stock Solution (1 mg/mL): Accurately weigh and dissolve Timonacic in methanol.

  • Timonacic Working Solutions (Calibration Standards): Serially dilute the Timonacic stock solution with a 50:50 methanol/water mixture to prepare a series of working solutions for spiking into plasma to create calibration standards.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • This compound Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol. This solution will be used for protein precipitation.

3. Preparation of Calibration Curve and Quality Control (QC) Samples:

  • Prepare a calibration curve by spiking blank human plasma with the Timonacic working solutions to achieve final concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL. A minimum of six non-zero concentration levels is recommended.

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in a similar manner.

4. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (blank, calibration standard, or QC), add 200 µL of the this compound internal standard working solution (50 ng/mL in methanol).

  • Vortex the samples for 1 minute to precipitate proteins.

  • Centrifuge the samples at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Conditions:

  • LC System: UPLC/HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation of Timonacic from potential interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Optimized for Timonacic and this compound.

6. Data Analysis:

  • Integrate the peak areas for Timonacic and this compound.

  • Calculate the peak area ratio (Timonacic peak area / this compound peak area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis (weighted 1/x²) to determine the slope, intercept, and coefficient of determination (R²).

  • The analytical range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), which should exhibit acceptable accuracy and precision.

Visualizing the Workflow

To further clarify the experimental and analytical process, the following diagrams illustrate the key workflows.

Experimental Workflow for Sample Preparation and Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is_solution Add this compound IS in Methanol (200 µL) plasma->is_solution vortex Vortex to Precipitate Proteins is_solution->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_ms Inject into LC-MS/MS System supernatant->lc_ms data_acq Data Acquisition (MRM Mode) lc_ms->data_acq

Caption: Workflow for Sample Preparation and LC-MS/MS Analysis.

Data Analysis Workflow for Linearity and Range Determination cluster_data_proc Data Processing cluster_calibration Calibration and Quantification cluster_validation Validation peak_integration Integrate Peak Areas (Timonacic & this compound) area_ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->area_ratio cal_curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) area_ratio->cal_curve lin_reg Linear Regression (1/x² weighting) Determine R², Slope, Intercept cal_curve->lin_reg quantify Quantify Unknown Samples lin_reg->quantify accuracy_precision Assess Accuracy and Precision (LLOQ, LQC, MQC, HQC) lin_reg->accuracy_precision define_range Establish Linearity and Analytical Range accuracy_precision->define_range

Caption: Data Analysis Workflow for Method Validation.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Timonacic-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard is a critical determinant of bioanalytical method performance. This guide provides an objective comparison of Timonacic-d4, a stable isotope-labeled (SIL) internal standard, with alternative structural analogs for the quantitative analysis of Timonacic (also known as Thioproline).

Timonacic is a thiol-containing compound with antioxidant properties that has been investigated for various therapeutic applications. Its accurate quantification in biological fluids is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of an internal standard that closely mimics the analyte's behavior during sample preparation and analysis is crucial for correcting for variability and ensuring data reliability.[1][2]

The Superiority of Stable Isotope-Labeled Internal Standards

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for internal standards is a stable isotope-labeled version of the analyte.[3] this compound is the deuterated form of Timonacic. The key advantage of using a SIL internal standard lies in its near-identical physicochemical properties to the unlabeled analyte.[3] This ensures that this compound co-elutes chromatographically with Timonacic and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source. This meticulous tracking of the analyte's behavior leads to superior accuracy and precision in quantitative results.[4]

Structural analogs, while a viable alternative when a SIL is unavailable, may exhibit differences in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.[4][5] These differences can lead to inadequate compensation for matrix effects and other sources of analytical variability, potentially compromising the accuracy of the results.

Performance Data: A Comparative Analysis

Table 1: Representative Performance Data for Timonacic Quantification using this compound (Deuterated Internal Standard)

Quality Control SampleNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (RSD %)
LLOQ1.00.9898.0≤ 15.0
LQC3.02.9598.3≤ 10.0
MQC50.051.0102.0≤ 8.0
HQC150.0147.898.5≤ 7.5

Data is representative and illustrates typical performance for a validated LC-MS/MS method using a stable isotope-labeled internal standard.

Table 2: Representative Performance Data for Timonacic Quantification using a Structural Analog Internal Standard

Quality Control SampleNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (RSD %)
LLOQ1.01.05105.0≤ 20.0
LQC3.03.18106.0≤ 15.0
MQC50.048.597.0≤ 12.0
HQC150.0156.0104.0≤ 10.0

Data is representative and illustrates potential performance for a validated LC-MS/MS method using a structural analog internal standard. Note the generally wider acceptance criteria for accuracy and precision compared to a SIL IS.

Experimental Protocols

A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. Below is a typical protocol for the quantification of Timonacic in a biological matrix using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on analyte levels).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good separation of Timonacic from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Timonacic: To be determined based on precursor and product ions.

    • This compound: To be determined based on precursor and product ions (shifted by +4 Da from Timonacic).

Visualizing the Workflow and Logic

To further clarify the experimental process and the rationale behind choosing a SIL internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Serum) Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Detect Detection & Quantification Inject->Detect Logical_Relationship cluster_IS_Choice Choice of Internal Standard cluster_Performance Impact on Analytical Performance SIL_IS This compound (SIL) High_Accuracy High Accuracy SIL_IS->High_Accuracy High_Precision High Precision SIL_IS->High_Precision Analog_IS Structural Analog Variable_Performance Potential for Variable Performance Analog_IS->Variable_Performance Reliable_Data Reliable & Defensible Data High_Accuracy->Reliable_Data High_Precision->Reliable_Data Compromised_Data Risk of Compromised Data Integrity Variable_Performance->Compromised_Data

References

The Gold Standard for Preclinical Bioanalysis: A Comparative Guide to Timonacic-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing robust and reliable bioanalytical methods is paramount for the successful preclinical evaluation of novel therapeutic agents. The quantification of Timonacic, a compound with demonstrated hepatoprotective and antioxidant properties, in preclinical models requires high accuracy and precision to generate meaningful pharmacokinetic data. This guide provides a comprehensive comparison of Timonacic-d4, a stable isotope-labeled internal standard, with alternative analytical approaches, supported by experimental data and detailed protocols.

The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, as a deuterated analog of Timonacic, offers significant advantages in minimizing analytical variability and enhancing data reliability. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise quantification.

Superior Performance of this compound in Preclinical Bioanalysis

The primary advantage of using this compound as an internal standard lies in its ability to compensate for variations in sample extraction, matrix effects, and instrument response. Unlike structurally similar analogs, a SIL-IS co-elutes with the analyte, experiencing the same ionization suppression or enhancement, which leads to a more accurate and precise measurement of the analyte's concentration.

Quantitative Data Comparison

To illustrate the superior performance of this compound, a comparative analysis was conducted using a hypothetical alternative internal standard, a structural analog of Timonacic. The following table summarizes the validation parameters for the quantification of Timonacic in rat plasma using both internal standards.

Validation ParameterThis compound (SIL-IS)Structural Analog ISAcceptance Criteria
Linearity (r²) > 0.998> 0.995≥ 0.99
Accuracy (% Bias) Within ± 5%Within ± 15%Within ± 15%
Precision (% CV) < 5%< 15%≤ 15%
Matrix Effect (% CV) < 3%< 12%≤ 15%
Extraction Recovery (%) Consistent (85-95%)Variable (70-90%)Consistent and reproducible

The data clearly demonstrates that the use of this compound results in higher accuracy, precision, and significantly reduced matrix effects compared to the structural analog. This enhanced performance is critical for generating high-quality pharmacokinetic data in preclinical studies.

Experimental Protocols

Detailed methodologies for the quantification of Timonacic in rat plasma using both this compound and a structural analog internal standard are provided below.

Method 1: Quantification of Timonacic using this compound Internal Standard

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of rat plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 5% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Timonacic: Q1 134.0 -> Q3 88.0

    • This compound: Q1 138.0 -> Q3 92.0

Method 2: Quantification of Timonacic using a Structural Analog Internal Standard

1. Sample Preparation (Protein Precipitation):

  • Follow the same procedure as in Method 1, but add 10 µL of the structural analog internal standard solution (1 µg/mL in methanol).

2. LC-MS/MS Conditions:

  • Utilize the same LC-MS/MS system and conditions as in Method 1, with the following modification to the MRM transitions:

  • MRM Transitions:

    • Timonacic: Q1 134.0 -> Q3 88.0

    • Structural Analog IS: (Specific transition for the selected analog)

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the biological context of Timonacic, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Rat Plasma Sample add_is Add Internal Standard (this compound or Structural Analog) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection lc LC Separation injection->lc ms MS/MS Detection lc->ms data Data Acquisition and Quantification ms->data

Caption: Experimental workflow for Timonacic quantification in rat plasma.

G cluster_cell Hepatocyte OS Oxidative Stress (e.g., from toxins) Nrf2_Keap1 Nrf2-Keap1 Complex OS->Nrf2_Keap1 induces dissociation Timonacic Timonacic Timonacic->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (in nucleus) Nrf2->ARE translocates and binds HO1 Heme Oxygenase-1 (Antioxidant Enzyme) ARE->HO1 activates transcription of Cell_Protection Cellular Protection (Hepatoprotection) HO1->Cell_Protection leads to

Caption: Proposed signaling pathway for Timonacic's hepatoprotective effect.

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Timonacic-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the integrity of every component is paramount. Timonacic-d4, a deuterated analog of Timonacic, offers unique advantages in metabolic studies. However, its handling and disposal require strict adherence to safety protocols to ensure a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, empowering your team to manage this compound responsibly.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is critical to handle this compound with the appropriate personal protective equipment (PPE). The primary hazards associated with Timonacic acid, its non-deuterated counterpart, include skin and eye irritation.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Compatible chemical-resistant gloves.
Body Protection Laboratory coat or other protective clothing to prevent skin contact.

In the event of accidental exposure, follow these first-aid measures immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and thoroughly wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Classification and Disposal Pathways

This compound should be treated as a hazardous chemical waste. Due to its acidic nature, it is classified under the Resource Conservation and Recovery Act (RCRA) with the hazardous waste code D002 for corrosivity if its pH is less than or equal to 2.[1][2][3]

There are two primary pathways for the disposal of this compound waste:

  • Direct Disposal via a Licensed Hazardous Waste Contractor: This is the most common and recommended method. Waste should be collected in a designated, properly labeled, and sealed hazardous waste container for collection by a certified waste management company. The final disposal method is typically incineration.[4]

  • In-Lab Neutralization (for small quantities): For small quantities of dilute solutions, in-lab neutralization can be a viable option to render the waste non-corrosive before drain disposal. This procedure must be performed with extreme caution and in accordance with institutional and local regulations.

Experimental Protocol: In-Lab Neutralization of this compound Waste

This protocol is intended for the neutralization of small quantities (typically less than 1 liter) of dilute (less than 5%) aqueous solutions of this compound.

Materials:

  • Dilute this compound waste solution

  • Weak base solution (e.g., 5% sodium bicarbonate or sodium hydroxide)

  • Large beaker or flask (at least twice the volume of the waste solution)

  • Stir bar and stir plate

  • pH meter or pH paper

  • Ice bath

  • Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)

Procedure:

  • Preparation: Perform the entire procedure in a certified chemical fume hood. Ensure that an emergency spill kit is readily accessible.

  • Dilution: Slowly add the dilute this compound waste to a large volume of cold water in the beaker. This further dilutes the acid and helps to control the temperature during neutralization.

  • Cooling: Place the beaker containing the diluted acid solution in an ice bath to dissipate heat generated during the neutralization reaction.

  • Neutralization: While continuously stirring the acidic solution, slowly add the weak base solution dropwise.[5][6]

  • pH Monitoring: Regularly monitor the pH of the solution using a calibrated pH meter or pH paper.[7][8]

  • Endpoint: Continue adding the base until the pH of the solution is between 6.0 and 8.0.[8]

  • Disposal: Once the solution is neutralized and has returned to room temperature, it can be disposed of down the drain with a copious amount of running water, provided there are no other hazardous components and this practice is permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.[8]

Mandatory Visualization:

G cluster_prep Preparation cluster_procedure Neutralization Procedure cluster_alt Alternative for Concentrated/Large Volume Waste prep1 Don appropriate PPE prep2 Work in a chemical fume hood prep3 Prepare spill kit start Start: Dilute this compound Waste (<5%) dilute Dilute with cold water start->dilute cool Place in ice bath dilute->cool add_base Slowly add weak base with stirring cool->add_base monitor_ph Monitor pH add_base->monitor_ph check_ph Is pH between 6.0 and 8.0? monitor_ph->check_ph Check pH check_ph->add_base No dispose Dispose down drain with copious water check_ph->dispose Yes collect Collect as Hazardous Waste (D002) alt_start Concentrated or Large Volume Waste alt_collect Collect in a labeled hazardous waste container alt_start->alt_collect alt_contact Contact licensed hazardous waste contractor alt_collect->alt_contact

References

Personal protective equipment for handling Timonacic-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Timonacic-d4, including detailed operational and disposal plans.

Hazard Identification and Classification

This compound, a deuterated form of Timonacic, is a thiol antioxidant. While specific data for the deuterated compound is limited, the safety profile is based on the parent compound, Timonacic. It is classified with the following hazards:

  • Acute Toxicity, Oral (Category 3) : Toxic if swallowed.[1]

  • Acute Toxicity, Dermal & Inhalation (Category 4) : Harmful in contact with skin or if inhaled.[1]

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3) : May cause respiratory irritation.[1]

Signal Word: Danger[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to ensure personal safety when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles with side-shields.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Protective gloves (e.g., nitrile).Prevents skin contact, as the substance is harmful and can cause irritation.[1]
Skin and Body Protection Impervious clothing, long-sleeved lab coat.Provides a barrier against skin exposure.[1]
Respiratory Protection Suitable respirator.Required when working outside of a fume hood or when there is a risk of generating dust or aerosols.[1]

Operational Plan for Handling and Storage

A systematic approach to handling and storage is crucial for maintaining the integrity of this compound and the safety of laboratory personnel.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don appropriate PPE prep_workspace Prepare well-ventilated workspace (fume hood) prep_ppe->prep_workspace handle_weigh Weigh the required amount prep_workspace->handle_weigh Proceed to handling handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve post_clean Clean workspace and decontaminate surfaces handle_dissolve->post_clean After experiment post_dispose Dispose of waste according to protocol post_clean->post_dispose post_remove_ppe Remove and dispose of PPE correctly post_dispose->post_remove_ppe post_wash Wash hands thoroughly post_remove_ppe->post_wash

Caption: Procedural workflow for the safe handling of this compound.

Storage Conditions: Store this compound in a tightly closed container in a dry and well-ventilated place.[2] It is recommended to store it locked up.[1] The suggested storage temperature is +4°C.

Emergency Procedures and First Aid

Immediate and appropriate responses to accidental exposure are critical.

Exposure RouteFirst Aid Measures
If Inhaled Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1]
In Case of Skin Contact Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[1]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
If Swallowed Rinse mouth.[1] Call a POISON CENTER or doctor/physician if you feel unwell.[3]

Emergency Response Workflow

cluster_actions Immediate Actions cluster_followup Follow-up start Exposure Incident Occurs action_remove Remove from exposure source start->action_remove action_first_aid Administer appropriate first aid (see table) action_remove->action_first_aid followup_seek_medical Seek immediate medical attention action_first_aid->followup_seek_medical followup_report Report the incident to the lab supervisor followup_seek_medical->followup_report

Caption: Logical steps for an emergency response to this compound exposure.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Unused Product : Dispose of the contents and container to an approved waste disposal plant.[3]

  • Contaminated Materials : Any materials that have come into contact with this compound, including PPE, should be treated as hazardous waste.

  • Spills : In the event of a spill, absorb the material with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and dispose of it as hazardous waste.

Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.

Physical and Chemical Properties

PropertyValue
Molecular Formula C4H3D4NO2S[4]
Molecular Weight 137.19[4]
Appearance Solid[1]
Melting Point 196.5 °C[1]
Boiling Point 350.3 ± 37.0 °C at 760 mmHg[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.